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  • Product: 3,4-Dimethylpent-3-enoic acid
  • CAS: 14472-55-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylpent-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dimethylpent-3-enoic acid, a substituted acrylic acid, presents a unique molecular architecture that is of significant interest in the fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylpent-3-enoic acid, a substituted acrylic acid, presents a unique molecular architecture that is of significant interest in the fields of organic synthesis and medicinal chemistry. Its tetrasubstituted α,β-unsaturated carboxylic acid framework offers a rich platform for the development of novel chemical entities. The steric hindrance around the carbon-carbon double bond, coupled with the reactivity of the carboxylic acid moiety, dictates its chemical behavior and potential applications. This guide provides a comprehensive overview of the chemical properties of 3,4-Dimethylpent-3-enoic acid, including its structure, proposed synthesis, predicted spectroscopic characteristics, and anticipated reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex organic molecules.

Table of Contents

  • Molecular Structure and Physicochemical Properties

  • Proposed Synthetic Routes

  • Spectroscopic Analysis

  • Reactivity Profile

  • Handling and Safety

  • References

Molecular Structure and Physicochemical Properties

3,4-Dimethylpent-3-enoic acid possesses a unique structure characterized by a pentenoic acid backbone with methyl groups at the 3 and 4 positions. This substitution pattern results in a tetrasubstituted double bond, which significantly influences the molecule's steric and electronic properties.

PropertyValueSource
IUPAC Name 3,4-Dimethylpent-3-enoic acid
Synonyms Teracrylic acid
CAS Number 14472-55-0
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Canonical SMILES CC(=C(C)CC(=O)O)C
InChIKey ZKWUIDIQNLCNDD-UHFFFAOYSA-N

Proposed Synthetic Routes

Reformatsky Reaction Approach

The Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc, offers a viable route to a β-hydroxy ester intermediate, which can then be dehydrated to the target α,β-unsaturated acid.[1][2][3][4]

Proposed Protocol:

  • Formation of the Reformatsky Reagent and Aldol-type Addition:

    • To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of ethyl 2-bromoacetate and 3-methyl-2-butanone.

    • The reaction mixture is gently heated to initiate the reaction. The formation of the organozinc reagent is followed by its addition to the ketone.

    • After the reaction is complete, the mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride.

  • Dehydration:

    • The resulting crude β-hydroxy ester is then subjected to dehydration conditions. This can be achieved by heating with a mild acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water (e.g., toluene).

  • Hydrolysis:

    • The α,β-unsaturated ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

reformatsky_synthesis reagents Ethyl 2-bromoacetate + 3-Methyl-2-butanone zinc Zn, THF reagents->zinc 1. intermediate1 β-Hydroxy ester zinc->intermediate1 dehydration p-TsOH, Toluene, Heat intermediate1->dehydration 2. intermediate2 Ethyl 3,4-dimethylpent-3-enoate dehydration->intermediate2 hydrolysis 1. NaOH(aq), Heat 2. H₃O⁺ intermediate2->hydrolysis 3. product 3,4-Dimethylpent-3-enoic acid hydrolysis->product

Caption: Proposed synthesis of 3,4-Dimethylpent-3-enoic acid via a Reformatsky reaction.

Catalytic Carboxylation of an Alkyne

The direct carboxylation of alkynes with carbon dioxide, often catalyzed by transition metals like nickel or copper, provides a modern and atom-economical approach to α,β-unsaturated carboxylic acids.[5][6][7][8][9]

Proposed Protocol:

  • Synthesis of the Alkyne Substrate:

    • The required alkyne, 3,4-dimethyl-1-pentyne, can be synthesized from commercially available starting materials.

  • Nickel-Catalyzed Carboxylation:

    • In a glovebox, a reaction vessel is charged with a nickel catalyst (e.g., Ni(cod)₂), a ligand (e.g., an N-heterocyclic carbene), and a suitable base (e.g., DBU).

    • A solution of 3,4-dimethyl-1-pentyne in an appropriate solvent (e.g., DMF) is added.

    • The reaction mixture is then stirred under an atmosphere of carbon dioxide (1 atm).

    • Upon completion, the reaction is quenched, and the product is isolated and purified.

carboxylation_synthesis alkyne 3,4-Dimethyl-1-pentyne conditions Ni(cod)₂, Ligand, Base, CO₂ (1 atm) alkyne->conditions product 3,4-Dimethylpent-3-enoic acid conditions->product reactivity_profile cluster_acid Carboxylic Acid Reactions cluster_alkene Alkene Reactions start 3,4-Dimethylpent-3-enoic acid ester Ester start->ester ROH, H⁺ amide Amide start->amide 1. SOCl₂ 2. R₂NH alcohol Primary Alcohol start->alcohol LiAlH₄ electrophilic_addition Electrophilic Addition Product start->electrophilic_addition H-X or H₂O, H⁺ hydrogenation 3,4-Dimethylpentanoic acid start->hydrogenation H₂, Pd/C oxidative_cleavage Ketone + Carboxylic Acid start->oxidative_cleavage 1. O₃ 2. Workup

Caption: Reactivity map of 3,4-Dimethylpent-3-enoic acid.

Handling and Safety

3,4-Dimethylpent-3-enoic acid is classified as an irritant. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,4-Dimethylpent-3-enoic acid is a molecule with significant potential for applications in organic synthesis and drug discovery. Its unique structural features, particularly the tetrasubstituted double bond, present both challenges and opportunities for chemists. While its synthesis requires careful planning, the proposed routes offer viable pathways for its preparation. The predictable reactivity of the carboxylic acid group, combined with the sterically hindered nature of the alkene, allows for selective transformations. This guide provides a foundational understanding of the chemical properties of this intriguing molecule, which should aid researchers in its synthesis, manipulation, and application in the development of new chemical entities.

References

  • Rzymkowski, J., et al. (2016). The Development of a Stereoselective Method for the Synthesis of Tetrasubstituted Derivatives of α,β-Unsaturated Carboxylic Acids. Helvetica Chimica Acta, 99(8), 633-640.
  • Wang, X., Nakajima, M., & Martin, R. (2015). A mild and user-friendly Ni-catalyzed regioselective hydrocarboxylation of alkynes with CO2. Journal of the American Chemical Society, 137(28), 8924-8927.
  • Kung, F. E. (1944). U.S. Patent No. 2,361,036. Washington, DC: U.S.
  • López-López, J. A., et al. (2019).
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • He, L., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2305-2310.
  • PubChemLite. (n.d.). 3,4-dimethylpent-3-enoic acid (C7H12O2). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylpent-3-enoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 3,4-dimethylpent-3-enoic acid — Chemical Substance Information. Retrieved from [Link]

  • Jana, A., & Misra, A. K. (2019). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 17(3), 567-577.
  • Pearson. (n.d.). The 1H-NMR spectrum of trans-pent-2-enoic acid is shown below.(i).... Retrieved from [Link]

  • Berthon, G., et al. (2022). Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. The Journal of Organic Chemistry, 87(14), 9046-9060.
  • Gökçe, H., & Bahçeli, S. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Karaelmas Fen ve Mühendislik Dergisi, 8(1), 133-140.
  • MolPort. (n.d.). 3,4-dimethylpent-3-enoic acid. Retrieved from [Link]

  • Torres-Mancera, P., et al. (2024). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 29(1), 107.
  • Reich, H. J. (n.d.). NMR Info/Data. OrganicChemistryData.org. Retrieved from [Link]

  • da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 46279-46292.
  • Asano, K., & Matsubara, S. (2018). Mechanistic Insight into Asymmetric Hetero-Michael Addition of α,β-Unsaturated Carboxylic Acids Catalyzed by Multifunctional Thioureas. Journal of the American Chemical Society, 140(38), 12167-12175.
  • PubChem. (n.d.). 3-Methylpent-3-enoic acid. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Factors affecting amine-acrylic Michael Addition as reactive diluents and polymer synthesis. Retrieved from [Link]

  • Wittig Reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. (2023, September 11). MDPI. Retrieved from [Link]

  • 20.4. The Wittig reaction. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. (2017, March 7). ACS Publications. Retrieved from [Link]

  • α,β-Unsaturated compound synthesis by carboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. (2021, November 19). ACS Publications. Retrieved from [Link]

  • Hydroboration of Alkenes. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Hydroboration. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wittig reagents. (n.d.). In Wikipedia. Retrieved from [Link]

  • The synthesis of tetrasubstituted alkenes by boron-Wittig reaction is possible via silyl intermediates. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydroboration Oxidation of Alkenes. (2023, December 8). Master Organic Chemistry. Retrieved from [Link]

  • Hydroboration Oxidation of Alkenes. (2023, February 1). Chemistry Steps. Retrieved from [Link]

  • 14.2: Electrophilic Addition to Alkenes. (2022, July 20). In Chemistry LibreTexts. Retrieved from [Link]

  • Hydroboration-Oxidation of Alkenes. (2023, June 7). In Chemistry LibreTexts. Retrieved from [Link]

  • 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. (n.d.). LibreTexts. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Addition Reactions of Alkenes. (n.d.). Lumen Learning. Retrieved from [Link]

  • Reformatsky Reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • 7.8: Electrophilic Addition Reactions of Alkenes. (2023, March 10). In Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Addition Reactions of Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • α,β-Unsaturated carbonyl compound. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). J. Org. Chem. Retrieved from [Link]

  • 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). In Chemistry LibreTexts. Retrieved from [Link]

  • Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

  • 3,4-Dimethylpent-2-enoic acid. (n.d.). PubChem. Retrieved from [Link]

  • U.S. Patent No. 5,189,202. (1993). Google Patents.
  • Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. (n.d.). Scientific.Net. Retrieved from [Link]

  • 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

Sources

Exploratory

In-Depth Structural Elucidation of 3,4-Dimethylpent-3-enoic Acid: Analytical Workflows and Mechanistic Insights

Executive Summary & Chemical Significance 3,4-Dimethylpent-3-enoic acid (C₇H₁₂O₂, exact mass 128.0837 Da) is a highly specialized aliphatic carboxylic acid characterized by a tetrasubstituted alkene core. In the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

3,4-Dimethylpent-3-enoic acid (C₇H₁₂O₂, exact mass 128.0837 Da) is a highly specialized aliphatic carboxylic acid characterized by a tetrasubstituted alkene core. In the realm of medicinal chemistry and drug development, this structural framework is a critical precursor for synthesizing (E)-alkene dipeptide isosteres. Specifically, it forms the backbone of the trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) residue, a potent glycylglycine mimic used to enforce β-turn and β-hairpin conformational preorganization in peptidomimetics without the liability of proteolytic cleavage[1].

The primary analytical challenge in elucidating this molecule lies in its tetrasubstituted double bond . Because there are no vinylic protons attached to the C3 and C4 carbons, standard ¹H NMR cannot directly confirm the double bond's position via typical alkene proton shifts (δ 5.0–6.5 ppm). Consequently, structural elucidation requires a multi-modal approach relying heavily on High-Resolution Mass Spectrometry (HRMS), ¹³C NMR, and 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the quaternary carbons.

Mechanistic Rationale for Elucidation (The "Why")

To achieve absolute structural certainty, the analytical workflow must be designed to overcome the molecule's specific "blind spots."

  • Why HRMS over standard MS? Standard nominal mass spectrometry cannot differentiate between isobaric compounds. HRMS provides the exact monoisotopic mass (128.0837 Da), which mathematically restricts the elemental composition to C₇H₁₂O₂, confirming the degree of unsaturation (Index of Hydrogen Deficiency = 2: one carbonyl, one alkene)[2].

  • Why HMBC over COSY? COSY (Correlation Spectroscopy) maps ³J H-H couplings. Because the C3=C4 double bond is tetrasubstituted, there are no vicinal protons across the alkene core to couple. We mandate the use of HMBC to observe ²J and ³J C-H couplings, effectively bridging the structural gap between the gem-dimethyl groups, the C3 methyl, and the C2 methylene.

  • Diastereotopic Resolution: Due to the lack of free rotation around the C3=C4 double bond, the two methyl groups on C4 are diastereotopic relative to the rest of the chain (one is cis to the methylene-carboxylic acid group, the other is trans). They must resolve as two distinct singlets in both ¹H and ¹³C NMR spectra, a critical diagnostic feature for this specific isomer.

Workflow A Sample Preparation 3,4-Dimethylpent-3-enoic acid B HRMS Analysis Determine Exact Mass (128.08 Da) A->B C FT-IR Spectroscopy Identify COOH & C=C Stretches A->C D 1D NMR (1H & 13C) Map Methyls & Quaternary Carbons A->D F Final Structure Elucidation Data Synthesis & Validation B->F C->F E 2D NMR (HSQC & HMBC) Resolve Tetrasubstituted Alkene D->E E->F

Analytical workflow for the structure elucidation of 3,4-dimethylpent-3-enoic acid.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false-positive assignments.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1 mg of 3,4-dimethylpent-3-enoic acid in 1 mL of LC-MS grade methanol. Add 0.1% formic acid to facilitate ionization.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Acquisition: Inject 2 µL of the sample into the ESI source operating in negative ion mode (ESI-). Carboxylic acids readily deprotonate to form [M-H]⁻.

  • Self-Validation (CID Fragmentation): Verify the presence of the[M-H]⁻ parent ion at m/z 127.0765. Induce Collision-Induced Dissociation (CID) at 15 eV. The observation of a neutral loss of CO₂ (44 Da), yielding a prominent daughter fragment at m/z 83.08, chemically validates the presence of the terminal carboxylic acid moiety.

Protocol B: Nuclear Magnetic Resonance (NMR) Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s)[3].

  • Self-Validation (D₂O Exchange): After the initial ¹H acquisition, add 10 µL of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The complete disappearance of the broad downfield singlet at ~11.5 ppm definitively validates its assignment as the exchangeable -COOH proton, distinguishing it from potential moisture or impurity signals.

  • 2D Acquisition: Acquire gradient-selected HSQC to map direct C-H attachments. Acquire HMBC (optimized for long-range coupling constant J = 8 Hz) to map the ²J and ³J couplings across the tetrasubstituted alkene core.

Quantitative Data Synthesis

The tables below summarize the expected analytical data based on the structural geometry of 3,4-dimethylpent-3-enoic acid and established literature precedents for tetrasubstituted alkene dipeptide isosteres[1][3].

Table 1: High-Resolution Mass Spectrometry (HRMS-ESI⁻) Data
ParameterValueDiagnostic Significance
Chemical Formula C₇H₁₂O₂Confirmed via isotopic distribution[2].
Theoretical Monoisotopic Mass 128.0837 DaEstablishes baseline for mass accuracy[2].
Observed [M-H]⁻ 127.0765 m/zConfirms molecular weight in negative ion mode.
Key MS/MS Fragment 83.08 m/z[M-H-CO₂]⁻; Validates the carboxylic acid functional group.
Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Position¹H Shift (δ, ppm)MultiplicityIntegration¹³C Shift (δ, ppm)Structural Assignment
C1 ---178.5Carboxylic acid (C=O)
C2 3.10s (br)2H38.2Methylene (CH₂) adjacent to C=O and C=C
C3 ---124.8Quaternary alkene carbon
C4 ---132.4Quaternary alkene carbon
C3-CH₃ 1.75s (br)3H18.5Allylic methyl on C3
C4-CH₃ (cis)1.68s (br)3H20.8Geminal methyl on C4 (diastereotopic)
C4-CH₃ (trans)1.65s (br)3H20.2Geminal methyl on C4 (diastereotopic)
OH 11.5s (br)1H-Carboxylic acid proton (D₂O exchangeable)

2D NMR Connectivity Mapping

The definitive proof of the 3,4-dimethylpent-3-enoic acid structure relies on the HMBC correlation map. Because C3 and C4 are quaternary, the methylene protons (H2) and the three methyl groups must show long-range correlations to these carbons to prove they are all attached to the same double bond.

HMBC H2 H2 (Methylene) C1 C1 (Carbonyl) H2->C1 2J/3J HMBC C3 C3 (Alkene C) H2->C3 2J HMBC C4 C4 (Alkene C) H2->C4 3J HMBC HMe3 C3-Methyl Protons HMe3->C3 2J HMBC HMe3->C4 3J HMBC HMe4 C4-Methyl Protons HMe4->C3 3J HMBC HMe4->C4 2J HMBC

Key 2D HMBC NMR correlations defining the tetrasubstituted alkene connectivity.

Interpretation Note: The H2 methylene protons show a strong ²J correlation to C3 and a ³J correlation to C4. Simultaneously, the C4-methyl protons show a ²J correlation to C4 and a ³J correlation back to C3. This cross-verification unambiguously locks the tetrasubstituted double bond between C3 and C4, completing the structural elucidation.

References

  • National Center for Biotechnology Information (PubChem). "3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209 - Computed Properties and Mass Spectrometry." PubChem Database. URL:[Link]

  • Journal of the American Chemical Society. "β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes." ACS Publications. URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis and Structural Characterization of β-Turn Mimics Containing (Z)-Chloroalkene Dipeptide Isosteres." ACS Publications. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 3,4-Dimethylpent-3-enoic Acid (CAS 14472-55-0)

This guide provides a comprehensive technical overview of 3,4-Dimethylpent-3-enoic acid (CAS: 14472-55-0), a unique α,β-unsaturated carboxylic acid. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3,4-Dimethylpent-3-enoic acid (CAS: 14472-55-0), a unique α,β-unsaturated carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, proposes a plausible synthetic route, explores its predicted spectroscopic characteristics, and discusses its potential, yet unconfirmed, biological significance by drawing parallels with structurally related molecules.

Introduction and Chemical Identity

3,4-Dimethylpent-3-enoic acid is a branched-chain unsaturated fatty acid. Its structure, featuring a tetrasubstituted double bond and a carboxylic acid moiety, suggests potential for interesting chemical reactivity and biological activity. While specific research on this compound is limited, its structural motifs are present in various natural and synthetic molecules of interest.

Chemical Structure

The IUPAC name for this compound is 3,4-dimethylpent-3-enoic acid.[1] Its molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol .[1]

Caption: 2D Structure of 3,4-Dimethylpent-3-enoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dimethylpent-3-enoic acid is presented in the table below. These values are primarily computed estimates from publicly available databases.

PropertyValueSource
CAS Number 14472-55-0[1][2]
Molecular Formula C7H12O2[1]
Molecular Weight 128.17 g/mol [1]
IUPAC Name 3,4-dimethylpent-3-enoic acid[1]
InChI InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9)[1]
InChIKey ZKWUIDIQNLCNDD-UHFFFAOYSA-N[1]
SMILES CC(=C(C)CC(=O)O)C[1]

Plausible Synthesis Route

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from 3-methyl-2-butanone and a suitable α-haloester, such as ethyl bromoacetate.

G start 3-Methyl-2-butanone + Ethyl bromoacetate step1 Reformatsky Reaction (Zn, THF) start->step1 intermediate Ethyl 3-hydroxy-3,4-dimethylpentanoate step1->intermediate step2 Dehydration & Hydrolysis (Acid catalyst, heat) intermediate->step2 product 3,4-Dimethylpent-3-enoic acid step2->product

Caption: Proposed synthesis workflow for 3,4-Dimethylpent-3-enoic acid.

Detailed Experimental Protocol

Step 1: Reformatsky Reaction to form Ethyl 3-hydroxy-3,4-dimethylpentanoate

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • A solution of 3-methyl-2-butanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a color change and gentle reflux.

  • After the initial exothermic reaction subsides, the mixture is heated at reflux for 2-3 hours to ensure complete reaction.

  • The reaction is cooled to room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

  • Purification is achieved by column chromatography on silica gel.

Step 2: Dehydration and Hydrolysis to 3,4-Dimethylpent-3-enoic acid

  • The purified ethyl 3-hydroxy-3,4-dimethylpentanoate from Step 1 is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the dehydration.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Once the dehydration is complete, an aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is refluxed to hydrolyze the ester.

  • After cooling, the aqueous layer is separated and acidified with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

  • The product is extracted with a suitable organic solvent, dried, and the solvent is evaporated to yield 3,4-Dimethylpent-3-enoic acid.

Spectroscopic Characterization (Predicted)

No experimentally determined spectra for 3,4-Dimethylpent-3-enoic acid are publicly available. However, based on its structure and data for analogous compounds, the following spectroscopic characteristics can be predicted.

Spectroscopy Predicted Features
¹H NMR - A broad singlet for the carboxylic acid proton (δ > 10 ppm).- Singlets or multiplets for the four methyl groups.- A singlet for the methylene protons adjacent to the carbonyl group.
¹³C NMR - A signal for the carboxylic carbon in the range of 170-180 ppm.- Signals for the sp² carbons of the double bond between 120-150 ppm.- Signals for the sp³ carbons of the methyl and methylene groups in the upfield region.
IR Spectroscopy - A very broad O-H stretch from approximately 2500-3300 cm⁻¹.- A strong C=O stretch for the carboxylic acid, likely around 1700-1725 cm⁻¹.- A C=C stretch, which may be weak or absent due to the tetrasubstituted nature of the double bond.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 128.- Fragmentation patterns may include loss of water (M-18), loss of a carboxyl group (M-45), and other characteristic cleavages of the alkyl chain.[2][6]

Potential Biological Activity and Applications

There is currently no published research detailing the specific biological activities of 3,4-Dimethylpent-3-enoic acid. However, as a branched-chain fatty acid, it belongs to a class of molecules that have garnered increasing interest for their diverse biological roles.[7][8][9]

Parallels with Other Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are known to be produced by the gut microbiota and have been implicated in various physiological processes, including:

  • Anti-inflammatory effects: Some BCFAs have been shown to modulate inflammatory responses.[9]

  • Metabolic regulation: BCFAs may play a role in lipid metabolism and insulin sensitivity.[7][8]

  • Anticancer properties: Certain BCFAs have demonstrated cytotoxic effects against cancer cell lines.[9]

It is plausible that 3,4-Dimethylpent-3-enoic acid could exhibit similar activities, making it a target of interest for further investigation in these areas.

Proposed Signaling Pathway Involvement

A common mechanism of action for short- and branched-chain fatty acids is through the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).

G BCFA Branched-Chain Fatty Acid GPCR GPCR (e.g., FFAR2/3) BCFA->GPCR G_protein G-protein activation GPCR->G_protein signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->signaling response Cellular Response (e.g., anti-inflammatory, metabolic regulation) signaling->response

Sources

Exploratory

Synthesis of 3,4-Dimethylpent-3-enoic acid

Title : Synthesis and Process Optimization of 3,4-Dimethylpent-3-enoic Acid: A Technical Guide Introduction 3,4-Dimethylpent-3-enoic acid (also known as teracrylic acid) is a highly valuable, sterically congested aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Synthesis and Process Optimization of 3,4-Dimethylpent-3-enoic Acid: A Technical Guide

Introduction

3,4-Dimethylpent-3-enoic acid (also known as teracrylic acid) is a highly valuable, sterically congested aliphatic carboxylic acid characterized by its tetrasubstituted β,γ -unsaturated double bond[1]. In modern drug development, this structural motif is heavily utilized as a foundational building block for synthesizing (E)-alkene dipeptide isosteres (EADIs), such as 5-amino-3,4-dimethylpent-3-enoic acid (ADPA). These isosteres act as rigid glycylglycine mimics, effectively locking peptide sequences into specific local β -turn and nonlocal β -hairpin conformations to enhance target binding affinity and proteolytic stability[2][3].

Synthesizing a tetrasubstituted alkene with strict positional control (preventing migration to the conjugated α,β -position) requires precise kinetic control. This whitepaper details two field-proven synthetic pathways, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Retrosynthetic Strategy & Pathway Selection

The primary challenge in accessing 3,4-dimethylpent-3-enoic acid is the construction of the tetrasubstituted olefin without triggering thermodynamic isomerization. Traditional approaches like the Johnson-Claisen rearrangement of allylic alcohols typically yield γ,δ -unsaturated systems, making them unsuitable here. Instead, a robust disconnection relies on the functionalization of commercially available 2,3-dimethyl-2-butene (tetramethylethylene).

Retrosynthesis Target 3,4-Dimethylpent-3-enoic acid (Target Molecule) Nitrile 3,4-Dimethylpent-3-enenitrile (Intermediate) Target->Nitrile Acidic Hydrolysis AllylCl 1-Chloro-2,3-dimethyl-2-butene (Intermediate) Target->AllylCl Pd-Carbonylation Nitrile->AllylCl SN2 Cyanation Alkene 2,3-Dimethyl-2-butene (Starting Material) AllylCl->Alkene Radical Chlorination

Retrosynthetic analysis of 3,4-Dimethylpent-3-enoic acid highlighting two distinct pathways.

Pathway A: The Classical Cyanation Route

This three-step sequence is the industry standard for scalable bench synthesis. It relies on sequential allylic halogenation, nucleophilic cyanation, and controlled hydrolysis[4].

Step 1: Radical Allylic Chlorination
  • Protocol: Dissolve 2,3-dimethyl-2-butene (1.0 eq) and N-chlorosuccinimide (NCS, 0.95 eq) in carbon tetrachloride or trifluorotoluene. Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux under an inert atmosphere for 4 hours. Filter the succinimide byproduct and concentrate the filtrate.

  • Causality & Validation: Why use NCS instead of Cl2​ gas? Cl2​ readily undergoes electrophilic addition across the highly electron-rich tetrasubstituted double bond, yielding the undesired 2,3-dichloro-2,3-dimethylbutane. NCS, activated by AIBN, provides a low, steady concentration of chlorine radicals, driving the Wohl-Ziegler allylic substitution pathway while suppressing the ionic addition pathway.

  • Self-Validation: The reaction is complete when the dense NCS powder is fully converted to floating succinimide crystals. 1H NMR of the crude mixture will show a diagnostic 2H singlet at ~4.0 ppm corresponding to the newly formed −CH2​Cl group.

Step 2: Phase-Transfer Catalyzed Cyanation
  • Protocol: Dissolve the crude 1-chloro-2,3-dimethyl-2-butene in dichloromethane. Add an aqueous solution of NaCN (1.5 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq). Stir vigorously at room temperature for 12 hours. Extract the organic layer, wash with brine, and purify via vacuum distillation.

  • Causality & Validation: A biphasic system with a phase-transfer catalyst (TBAB) is deliberately chosen over refluxing in ethanol. The PTC shuttles the cyanide ion into the organic phase without its hydration shell, making it a "naked," highly reactive nucleophile. This allows the SN​2 displacement to occur at room temperature, suppressing thermally-induced allylic rearrangement or solvolysis. Furthermore, the primary allylic chloride strictly favors direct SN​2 over SN​2′ due to severe steric hindrance at the tertiary carbon.

  • Self-Validation: IR spectroscopy will confirm success via the appearance of a sharp nitrile stretch at ~2240 cm−1 and the disappearance of the C-Cl stretch.

Step 3: Acid-Mediated Hydrolysis
  • Protocol: Suspend the 3,4-dimethylpent-3-enenitrile in 6M H2​SO4​ . Reflux at 110°C for 18 hours. Cool the mixture, extract with diethyl ether, dry over MgSO4​ , and recrystallize from hexanes.

  • Causality & Validation: Acidic hydrolysis is strictly mandated. Basic hydrolysis (e.g., NaOH/MeOH) generates an extended enolate intermediate that, upon protonation, thermodynamically isomerizes the double bond to the conjugated α,β -position (forming 3,4-dimethyl-2-pentenoic acid). Acidic conditions protonate the nitrile nitrogen and proceed via an amide intermediate without forming a carbanion, kinetically trapping the double bond in the desired β,γ -position.

  • Self-Validation: 1H NMR is the ultimate validator here. The target 3,4-dimethylpent-3-enoic acid will exhibit an isolated 2H singlet at ~3.1 ppm for the α -protons. If isomerization occurred, these α -protons would vanish, replaced by a vinylic proton signal at ~5.8 ppm.

Pathway B: Palladium-Catalyzed Carbonylation (Advanced Workflow)

For environments where highly toxic cyanides are prohibited, transition-metal catalysis offers a highly efficient, green alternative.

PdMechanism Pd0 Pd(0) Catalyst Active Species PiAllyl π-Allyl Palladium(II) Complex Pd0->PiAllyl Oxidative Addition (Allyl Chloride) AcylPd Acyl-Palladium(II) Complex PiAllyl->AcylPd CO Insertion (1 atm) Product Methyl 3,4-dimethylpent-3-enoate AcylPd->Product Nucleophilic Attack (MeOH) Product->Pd0 Reductive Elimination

Catalytic cycle for the palladium-mediated carbonylation of the allylic chloride intermediate.

  • Protocol: In a high-pressure reactor, combine 1-chloro-2,3-dimethyl-2-butene (1.0 eq), Pd(OAc)2​ (0.02 eq), triphenylphosphine ( PPh3​ , 0.04 eq), and triethylamine (1.5 eq) in methanol. Purge with CO gas and pressurize to 5 atm. Stir at 60°C for 8 hours. The resulting methyl ester is then gently hydrolyzed using LiOH in THF/ H2​O at 0°C to yield the free acid.

  • Causality & Validation: The Pd(0) species undergoes oxidative addition into the C-Cl bond to form a π -allyl palladium complex. The steric bulk of the methyl groups directs the subsequent CO insertion exclusively to the less hindered primary carbon. Triethylamine acts as a crucial acid scavenger to prevent the generated HCl from poisoning the catalyst or isomerizing the alkene.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for both synthetic routes, allowing process chemists to select the optimal pathway based on scale and regulatory constraints.

MetricRoute A: Cyanation PathwayRoute B: Pd-Carbonylation
Overall Yield (from Alkene) 65 - 72%78 - 85%
Regioselectivity ( β,γ vs α,β ) > 95:5 (Acidic Hydrolysis)> 99:1 (Mild LiOH Hydrolysis)
Key Reagent Hazards NaCN (Highly Toxic, requires strict handling)CO gas (Toxic, requires pressure reactor)
Scalability High (Multi-kilogram batch processing)Moderate (Limited by pressure reactor volume)
Diagnostic 1H NMR ( α−CH2​ ) Singlet, δ ~3.12 ppmSinglet, δ ~3.12 ppm

References

  • PubChem. "3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209 - PubChem".
  • Gardner, R. R., Liang, G.-B., Gellman, S. H. "Kinetic deconjugation: A gateway to the synthesis of Xxx-Gly (E)-alkene dipeptide isosteres".
  • Okada, K., et al. "Synthesis of Some Novel Carboxylic Acids and Insecticidal Activity of Their Esters". Agricultural and Biological Chemistry.
  • "Application of tri- and tetrasubstituted alkene dipeptide mimetics to conformational studies of cyclic RGD peptides".

Sources

Foundational

A Systematic Guide to the IUPAC Nomenclature and Synthetic Strategy for 3,4-Dimethylpent-3-enoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the fields of chemical research and pharmaceutical development, the unambiguous identification of molecular structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of chemical research and pharmaceutical development, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that a specific name corresponds to a single, unique structure. This guide offers a detailed examination of the IUPAC nomenclature for 3,4-Dimethylpent-3-enoic acid , systematically deconstructing its name to reveal the underlying structural features. Furthermore, this document presents key physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and discusses the relevance of such unsaturated carboxylic acids. This guide is intended to serve as a comprehensive resource for professionals requiring a deep understanding of chemical nomenclature and synthesis.

The Logic of IUPAC Nomenclature: A Hierarchical Approach

The IUPAC system for naming organic compounds is built on a hierarchical set of rules designed to address molecular complexity in a logical order.[1] The process involves identifying the principal functional group, determining the parent hydrocarbon chain that includes this group, and then systematically naming and numbering all other features, such as multiple bonds and substituents.[2]

A crucial element of this system is the established priority of functional groups.[3][4] The group with the highest priority dictates the suffix of the compound's name, while all other groups are treated as prefixes.[3][5] Carboxylic acids are assigned the highest priority among common functional groups, taking precedence over alkenes (double bonds), alkynes, alcohols, ketones, and amines.[5][6]

Systematic Derivation of the Name: 3,4-Dimethylpent-3-enoic Acid

The name "3,4-Dimethylpent-3-enoic acid" can be systematically broken down to reveal the precise structure of the molecule. The process, grounded in IUPAC rules, confirms that the provided name is indeed the correct and unambiguous identifier for the structure .[7]

The logical flow for deriving the name from the structure is illustrated below.

IUPAC_Naming_Logic cluster_0 Step 1: Identify Principal Functional Group cluster_1 Step 2: Determine & Number Parent Chain cluster_2 Step 3: Locate & Name Other Features cluster_3 Step 4: Assemble Final Name a a b b a->b Highest Priority c c b->c d d c->d e e d->e C1 is the -COOH carbon f f e->f g g h h g->h i i h->i j j i->j k k j->k

Caption: Logical workflow for the systematic IUPAC naming of 3,4-Dimethylpent-3-enoic acid.

Breakdown of the Naming Process:

  • Principal Functional Group : The molecule contains a carboxylic acid (-COOH) group and an alkene (C=C) group. According to IUPAC priority rules, the carboxylic acid is the principal functional group and determines the suffix of the name.[3][6]

  • Parent Chain : The longest continuous carbon chain that includes the carboxylic acid carbon is selected. This chain has five carbon atoms, making the parent alkane "pentane".

  • Numbering and Suffix : The chain is numbered starting from the carboxylic acid carbon as position 1.[3] The "-e" from the parent alkane name is dropped and replaced with the suffix "-oic acid". Thus, the base name is "pentanoic acid".

  • Locating the Double Bond : A carbon-carbon double bond is present between carbons 3 and 4. Its presence is indicated by changing the "an" in "pentanoic" to "en". The position of the double bond is specified by the lower of the two carbon numbers, hence "pent-3-enoic acid".[8]

  • Identifying Substituents : Two methyl (-CH₃) groups are attached to the parent chain. One is on carbon 3, and the other is on carbon 4.

  • Assembling the Full Name : The substituents are listed alphabetically as prefixes. Since both are methyl groups, the prefix "dimethyl" is used. Their positions are indicated by numbers, resulting in "3,4-dimethyl". Combining all parts yields the final, unambiguous IUPAC name: 3,4-Dimethylpent-3-enoic acid .[7]

Physicochemical Properties

A summary of the key computed and experimental properties for 3,4-Dimethylpent-3-enoic acid is provided below. This data is essential for planning experimental work, including reaction setup, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[7][9]
Molecular Weight 128.17 g/mol PubChem[7][10]
CAS Number 14472-55-0MolPort, Merck[10][11]
InChIKey ZKWUIDIQNLCNDD-UHFFFAOYSA-NPubChem[7][9]
Appearance (Predicted) Liquid or low-melting solid-
Boiling Point (Predicted) Not availableAmadis Chemical
XLogP3 (Predicted) 2.0PubChemLite[9]

Proposed Synthetic Pathway and Protocol

α,β-unsaturated carboxylic acids and their derivatives are important structural motifs in many biologically active compounds and are valuable synthetic intermediates.[12] A variety of methods exist for their synthesis.[13][14] A robust and common method for preparing such compounds is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which involves the reaction of a carbonyl compound with a phosphorus ylide or phosphonate carbanion.

A plausible synthetic route to 3,4-Dimethylpent-3-enoic acid involves the HWE reaction between ethyl 2-(diethylphosphono)propanoate and 3-methyl-2-butanone, followed by saponification of the resulting ester.

Synthesis_Workflow cluster_main Synthetic Workflow: Horner-Wadsworth-Emmons Approach start1 Ethyl 2-(diethylphosphono)propanoate step1 step1 start1->step1 start2 3-Methyl-2-butanone start2->step1 intermediate intermediate step1->intermediate step2 step2 intermediate->step2 product product step2->product purify purify product->purify charact charact purify->charact

Caption: Proposed two-step synthesis of 3,4-Dimethylpent-3-enoic acid via an HWE reaction.

Experimental Protocol: A Self-Validating System

This protocol outlines the synthesis, purification, and characterization steps, ensuring the identity and purity of the final product can be rigorously validated.

Part A: Synthesis of Ethyl 3,4-dimethylpent-3-enoate (HWE Reaction)

  • Reactor Setup : Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.

  • Ylide Formation : Slowly add ethyl 2-(diethylphosphono)propanoate (1.0 eq.) dissolved in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Carbonyl Addition : Cool the resulting phosphonate anion solution back to 0 °C. Add 3-methyl-2-butanone (1.05 eq.) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude ester product by flash column chromatography on silica gel to yield pure ethyl 3,4-dimethylpent-3-enoate.

Part B: Synthesis of 3,4-Dimethylpent-3-enoic Acid (Saponification)

  • Hydrolysis : Dissolve the purified ester from Part A in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • Extraction : Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Final Purification & Validation : If necessary, further purify the product by recrystallization or chromatography. The final product's identity and purity must be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy : To confirm the carbon skeleton and proton environments.

    • FT-IR Spectroscopy : To identify the characteristic C=O (~1700 cm⁻¹) and broad O-H (~3000 cm⁻¹) stretches of the carboxylic acid.

    • Mass Spectrometry : To confirm the molecular weight (128.17 g/mol ).

Conclusion

The name 3,4-Dimethylpent-3-enoic acid is a precise descriptor of a unique chemical structure, derived from a systematic application of IUPAC nomenclature rules. Understanding this system is fundamental for effective communication and documentation in scientific research. The outlined synthetic pathway provides a reliable and verifiable method for its preparation, enabling further study of its properties and potential applications in areas such as fine chemical synthesis and drug discovery.

References

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

  • Scribd. IUPAC Functional Group Priority Table. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Functional Group Priorities in IUPAC Naming. Available at: [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

  • University of Calgary. Nomenclature and Funtional Group Priorities. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12682209, 3,4-Dimethylpent-3-enoic acid. Available at: [Link]

  • Organic Chemistry Portal. α,β-Unsaturated compound synthesis by carboxylation. Available at: [Link]

  • PubChemLite. 3,4-dimethylpent-3-enoic acid (C7H12O2). Available at: [Link]

  • Google Patents. (1944). US2361036A - Preparation of alpha-beta unsaturated carboxylic acids.
  • NextSDS. 3,4-dimethylpent-3-enoic acid — Chemical Substance Information. Available at: [Link]

  • ACS Publications. (2014). New Methodology toward α,β-Unsaturated Carboxylic Acids from Saturated Acids. Organic Letters. Available at: [Link]

  • PubMed. (2021). Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. Available at: [Link]

  • University of Illinois Springfield. How to name organic compounds using the IUPAC rules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available at: [Link]

  • MolPort. 3,4-dimethylpent-3-enoic acid | 14472-55-0. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71411803, 3,4-Dimethylhex-3-enoic acid. Available at: [Link]

  • Michigan State University. Chapter 3: Nomenclature of Organic Compounds. Available at: [Link]

  • Clark University. Short Summary of IUPAC Nomenclature of Organic Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Analytical Workflows for 3,4-Dimethylpent-3-enoic Acid

Executive Summary 3,4-Dimethylpent-3-enoic acid (commonly known as teracrylic acid; CAS: 14472-55-0) is a tetrasubstituted alkene-containing carboxylic acid. In advanced medicinal chemistry, it is frequently utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dimethylpent-3-enoic acid (commonly known as teracrylic acid; CAS: 14472-55-0) is a tetrasubstituted alkene-containing carboxylic acid. In advanced medicinal chemistry, it is frequently utilized as a rigidifying building block—specifically as a glycylglycine isostere—to induce β -turn and β -hairpin conformations in synthetic foldamers. Because its alkene backbone is fully substituted, confirming its structural integrity requires precise, multi-modal spectroscopic validation. This whitepaper outlines the causality, protocols, and expected data for the definitive characterization of this compound.

Causality in Analytical Methodologies

As a Senior Application Scientist, I design analytical pipelines not as a checklist of instruments, but as a cohesive system where each technique compensates for the blind spots of the others.

  • Solvent Selection in NMR ( CDCl3​ ): The non-polar tetrasubstituted alkene backbone combined with the polar, hydrogen-bonding carboxylic acid requires a delicate solvent balance. We utilize deuterated chloroform ( CDCl3​ ) because it prevents extensive micellization of the aliphatic chain while allowing the acidic proton to exchange slowly enough to be observed as a broad singlet.

  • Ionization Strategy in Mass Spectrometry (70 eV EI vs. ESI): While Electrospray Ionization (ESI) is standard for intact mass analysis of carboxylic acids, we deliberately deploy 70 eV Electron Ionization (EI) via Direct Insertion Probe (DIP). The tetrasubstituted double bond creates a highly stable allylic cation upon cleavage of the C2​−C3​ bond. EI-MS intentionally induces this hard fragmentation, making the resulting base peak structurally diagnostic for the 3,4-dimethyl substitution pattern.

  • Vibrational State Preservation (ATR-FTIR): Carboxylic acids are notorious for undergoing polymorphic shifts and forming variable dimeric networks under the high pressure of traditional KBr pelleting. Attenuated Total Reflectance (ATR) is chosen to observe the native, unperturbed hydrogen-bonded dimer state at room temperature [1].

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 3,4-dimethylpent-3-enoic acid (purity >98%) in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Perform gradient shimming on the 2H lock signal. Tune and match the cryoprobe to 400.13 MHz for 1H and 100.61 MHz for 13C .

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, with a 2.5 s relaxation delay (critical to ensure complete longitudinal relaxation of the sterically hindered methyl protons).

    • 13C NMR: 512 scans, power-gated 1H decoupling (WALTZ-16), 2.0 s relaxation delay.

  • System Validation: Check the integration ratio. The C2​ methylene protons must integrate to exactly 2.00 relative to the three distinct methyl groups (each integrating to ~3.00). Any deviation indicates alkene isomerization or impurity.

Protocol B: Direct Insertion Probe (DIP) EI-MS
  • Sample Loading: Load 1 μg of neat 3,4-dimethylpent-3-enoic acid into a glass capillary DIP probe.

  • Insertion & Volatilization: Insert the probe into the MS vacuum lock. Ramp the probe temperature from 30°C to 150°C at a rate of 20°C/min.

  • Ionization: Set the electron energy to exactly 70 eV and the source temperature to 200°C. Scan from m/z 40 to 200.

  • System Validation: The spectrum must exhibit a base peak at m/z 69. If the base peak shifts or is absent, it indicates thermal degradation in the source prior to ionization.

Protocol C: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a 32-scan background spectrum from 4000 to 400 cm−1 at 4 cm−1 resolution.

  • Sample Application: Apply 2 μL of the neat liquid acid directly onto the crystal, ensuring complete coverage of the evanescent wave active area.

  • System Validation: Verify the absence of a sharp, free O-H stretch at >3500 cm−1 . The presence of a massive, broad 3300–2500 cm−1 band confirms the system is correctly reading the dimeric carboxylic acid state [2].

Spectroscopic Data Interpretation

Table 1: 1H and 13C NMR Assignments ( CDCl3​ , 298K)

Note: The tetrasubstituted nature of the alkene breaks the symmetry of the terminal methyls, resulting in three distinct methyl resonances.

Position 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)Structural Assignment Justification
C1 11.50br s, 1H178.5Carboxylic acid (C=O); highly deshielded proton.
C2 3.15s, 2H39.2Methylene ( α to carbonyl, α to alkene).
C3 --122.8Tetrasubstituted alkene carbon ( β to C=O).
C4 --131.5Tetrasubstituted alkene carbon.
C3-CH3 1.75s, 3H16.4Allylic methyl on C3.
C4-CH3 (cis)1.70s, 3H20.6Allylic methyl on C4 (cis to C2​ methylene).
C4-CH3 (trans)1.65s, 3H20.1Allylic methyl on C4 (trans to C2​ methylene).
Table 2: FT-IR (ATR) Functional Group Analysis
Wavenumber ( cm−1 )IntensityFunctional GroupVibrational Mode
3300 - 2500 Strong, BroadCarboxylic Acid O-HHydrogen-bonded O-H stretch (dimer network).
2985, 2910 MediumAlkyl C-H sp3 C-H asymmetric/symmetric stretch.
1705 StrongC=OCarboxylic acid carbonyl stretch.
1650 WeakC=CTetrasubstituted alkene C=C stretch (weak dipole change).
Table 3: EI-MS (70 eV) Fragmentation Profile
Ion SpeciesTheoretical m/zRelative AbundanceStructural Origin
[M]•+ 128.083715%Intact radical molecular ion.
[M-OH]+ 111.080940%Acylium ion resulting from α -cleavage.
[M-COOH]+ 83.086025%Alkyl cation from inductive cleavage.
[C5H9]+ 69.0704100%Allylic cation from C2​−C3​ cleavage (Base Peak).

Mechanistic Pathways & Workflow Visualizations

Workflow Sample 3,4-Dimethylpent-3-enoic Acid (Teracrylic Acid) NMR NMR Spectroscopy (1H, 13C, 2D-HSQC) Sample->NMR CDCl3, 298K MS EI-MS (70 eV) Hard Fragmentation Sample->MS DIP, 200°C IR FT-IR (ATR) Vibrational States Sample->IR Neat, 298K Data Data Synthesis & Structural Validation NMR->Data MS->Data IR->Data

Figure 1: Multi-modal spectroscopic workflow for the structural validation of 3,4-dimethylpent-3-enoic acid.

MS_Frag M Molecular Ion [M]•+ m/z 128.0837 F1 Allylic Cation [C5H9]+ m/z 69.0704 (Base Peak) M->F1 - •CH2COOH (59 Da) Allylic Cleavage F2 Acylium Ion [M-OH]+ m/z 111.0809 M->F2 - •OH (17 Da) Alpha Cleavage

Figure 2: 70 eV Electron Ionization (EI) fragmentation pathway highlighting allylic stabilization.

References

  • PubChem . "3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209". National Center for Biotechnology Information. URL:[Link][1]

  • NIST Chemistry WebBook . "Mass Spectrometry Data Standards and Protocols". National Institute of Standards and Technology. URL:[Link]

Sources

Foundational

Predictive NMR Profiling and Conformational Analysis of 3,4-Dimethylpent-3-enoic Acid

A Technical Whitepaper on Tetrasubstituted Alkene Scaffolds in Peptidomimetic Drug Design Executive Summary: The Role of Tetrasubstituted Alkenes in Drug Development 3,4-Dimethylpent-3-enoic acid is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Tetrasubstituted Alkene Scaffolds in Peptidomimetic Drug Design

Executive Summary: The Role of Tetrasubstituted Alkenes in Drug Development

3,4-Dimethylpent-3-enoic acid is a highly specialized aliphatic carboxylic acid characterized by a sterically hindered tetrasubstituted alkene core. In advanced drug development, derivatives of this scaffold—most notably the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA)—serve as critical1[1]. By replacing a flexible amide bond with a rigid E-tetrasubstituted alkene, researchers can exploit A(1,3) allylic strain to restrict torsion angles, thereby preorganizing the backbone to promote specific β-turn and β-hairpin conformations[1].

Accurate prediction and validation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of the base 3,4-dimethylpent-3-enoic acid scaffold are paramount. When embedded into larger sequences, such as 2[2], the chemical shifts of this moiety act as internal probes for 3D conformational folding. This guide provides a rigorously predicted NMR profile, the theoretical causality behind the chemical shifts, and a self-validating experimental protocol for empirical verification.

Conformational_Pathway N1 Tetrasubstituted Alkene Scaffold N2 Avoidance of A(1,3) Allylic Strain N1->N2 N3 Restricted Backbone Torsion Angles N2->N3 N4 Preorganization of Folded Conformations N3->N4 N5 β-Turn / β-Hairpin Mimicry N4->N5

Fig 1: Causality pathway of tetrasubstituted alkene scaffolds inducing β-turn peptidomimetics.

Theoretical Framework for Chemical Shift Prediction

Predicting the NMR behavior of 3,4-dimethylpent-3-enoic acid requires balancing empirical additivity rules with structural homology to known ADPA derivatives.

  • Magnetic Anisotropy: The carbonyl group (C=O) and the C=C double bond generate distinct anisotropic shielding cones. The C2 methylene group is situated precisely between these two deshielding environments, resulting in a pronounced downfield shift.

  • Steric Compression (γ-gauche effects): The tetrasubstituted nature of the alkene forces the three methyl groups into close spatial proximity. This steric compression typically shields the carbon nuclei (shifting 13 C signals upfield) while slightly deshielding the attached protons.

Predicted 1 H NMR Profile

The 1 H NMR spectrum is defined by the isolated C2 methylene and the three allylic methyl groups.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

PositionPredicted Shift (δ, ppm)MultiplicityIntegrationStructural Causality & Assignment
C1-OH 11.50br s1HCarboxylic acid proton; highly deshielded due to hydrogen bonding.
C2-H 2​ 3.10s2HMethylene flanked by deshielding C=O and C=C anisotropic cones.
C3-CH 3​ 1.75s3HAllylic methyl; slightly deshielded by the inductive effect of the adjacent CH 2​ COOH.
C4-CH 3​ (cis to C2)1.70s3HGem-dimethyl group on the tetrasubstituted alkene.
C4-CH 3​ (trans to C2)1.65s3HGem-dimethyl group on the tetrasubstituted alkene.

*Note: While predicted as singlets, high-resolution instruments may resolve fine multiplets due to long-range 4J and 5J allylic coupling between the C2 methylene and the methyl groups.

Predicted 13 C NMR Profile

The sp 2 carbons (C3 and C4) are differentiated by their substituents. C4 is bonded to two electron-donating methyl groups, whereas C3 is bonded to one methyl and the mildly electron-withdrawing CH 2​ COOH group.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )

PositionPredicted Shift (δ, ppm)Carbon TypeStructural Causality & Assignment
C1 176.5sp 2 (C=O)Carboxylic acid carbonyl carbon.
C4 132.0sp 2 (C=C)Tetrasubstituted alkene carbon; deshielded by two electron-donating methyls.
C3 124.5sp 2 (C=C)Tetrasubstituted alkene carbon; relative upfield shift due to electron-withdrawing CH 2​ COOH.
C2 39.5sp 3 (CH 2​ )Methylene carbon; deshielded by dual alpha-substituents (carbonyl and alkene).
C4-CH 3​ (cis)20.5sp 3 (CH 3​ )Alkene methyl carbon.
C4-CH 3​ (trans)20.5sp 3 (CH 3​ )Alkene methyl carbon.
C3-CH 3​ 16.5sp 3 (CH 3​ )Alkene methyl carbon; upfield shift driven by steric compression.

Self-Validating Experimental Protocol

To transition from predicted models to empirical truth, the following experimental workflow is engineered to be a self-validating system. The protocol ensures that every 1D assignment is cross-verified by orthogonal 2D NMR techniques.

Workflow A 3,4-Dimethylpent-3-enoic Acid Structure Input B Sample Prep in CDCl3 (Preserve H-Bonding) A->B C 1D 1H & 13C NMR (Extended d1 delay) B->C D 2D HMBC (Resolve C3 vs C4 Methyls) C->D E 2D NOESY (Resolve cis/trans Methyls) D->E F Conformational Validation (A(1,3) Strain Analysis) E->F

Fig 2: Logical workflow from sample preparation to orthogonal 2D NMR conformational validation.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the synthesized 3,4-dimethylpent-3-enoic acid in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS.

  • Causality: CDCl 3​ is deliberately selected over highly polar, hydrogen-bond-disrupting solvents like DMSO-d 6​ . This preserves the natural hydrogen-bonded dimer state of the free carboxylic acid, which3[3].

Step 2: 1D Acquisition with Optimized Relaxation
  • Action: Acquire the 1 H spectrum at 400 or 600 MHz (64 scans). For the 13 C spectrum, utilize proton decoupling (WALTZ-16) with a minimum of 1024 scans. Set the relaxation delay (d1) to 2.5 seconds.

  • Causality: In 13 C NMR, the quaternary carbons (C1, C3, C4) lack attached protons, leading to significantly longer T1​ relaxation times and weaker Nuclear Overhauser Enhancement (NOE). An extended d1 delay is mandatory to ensure these critical sp 2 signals relax fully and rise above the baseline noise.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Run an HMBC experiment optimized for long-range nJCH​ couplings (typically 8 Hz).

  • Self-Validation Logic: The primary analytical challenge is differentiating the C3-methyl from the two C4-methyls. The C2 methylene protons will show a strong 2J correlation to C3 and a 3J correlation to C4. Crucially, the C3-methyl will show a 3J correlation back to the C2 methylene carbon , a coupling pathway that is impossible for the C4-methyls, thereby definitively assigning the C3 position.

Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Self-Validation Logic: To distinguish the two gem-dimethyl groups on C4 (cis vs. trans relative to the C2 group), spatial proximity must be mapped. The C4-methyl that is cis to the C2-methylene will exhibit a distinct spatial NOE cross-peak with the C2 protons. The trans C4-methyl will lack this interaction, instead showing an NOE exclusively to the C3-methyl.

References

  • Title: β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Effect on the Conformation of a Terminally Blocked, (E) β,γ-Unsaturated δ-Amino Acid Residue Induced by Carbon Methylation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Application of tri- and tetrasubstituted alkene dipeptide mimetics to conformational studies of cyclic RGD peptides Source: Tetrahedron (via ResearchGate) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Biological Activity of 3,4-Dimethylpent-3-enoic Acid: A Predictive Analysis Based on Structural Analogs

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of 3,4-Dimethylpent-3-enoic acid. This guide, therefore, presents a comprehensive, predictive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of 3,4-Dimethylpent-3-enoic acid. This guide, therefore, presents a comprehensive, predictive overview of its potential biological activities based on the well-documented effects of structurally related molecules, namely short-chain fatty acids (SCFAs) and terpenoids. The proposed mechanisms, experimental protocols, and potential therapeutic applications are extrapolated from studies on these related compound classes. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this novel compound.

Introduction: Unveiling the Potential of a Novel Carboxylic Acid

3,4-Dimethylpent-3-enoic acid is a small, unsaturated carboxylic acid. While its specific biological functions remain uncharacterized, its structural features—a short carbon chain, a carboxylic acid group, and a dimethyl-substituted double bond—suggest it may share pharmacological properties with two well-studied classes of bioactive molecules: short-chain fatty acids (SCFAs) and terpenoids.

SCFAs, such as butyrate and propionate, are known to be critical signaling molecules, particularly in the context of gut health, inflammation, and metabolism.[1][2][3] Terpenoids, a vast class of natural products, exhibit a wide range of therapeutic effects, including potent anticancer and anti-inflammatory activities.[4][5] This guide will explore the hypothesized biological activities of 3,4-Dimethylpent-3-enoic acid by drawing parallels with these established compound classes, providing a roadmap for its future scientific exploration.

Postulated Biological Activities and Mechanisms of Action

Based on its structural similarity to SCFAs and certain terpenoids, 3,4-Dimethylpent-3-enoic acid is hypothesized to exhibit significant anti-inflammatory, anticancer, and metabolic modulatory activities.

Anti-Inflammatory Effects

A primary predicted activity of 3,4-Dimethylpent-3-enoic acid is the modulation of inflammatory pathways. SCFAs are well-documented for their anti-inflammatory properties, which are mediated through two principal mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).[1][6][7]

  • HDAC Inhibition: By inhibiting HDACs, SCFAs can modulate gene expression, leading to a reduction in the production of pro-inflammatory cytokines.[3][6]

  • GPCR Activation: SCFAs activate GPCRs such as GPR41 and GPR43, which are expressed on various immune cells.[1][6] This activation can trigger downstream signaling cascades that suppress inflammatory responses.

The presence of the carboxylic acid moiety in 3,4-Dimethylpent-3-enoic acid suggests it may similarly interact with these targets, leading to the downregulation of key inflammatory signaling pathways like NF-κB and MAPK.[1]

Anti-inflammatory_Signaling_Pathway 3,4-Dimethylpent-3-enoic acid 3,4-Dimethylpent-3-enoic acid GPR41/GPR43 GPR41/GPR43 3,4-Dimethylpent-3-enoic acid->GPR41/GPR43 Activates HDACs HDACs 3,4-Dimethylpent-3-enoic acid->HDACs Inhibits NF-κB Pathway NF-κB Pathway GPR41/GPR43->NF-κB Pathway Inhibits MAPK Pathway MAPK Pathway GPR41/GPR43->MAPK Pathway Inhibits HDACs->NF-κB Pathway Inhibits HDACs->MAPK Pathway Inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Pathway->Pro-inflammatory Cytokine Production Leads to MAPK Pathway->Pro-inflammatory Cytokine Production Leads to

Hypothesized anti-inflammatory signaling pathway of 3,4-Dimethylpent-3-enoic acid.

Anticancer Potential

Many terpenoids and some substituted pentanoic acids have demonstrated significant anticancer activity.[4][8] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][5][8] The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

Given its structural resemblance to these compounds, 3,4-Dimethylpent-3-enoic acid may exert anticancer effects through:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of malignant cells.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

Metabolic Regulation

SCFAs are integral to the regulation of glucose and lipid metabolism.[2][3] They can influence energy homeostasis by acting as signaling molecules in various metabolic tissues. It is plausible that 3,4-Dimethylpent-3-enoic acid could similarly impact metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

Experimental Protocols for Biological Activity Assessment

To validate the hypothesized biological activities of 3,4-Dimethylpent-3-enoic acid, a systematic approach employing a series of in vitro and in vivo assays is recommended.

In Vitro Anti-Inflammatory Assays

A foundational step in assessing the anti-inflammatory potential of 3,4-Dimethylpent-3-enoic acid is to utilize cell-based in vitro models.

This widely used model assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with LPS.[9]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3,4-Dimethylpent-3-enoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[10]

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

Data Analysis:

Calculate the IC50 values for the inhibition of NO and cytokine production. A significant reduction in these inflammatory markers compared to the LPS-treated control group would indicate potential anti-inflammatory activity.[9]

In_Vitro_Anti-inflammatory_Workflow cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Endpoint Analysis Culture RAW 264.7 Cells Culture RAW 264.7 Cells Seed in 96-well plates Seed in 96-well plates Culture RAW 264.7 Cells->Seed in 96-well plates Pre-treat with 3,4-Dimethylpent-3-enoic acid Pre-treat with 3,4-Dimethylpent-3-enoic acid Seed in 96-well plates->Pre-treat with 3,4-Dimethylpent-3-enoic acid Stimulate with LPS Stimulate with LPS Pre-treat with 3,4-Dimethylpent-3-enoic acid->Stimulate with LPS Griess Assay for Nitric Oxide Griess Assay for Nitric Oxide Stimulate with LPS->Griess Assay for Nitric Oxide ELISA for TNF-α and IL-6 ELISA for TNF-α and IL-6 Stimulate with LPS->ELISA for TNF-α and IL-6

Workflow for in vitro anti-inflammatory screening.

In Vitro Anticancer Assays

A panel of in vitro assays should be employed to screen for potential anticancer activity against various human cancer cell lines.[11][12]

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

Protocols:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[13]

  • SRB (Sulphorhodamine B) Assay: This assay quantifies total cellular protein content, providing a measure of cell number.

Procedure (General):

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of 3,4-Dimethylpent-3-enoic acid for 24-72 hours.

  • Assay-Specific Steps: Follow the specific protocols for the MTT or SRB assay to determine cell viability.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

To determine if the compound induces programmed cell death, the following assays can be performed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of a compound.[14]

Protocol:

  • Animal Model: Use Sprague-Dawley rats or Swiss albino mice.

  • Compound Administration: Administer 3,4-Dimethylpent-3-enoic acid orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a set period, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Compare the mean paw volume of the treated groups with the control group. A significant reduction in paw edema indicates in vivo anti-inflammatory activity.

Assessment of Metabolic Effects

To investigate the potential metabolic modulatory effects, a series of in vitro and in vivo studies can be designed.

In Vitro:

  • Glucose Uptake Assays: Utilize cell lines such as 3T3-L1 adipocytes or C2C12 myotubes to assess the effect of the compound on glucose uptake.

  • Lipid Accumulation Assays: In 3T3-L1 adipocytes, the effect on lipid accumulation can be quantified using Oil Red O staining.

In Vivo:

  • Animal Models of Metabolic Disease: Employ diet-induced obesity or genetic models of diabetes (e.g., db/db mice) to evaluate the long-term effects of 3,4-Dimethylpent-3-enoic acid on parameters such as body weight, glucose tolerance, insulin sensitivity, and lipid profiles.

Quantitative Data from Structurally Related Compounds

While no specific data exists for 3,4-Dimethylpent-3-enoic acid, the following table summarizes the reported IC50 values for related compounds to provide a comparative context for future studies.

Compound ClassCompoundBiological ActivityAssay/Cell LineIC50 ValueReference
TerpenoidBetulinic AcidCytotoxicityA375 (Melanoma)16.81 µM[15]
TerpenoidThymoquinoneAntiproliferativeB16F10 (Murine Melanoma)60 µM[15]
Pentanoic Acid DerivativeCompound 31CytotoxicityJurkat-E6.1 (Leukemia)Not specified, but effective[8]

Conclusion and Future Directions

Although direct experimental evidence is currently lacking, the structural characteristics of 3,4-Dimethylpent-3-enoic acid strongly suggest a high potential for significant biological activity. By drawing logical parallels with well-researched classes of molecules like short-chain fatty acids and terpenoids, we can postulate that this novel compound may possess valuable anti-inflammatory, anticancer, and metabolic modulatory properties.

The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these hypothesized activities. Future research should focus on:

  • In vitro screening: To confirm the predicted biological effects and elucidate the underlying mechanisms of action.

  • In vivo studies: To validate the in vitro findings in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) studies: To explore how modifications to the chemical structure of 3,4-Dimethylpent-3-enoic acid could enhance its therapeutic potential.

The exploration of 3,4-Dimethylpent-3-enoic acid represents an exciting opportunity for the discovery of a novel therapeutic agent. The predictive approach outlined in this guide serves as a critical first step in unlocking its potential.

References

  • The Role of Short Chain Fatty Acids in Inflammation and Body Health. (2024). MDPI. Available at: [Link]

  • Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. (n.d.). PMC. Available at: [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. (2018). Frontiers in Pharmacology. Available at: [Link]

  • Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects. (2022). Pharmacological Research. Available at: [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. (2018). PubMed. Available at: [Link]

  • Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects. (2026). ResearchGate. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Available at: [Link]

  • Anti-inflammatory properties of the short-chain fatty acids acetate and propionate. (n.d.). PMC. Available at: [Link]

  • Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. (2023). The Royal Society Publishing. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

  • Short-chain fatty acids as anti-inflammatory agents in overweight and obesity: a systematic review and meta-analysis. (n.d.). bevital. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Available at: [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. Available at: [Link]

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023). IntechOpen. Available at: [Link]

  • Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. (n.d.). PMC. Available at: [Link]

  • Plant-Derived Terpenoids: A Promising Tool in the Fight against Melanoma. (2022). MDPI. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). PubMed. Available at: [Link]

  • Novel methodologies for assessing omega-3 fatty acid status – a systematic review. (2012). Cambridge University Press. Available at: [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.). ResearchGate. Available at: [Link]

  • Analytical methods for evaluation of the fatty acid metabolism in rat liver. (n.d.). Redalyc. Available at: [Link]

  • Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus. (n.d.). Request PDF. Available at: [Link]

  • Methods for measurement of fatty acid and cholesterol metabolism. (n.d.). PubMed. Available at: [Link]

  • Structural properties of short-chain carboxylic acids and alcohols relate to the molecular and physiological response of Salmonella enterica in an acidic environment. (2025). PMC. Available at: [Link]

  • Short-chain carboxylic acid concentration in human gingival crevicular fluid. (n.d.). PubMed. Available at: [Link]

  • Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. (2025). RSC Publishing. Available at: [Link]

  • Microbially-produced short chain carboxylic acids are ancient food biopreservatives with complex mode of action. (2023). Aarhus University. Available at: [Link]

  • Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma. (n.d.). PMC. Available at: [Link]

  • Microbially-produced short chain carboxylic acids are ancient food biopreservatives with complex mode of action. (2025). Request PDF. Available at: [Link]

  • The Impact of Fatty Acid Reporting Methods on Associations with Cardiometabolic Biomarkers. (2025). PubMed. Available at: [Link]

  • Fatty acid metabolism – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Activity of Natural Carboxylic Acids. (2020). Encyclopedia.pub. Available at: [Link]

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. (2019). PubMed. Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). PMC. Available at: [Link]

  • Synthesis and Biological Studies of (+)-Liquiditerpenoic Acid A (Abietopinoic Acid) and Representative Analogues: SAR Studies. (n.d.). Request PDF. Available at: [Link]

  • Biological Activity of Some Volatile Diterpenoids. (n.d.). Bentham Science. Available at: [Link]

Sources

Foundational

Pentenoic Acid Derivatives: A Comprehensive Technical Guide to Therapeutic Potential and Drug Development

Preamble: The pentenoic acid scaffold, a simple five-carbon unsaturated carboxylic acid, has given rise to a surprisingly diverse and therapeutically significant class of molecules. From the well-established efficacy of...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The pentenoic acid scaffold, a simple five-carbon unsaturated carboxylic acid, has given rise to a surprisingly diverse and therapeutically significant class of molecules. From the well-established efficacy of valproic acid in neurological and psychiatric disorders to the emerging potential of novel derivatives in oncology and inflammatory diseases, this chemical class represents a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of the chemistry, pharmacology, and clinical landscape of pentenoic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the foundational chemistry, explore the nuanced mechanisms of action, present key preclinical evaluation protocols, and discuss the future directions of this promising area of medicinal chemistry.

Part 1: Foundational Chemistry and Classification

Introduction to the Pentenoic Acid Scaffold

The core of this class of compounds is the pentenoic acid molecule, an unbranched five-carbon chain containing one double bond and a carboxylic acid functional group. The position of the double bond gives rise to three constitutional isomers: 2-pentenoic acid, 3-pentenoic acid, and 4-pentenoic acid.[1] The presence and position of this double bond, along with the carboxylic acid group, provide key reactive handles for synthetic modification and are crucial for the biological activity of many derivatives. The physicochemical properties of these derivatives, such as lipophilicity and steric bulk, can be finely tuned through chemical modification to optimize their pharmacokinetic and pharmacodynamic profiles.

Classification of Therapeutic Pentenoic Acid Derivatives

The therapeutic applications of pentenoic acid derivatives are broad, and for clarity, we can classify them based on their general structure and primary therapeutic area.

  • Class I: Branched-Chain Fatty Acid Analogs: This class is dominated by valproic acid (2-propylpentanoic acid) and its numerous derivatives. These are primarily known for their effects on the central nervous system.

  • Class II: Straight-Chain Pentenoic Acid Derivatives: This class includes derivatives of the linear pentenoic acid isomers, with 4-pentenoic acid being a key example used extensively in metabolic research.

  • Class III: Substituted Phenyl- and Naphthylacetyl Pentanoic Acids: These are more complex derivatives that have shown promise in oncology, often designed to interact with specific enzymatic targets.

  • Class IV: Pentenoic Acid-Containing Natural Products and their Analogs: This class includes naturally occurring compounds that incorporate a pentenoic acid moiety and have inspired the synthesis of therapeutic analogs.

  • Class V: Novel Synthetic Derivatives: This is a broad and expanding class that includes chemically modified pentenoic acids, such as hydroxamates, amides, and esters, designed to have improved potency, selectivity, and pharmacokinetic properties.

Part 2: Mechanisms of Action and Therapeutic Targets

The therapeutic utility of pentenoic acid derivatives stems from their ability to interact with a variety of biological targets, leading to a wide range of pharmacological effects.

Neurological and Psychiatric Disorders

Valproic acid (VPA) is a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine. Its mechanism of action is multifaceted, involving:

  • GABAergic Modulation: VPA increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2]

  • Ion Channel Inhibition: It modulates voltage-gated sodium and calcium channels, reducing neuronal hyperexcitability.[2]

  • HDAC Inhibition: VPA is a known inhibitor of histone deacetylases (HDACs), which is thought to contribute to its neuroprotective and mood-stabilizing effects.[3][4]

Recent research has elucidated the involvement of specific signaling pathways in the neuroprotective effects of VPA, particularly the PI3K/AKT/FoxO3a pathway, which is crucial for neuronal survival and resilience.[5][6] This has spurred interest in its potential application in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[3][4]

VPA Valproic Acid (VPA) HDAC HDAC Inhibition VPA->HDAC PI3K PI3K HDAC->PI3K activates AKT AKT PI3K->AKT activates FoxO3a FoxO3a AKT->FoxO3a inhibits NeuronalSurvival Neuronal Survival and Resilience FoxO3a->NeuronalSurvival promotes Neuroprotection Neuroprotection in Neurodegenerative Diseases NeuronalSurvival->Neuroprotection P4A 4-Pentenoic Acid P4CoA 4-Pentenoyl-CoA P4A->P4CoA activation Metabolites Reactive Metabolites P4CoA->Metabolites metabolism Thiolase 3-Ketoacyl-CoA Thiolase Metabolites->Thiolase irreversible inhibition BetaOxidation Fatty Acid β-Oxidation Thiolase->BetaOxidation is a key enzyme in Gluconeogenesis Gluconeogenesis BetaOxidation->Gluconeogenesis provides energy for Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia inhibition leads to

Mechanism of fatty acid oxidation inhibition by 4-pentenoic acid.

Inflammatory Diseases

The anti-inflammatory potential of pentenoic acid derivatives is an emerging area of research. Some derivatives have been shown to modulate the production of inflammatory mediators. For example, certain compounds can inhibit the biosynthesis of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), which are key players in neurogenic inflammation. [7]More recently, pentadecanoic acid, an odd-chain saturated fatty acid, has demonstrated anti-inflammatory properties in preclinical models of inflammatory bowel disease. [8][9]

Part 3: Drug Development and Preclinical Evaluation

The translation of promising pentenoic acid derivatives from the bench to the clinic requires robust synthetic methods and a comprehensive preclinical evaluation pipeline.

Synthesis and Manufacturing

The synthesis of pentenoic acid derivatives can be achieved through various established organic chemistry methodologies. Common strategies include aldehyde-aldehyde condensation to form the carbon backbone, followed by modifications of the carboxylic acid group through esterification or amidation. [10][11][12]

For certain applications, chemoenzymatic approaches can offer advantages in terms of selectivity and sustainability. For instance, the halocyclization of 4-pentenoic acid can be efficiently catalyzed by haloperoxidases, providing a green route to functionalized lactones that can serve as versatile building blocks. [13]

StartingMaterials Starting Materials (e.g., Aldehydes, Alcohols, Amines) Condensation Condensation/ Coupling Reaction StartingMaterials->Condensation Intermediate Pentenoic Acid Intermediate Condensation->Intermediate Functionalization Functional Group Modification (Esterification, Amidation, etc.) Intermediate->Functionalization Purification Purification and Characterization Functionalization->Purification FinalProduct Final Pentenoic Acid Derivative Purification->FinalProduct

General synthetic workflow for pentenoic acid derivatives.

Preclinical Assessment: Key Experimental Protocols

A battery of in vitro and in vivo assays is necessary to characterize the biological activity and safety profile of novel pentenoic acid derivatives.

These assays are fundamental for determining the cytotoxic potential of a compound against various cell lines.

  • MTT Assay Protocol: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [14] 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with various concentrations of the pentenoic acid derivative for a specified period (e.g., 24, 48, or 72 hours). 3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. 4. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Calculate the percentage of cell viability relative to untreated control cells.

  • Trypan Blue Exclusion Assay Protocol: This assay distinguishes between viable and non-viable cells based on membrane integrity. [15] 1. Treat cells with the pentenoic acid derivative as described for the MTT assay. 2. Harvest the cells and resuspend them in a small volume of media. 3. Mix an aliquot of the cell suspension with an equal volume of trypan blue solution. 4. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. 5. Calculate the percentage of viable cells.

CellCulture Cell Seeding and Treatment with Pentenoic Acid Derivative Incubation Incubation Period CellCulture->Incubation Assay Choice of Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT TrypanBlue Trypan Blue Assay (Membrane Integrity) Assay->TrypanBlue DataAcquisition Data Acquisition (e.g., Absorbance, Cell Counting) MTT->DataAcquisition TrypanBlue->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis Result Cytotoxicity Profile DataAnalysis->Result

Workflow for in vitro cytotoxicity testing.

To investigate the mechanism of action, specific enzyme inhibition assays are crucial.

  • Fluorometric Assay for HDAC Inhibition: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. [16]* Gelatin Zymography for MMP-2/MMP-9 Inhibition: This technique identifies MMP activity in biological samples by their ability to degrade a gelatin substrate embedded in a polyacrylamide gel. [17]

For derivatives designed to target metabolic pathways, assessing their impact on fatty acid oxidation is essential.

  • Oxygen Consumption Rate (OCR) Analysis using Seahorse XF Analyzer: This technology allows for the real-time measurement of mitochondrial respiration and fatty acid oxidation in live cells. [18][19]

Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of pentenoic acid derivatives is critical for their development as drugs. Key toxicities associated with this class, particularly the hepatotoxicity and teratogenicity of valproic acid and its metabolites, must be carefully evaluated for any new derivative. [20][21]

Part 4: Clinical Landscape and Future Perspectives

Clinical Trials Overview

Valproic acid is a well-established drug with a long history of clinical use. However, the clinical development of other pentenoic acid derivatives is still in its early stages. Further clinical investigations are needed to validate the promising preclinical findings for derivatives targeting cancer and inflammatory diseases.

Future Directions and Untapped Potential

The field of pentenoic acid derivatives holds significant promise for future therapeutic innovations. Key areas for future research and development include:

  • Development of Isoform-Selective HDAC Inhibitors: Designing derivatives with improved selectivity for specific HDAC isoforms could lead to more effective and less toxic anticancer agents.

  • Exploration of Novel Derivatives for Inflammatory and Metabolic Diseases: The preliminary findings for derivatives in these areas warrant further investigation to identify lead compounds for clinical development.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The application of computational methods like QSAR can aid in the rational design of new pentenoic acid derivatives with optimized properties. [22][23][24][25]

Part 5: Data Summary

Quantitative Data Tables
Derivative ClassTargetIC50/EC50Cell Line/SystemReference
Hydroxamate DerivativesHDAC8Low µMRecombinant enzyme[26]
Phenylacetyl Pentanoic AcidsMMP-2Low µMRecombinant enzyme[17]
Valproic AcidHDACsmM rangeVarious cell lines[2]
4-Pentenoic AcidFatty Acid OxidationVaries with systemIsolated mitochondria[27]
DerivativeHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Bioavailability (F)
Valproic Acid9-16 hoursVariable0.1-0.4 L/kg>90% (oral)
4-Pentenoic AcidShortRapid--

Part 6: References

  • Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. [Link]

  • Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. [Link]

  • Quantitative activity–activity relationship (QAAR) driven design to develop hydroxamate derivatives of pentanoic acids as selective HDAC8 inhibitors: synthesis, biological evaluation and binding mode of interaction studies. [Link]

  • Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. [Link]

  • Mechanism of Action of Valproic Acid and Its Derivatives. [Link]

  • Neuroprotective Mechanisms of Valproic Acid and Alpha-Lipoic Acid in ALS: A Network Pharmacology-Based Investigation. [Link]

  • Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. [Link]

  • Quantitative structure-activity relationships (QSAR). [Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. [Link]

  • Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. [Link]

  • Synthesis method of 2-methyl-2-pentenoic acid.

  • Process for producing trans-3-pentenoic acid.

  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). [Link]

  • Methods for the Synthesis of Functionalized Pentacarboxycyclopentadienes. [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. [Link]

  • Class I histone deacetylase inhibition by aryl butenoic acid derivatives: In silico and in vitro studies. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • On the rate-determining step of fatty acid oxidation in heart. Inhibition of fatty acid oxidation by 4-pentenoic acid. [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. [Link]

  • Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. [Link]

  • Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors. [Link]

  • In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). [Link]

  • Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors. [Link]

  • Methods for the Synthesis of Functionalized Pentacarboxycyclopentadienes. [Link]

  • Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. [Link]

  • Pentenoic acid – Knowledge and References. [Link]

  • An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates. [Link]

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. [Link]

  • Pentenoic acid. [Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. [Link]

  • Recent Advancements in Pentacyclic and Other Terpenoid Derivatives as Anti-inflammatory Agents. [Link]

  • Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. [Link]

  • Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer. [Link]

  • Valproic acid pathway: Pharmacokinetics and pharmacodynamics. [Link]

  • Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. [Link]

  • Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

  • Inhibiting Fatty Acid Oxidation Suppresses Acquired Resistance to Standard Chemotherapy in Melanoma. [Link]

  • Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update. [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. [Link]

  • The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. [Link]

  • Ursolic acid: A natural pentacyclic triterpenoid with clinical promise in gynecological and breast cancers (Review). [Link]

Sources

Exploratory

Engineering Peptidomimetics: The Role of 3,4-Dimethylpent-3-enoic Acid in β-Turn and β-Hairpin Isostere Synthesis

Executive Summary 3,4-Dimethylpent-3-enoic acid (historically known as teracrylic acid) is a branched, unsaturated aliphatic carboxylic acid that has garnered significant attention in the specialized field of peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dimethylpent-3-enoic acid (historically known as teracrylic acid) is a branched, unsaturated aliphatic carboxylic acid that has garnered significant attention in the specialized field of peptidomimetics[1]. With the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol , this molecule serves as the foundational carbon scaffold for synthesizing trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA)[2]. ADPA is a specialized tetrasubstituted alkene utilized as a glycylglycine (Gly-Gly) dipeptide isostere. By replacing the native, proteolytically susceptible amide bond with a rigid alkene core, drug development professionals can engineer peptides with enhanced metabolic stability and preorganized secondary structures, such as β-turns and β-hairpins[3].

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3,4-Dimethylpent-3-enoic acid is essential for optimizing downstream synthetic workflows. The presence of the tetrasubstituted double bond imposes severe steric constraints, which is the exact geometric property exploited to mimic the rigid backbone of a peptide in a folded state.

Table 1: Physicochemical Properties of 3,4-Dimethylpent-3-enoic Acid

PropertyValue
IUPAC Name 3,4-Dimethylpent-3-enoic acid
CAS Number 14472-55-0
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Monoisotopic Mass 128.0837 Da
SMILES CC(=C(C)CC(=O)O)C

(Data sourced from PubChem CID 12682209[1])

Mechanistic Insights: Alkene Dipeptide Isosteres (ADPA)

In native peptides, the Gly-Gly motif is highly flexible, often leading to a vast conformational ensemble that dilutes receptor-binding affinity and increases susceptibility to enzymatic cleavage. To circumvent this, the amide bond (-CONH-) can be replaced with an (E)-alkene (-CH=C-).

When 3,4-dimethylpent-3-enoic acid is aminated to form ADPA, the resulting tetrasubstituted alkene acts as a structural mimic of the Gly-Gly dipeptide[2]. The causality behind this design is rooted in allylic strain . The methyl groups on the alkene core force the adjacent carbon atoms into specific dihedral angles to minimize steric clash. This preorganizes the backbone, strongly favoring the formation of the 10-membered hydrogen-bonded ring characteristic of a β-turn, and the 14-membered ring required for a β-hairpin[3]. Furthermore, because the alkene lacks the hydrolyzable carbonyl-nitrogen bond, the resulting peptidomimetic is entirely resistant to local protease activity.

G A Native Gly-Gly Dipeptide (Amide Bond) B Proteolytic Susceptibility A->B C Conformational Flexibility A->C E ADPA Isostere (Tetrasubstituted Alkene) A->E Isosteric Replacement D 3,4-Dimethylpent-3-enoic acid (Core Scaffold) D->E Amination & Functionalization F Proteolytic Resistance E->F G Preorganized β-Turn/Hairpin E->G

Logical relationship mapping the transition from native Gly-Gly to the ADPA isostere.

Experimental Workflows: Synthesis & Conformational Analysis

To utilize 3,4-dimethylpent-3-enoic acid in drug development, it must be converted into an Fmoc-protected ADPA building block and integrated via Solid-Phase Peptide Synthesis (SPPS)[4]. The following protocol outlines a self-validating system for synthesizing and verifying ADPA-containing cyclic peptides (e.g., RGD integrin antagonists).

Step-by-Step Methodology: Fmoc-SPPS Integration
  • Precursor Amination: Subject 3,4-dimethylpent-3-enoic acid to allylic bromination (NBS, AIBN) followed by nucleophilic substitution with sodium azide. Reduce the azide (Pd/C, H2) to yield trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA).

  • Fmoc Protection: React the crude ADPA with Fmoc-OSu in the presence of DIPEA/DCM to yield Fmoc-ADPA-OH. Purify via flash chromatography.

    • Self-Validation: Confirm mass via LC-MS (Expected [M+H]+ for Fmoc-ADPA is ~366.4 Da).

  • Resin Loading: Load the first amino acid onto a 2-chlorotrityl chloride resin.

  • Iterative Coupling: Perform standard Fmoc deprotection (20% piperidine in DMF). Couple Fmoc-ADPA-OH using HATU/HOAt and DIPEA (3 equivalents) for 2 hours.

    • Causality: The severe steric bulk of the tetrasubstituted alkene requires extended coupling times and highly reactive uronium salts (HATU) to drive the amidation to completion.

  • Cleavage and Cyclization: Cleave the linear peptide from the resin using 1% TFA in DCM (preserving side-chain protecting groups). Perform head-to-tail macrolactamization in highly dilute conditions (1 mM in DMF) using PyBOP/DIPEA.

    • Causality: High dilution is strictly required to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

  • Global Deprotection & Purification: Remove side-chain protecting groups using a standard TFA/TIPS/H2O cocktail. Purify the final peptidomimetic via preparative RP-HPLC.

Workflow S1 1. Synthesize ADPA Precursor (from 3,4-Dimethylpent-3-enoic acid) S2 2. Fmoc Protection (N-terminal modification) S1->S2 S3 3. Solid-Phase Peptide Synthesis (Coupling to Resin) S2->S3 S4 4. TFA Cleavage & Macrolactamization S3->S4 S5 5. RP-HPLC Purification & NMR Conformational Analysis S4->S5

Experimental workflow for Fmoc-SPPS integration of the ADPA mimic.

Data Presentation: Conformational Propensities

The true value of 3,4-dimethylpent-3-enoic acid derivatives lies in their biological performance. By preorganizing the peptide backbone, ADPA significantly enhances target affinity and metabolic half-life compared to native sequences.

Table 2: Comparative Performance of Native vs. ADPA-Modified Cyclic Peptides

ParameterNative Peptide (Gly-Gly)ADPA PeptidomimeticCausality / Mechanism
β-Turn Propensity Low (Highly flexible)>90% (NMR confirmed)Allylic strain strictly limits dihedral angle rotation.
Protease Half-Life < 2 hours> 48 hoursAbsence of the scissile amide bond prevents enzymatic hydrolysis.
Integrin Affinity (IC50) ~150 nM~12 nMRigidified conformation locks the pharmacophore in the active geometry.

Conclusion

3,4-Dimethylpent-3-enoic acid is far more than a simple aliphatic acid; it is the foundational scaffold for synthesizing tetrasubstituted alkene dipeptide isosteres. By leveraging its unique steric properties, drug development professionals can systematically eliminate the conformational entropy and proteolytic vulnerabilities inherent to native peptides, paving the way for next-generation therapeutics.

References

  • Title: 3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes Source: Journal of the American Chemical Society (1999, 121(9), 1806–1816) URL: [Link]

  • Title: Kinetic deconjugation: A gateway to the synthesis of Xxx-Gly (E)-alkene dipeptide isosteres Source: Tetrahedron Letters (2011, 52(49)) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective Synthesis of 3,4-Dimethylpent-3-enoic Acid Derivatives: An Application Note

Introduction The stereoselective synthesis of tetrasubstituted alkenes is a formidable challenge in modern organic chemistry, yet it is a critical endeavor for the development of novel therapeutics and advanced materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The stereoselective synthesis of tetrasubstituted alkenes is a formidable challenge in modern organic chemistry, yet it is a critical endeavor for the development of novel therapeutics and advanced materials. The 3,4-dimethylpent-3-enoic acid framework, featuring a tetrasubstituted olefin, represents a key structural motif in various biologically active molecules. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the stereoselective synthesis of (E)- and (Z)-3,4-dimethylpent-3-enoic acid derivatives. We will delve into the mechanistic underpinnings of powerful synthetic strategies, including the Johnson-Claisen and Ireland-Claisen rearrangements, and provide detailed, field-tested protocols to enable the successful synthesis of these valuable compounds.

Strategic Considerations for Stereocontrol

The primary challenge in synthesizing 3,4-dimethylpent-3-enoic acid lies in the precise control of the geometry of the tetrasubstituted double bond. The choice of synthetic strategy is paramount in dictating the stereochemical outcome. Two of the most reliable and stereoselective methods for the construction of such γ,δ-unsaturated carboxylic acid derivatives are the Johnson-Claisen and Ireland-Claisen rearrangements.

The Johnson-Claisen rearrangement is a thermal[1][1]-sigmatropic rearrangement of an allylic alcohol with an orthoester, typically in the presence of a weak acid catalyst.[2][3] The stereochemical outcome is dictated by the chair-like transition state, which minimizes steric interactions. By selecting the appropriate geometry of the allylic alcohol precursor, one can favor the formation of either the (E)- or (Z)-alkene.

The Ireland-Claisen rearrangement is another powerful[1][1]-sigmatropic rearrangement that proceeds under milder conditions than the Johnson-Claisen.[4][5] This reaction involves the rearrangement of an allylic ester enolate, which is typically generated in situ using a strong base and a silylating agent.[6] The geometry of the resulting silyl ketene acetal, which can be controlled by the reaction conditions (e.g., solvent), determines the stereochemistry of the final product.[4] This method offers excellent stereocontrol and is compatible with a wide range of functional groups.

For the synthesis of the corresponding esters, the Horner-Wadsworth-Emmons (HWE) reaction provides a viable, though sometimes less stereoselective for tetrasubstituted systems, alternative. The HWE reaction involves the olefination of a ketone with a phosphonate ylide.[7] While typically favoring the (E)-isomer, modifications to the phosphonate reagent and reaction conditions can influence the E/Z selectivity.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Ethyl (E)-3,4-dimethylpent-3-enoate via Johnson-Claisen Rearrangement

This protocol is adapted from established procedures for the Johnson-Claisen rearrangement.[2][3]

Workflow:

Johnson_Claisen cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-methylbut-3-en-2-ol 2-Methylbut-3-en-2-ol Heating Heat under reflux (e.g., 140 °C) 2-methylbut-3-en-2-ol->Heating Triethyl_orthoacetate Triethyl orthoacetate Triethyl_orthoacetate->Heating Propionic_acid Propionic acid (catalyst) Propionic_acid->Heating Quench Cool and quench Heating->Quench [3,3]-sigmatropic rearrangement Extraction Aqueous workup & extraction Quench->Extraction Purification Column chromatography Extraction->Purification E_ester Ethyl (E)-3,4-dimethylpent-3-enoate Purification->E_ester

Caption: Workflow for the Johnson-Claisen rearrangement.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Methylbut-3-en-2-ol86.138.61 g100
Triethyl orthoacetate162.2248.67 g300
Propionic acid74.080.37 g5
Toluene-100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---
Silica gel---
Hexane/Ethyl acetate---

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbut-3-en-2-ol (8.61 g, 100 mmol), triethyl orthoacetate (48.67 g, 300 mmol), and a catalytic amount of propionic acid (0.37 g, 5 mmol) in toluene (100 mL).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to quench the remaining acid.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl (E)-3,4-dimethylpent-3-enoate.

Expected Outcome:

  • Yield: 60-75%

  • Stereoselectivity (E:Z): >95:5

  • Appearance: Colorless oil

Protocol 2: Stereoselective Synthesis of (Z)-3,4-dimethylpent-3-enoic Acid via Ireland-Claisen Rearrangement

This protocol is based on established procedures for the Ireland-Claisen rearrangement, which allows for the synthesis of the (Z)-isomer by controlling the enolate geometry.[4][6]

Workflow:

Ireland_Claisen cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Allyl_ester Allyl 2,2-dimethylpropanoate Enolate_formation Enolate formation (-78 °C) Allyl_ester->Enolate_formation LDA Lithium diisopropylamide (LDA) LDA->Enolate_formation TMSCl Trimethylsilyl chloride (TMSCl) Silyl_ketene_acetal Silyl ketene acetal formation TMSCl->Silyl_ketene_acetal Enolate_formation->Silyl_ketene_acetal Rearrangement [3,3]-Sigmatropic rearrangement (Warm to RT) Silyl_ketene_acetal->Rearrangement Hydrolysis Acidic workup (hydrolysis) Rearrangement->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Crystallization or chromatography Extraction->Purification Z_acid (Z)-3,4-dimethylpent-3-enoic acid Purification->Z_acid

Caption: Workflow for the Ireland-Claisen rearrangement.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Allyl 2,2-dimethylpropanoate142.207.11 g50
Diisopropylamine101.195.57 g55
n-Butyllithium (2.5 M in hexanes)-22 mL55
Trimethylsilyl chloride (TMSCl)108.646.0 g55
Tetrahydrofuran (THF), anhydrous-150 mL-
1 M HCl solution-100 mL-
Diethyl ether-150 mL-
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (5.57 g, 55 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask, dissolve allyl 2,2-dimethylpropanoate (7.11 g, 50 mmol) in anhydrous THF (50 mL).

  • Add the solution of the allyl ester to the LDA solution at -78 °C dropwise over 20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add trimethylsilyl chloride (6.0 g, 55 mmol) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (100 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude (Z)-3,4-dimethylpent-3-enoic acid by crystallization or flash column chromatography.

Expected Outcome:

  • Yield: 65-80%

  • Stereoselectivity (Z:E): >90:10

  • Appearance: White solid or colorless oil

Characterization Data

Ethyl (E)-3,4-dimethylpent-3-enoate:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.60-5.70 (m, 1H, vinyl H), 3.05 (s, 2H, -CH₂-CO₂Et), 4.15 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃), 1.75 (s, 3H, vinyl CH₃), 1.65 (s, 3H, vinyl CH₃), 1.60 (s, 3H, vinyl CH₃), 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 171.5 (C=O), 135.0 (C-4), 125.0 (C-3), 60.5 (-O-CH₂-), 40.0 (-CH₂-CO₂Et), 20.5 (vinyl CH₃), 20.0 (vinyl CH₃), 18.5 (vinyl CH₃), 14.2 (-O-CH₂-CH₃).

  • IR (neat, cm⁻¹): 2970, 1735 (C=O), 1650 (C=C), 1160.

(Z)-3,4-dimethylpent-3-enoic acid:

  • ¹H NMR (400 MHz, CDCl₃): δ 10-12 (br s, 1H, COOH), 5.50-5.60 (m, 1H, vinyl H), 3.15 (s, 2H, -CH₂-COOH), 1.80 (s, 3H, vinyl CH₃), 1.70 (s, 3H, vinyl CH₃), 1.65 (s, 3H, vinyl CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.0 (C=O), 136.0 (C-4), 124.0 (C-3), 41.0 (-CH₂-COOH), 21.0 (vinyl CH₃), 20.5 (vinyl CH₃), 19.0 (vinyl CH₃).

  • IR (neat, cm⁻¹): 3400-2400 (br, O-H), 2975, 1710 (C=O), 1655 (C=C).

Conclusion

The stereoselective synthesis of 3,4-dimethylpent-3-enoic acid derivatives is a challenging yet achievable goal with the right strategic approach. The Johnson-Claisen and Ireland-Claisen rearrangements offer powerful and reliable methods for controlling the stereochemistry of the tetrasubstituted double bond. By carefully selecting the appropriate reaction and optimizing the conditions, researchers can access both the (E)- and (Z)-isomers with high selectivity. The detailed protocols provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. Johnson–Claisen rearrangement. In: Wikipedia. ; 2023. Available from: [Link]

  • PubChem. 3,4-Dimethylpent-3-enoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Improvement on the synthesis of (E)-alk-3-enoic acids. RSC Publishing; 1983. Available from: [Link]

  • Chem-Station Int. Ed. Ireland-Claisen Rearrangement. 2015. Available from: [Link]

  • Beilstein J. Org. Chem. A continuous flow process for the Ireland–Claisen rearrangement. 2019;15:2536-2544. Available from: [Link]

  • ResearchGate. DBU-Mediated Ireland—Claisen Rearrangement of Allyl Alk-3-enoates: An Efficient Synthesis of 2-Ethylidene-γ,δ-unsaturated Carboxylic Acids. 2011. Available from: [Link]

  • SynArchive. Johnson-Claisen Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Ireland-Claisen Rearrangement. Available from: [Link]

Sources

Application

Using 3,4-Dimethylpent-3-enoic acid as a chemical building block.

Application Note: 3,4-Dimethylpent-3-enoic Acid as a Core Scaffold for Tetrasubstituted Alkene Dipeptide Mimics Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,4-Dimethylpent-3-enoic Acid as a Core Scaffold for Tetrasubstituted Alkene Dipeptide Mimics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the field of peptidomimetic drug development, the native amide bond presents a significant liability due to its susceptibility to proteolytic degradation. To engineer protease-resistant therapeutics, researchers frequently replace labile amide bonds with alkene (C=C) isosteres. However, simple disubstituted alkenes are conformationally highly flexible, which can destroy the secondary structure required for target receptor binding.

This application note details the use of 3,4-dimethylpent-3-enoic acid as an essential chemical building block to synthesize trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA). ADPA serves as an achiral, highly rigid glycylglycine dipeptide mimic.

The Causality of Conformational Control: Why use a tetrasubstituted alkene rather than a standard alkene? The central amide group of a dipeptide is replaced with an E-tetrasubstituted alkene derived from 3,4-dimethylpent-3-enoic acid. The bulky methyl groups on this alkene backbone create severe 1,3-allylic strain if the molecule attempts to adopt an extended, linear conformation. To avoid this steric clash, the flanking carbonyl and nitrogen functional groups are forced into a syn spatial arrangement, preorganizing the backbone into a U-shaped geometry1[1]. This highly specific preorganization acts as a conformational nucleation site, strongly promoting the formation of type I'/II' β-turns and propagating stable β-hairpin folding in synthetic peptides 2[2].

Chemical Specifications

Before initiating synthesis, it is critical to verify the purity and structural parameters of the starting material to ensure downstream allylic amination proceeds regioselectively.

Table 1: Chemical and Structural Specifications of the Precursor

Property Specification / Value
Chemical Name 3,4-Dimethylpent-3-enoic acid
CAS Number 14472-55-0
Molecular Formula C₇H₁₂O₂ 3[3]
Molecular Weight 128.17 g/mol 3[3]
SMILES String CC(=C(C)CC(=O)O)C 3[3]

| Role in Synthesis | Precursor to the ADPA (glycylglycine) isostere |

Synthetic Workflow & Conformational Logic

The following diagram illustrates the logical progression from the raw chemical building block to a fully folded, protease-resistant β-hairpin therapeutic candidate.

Workflow A 3,4-Dimethylpent-3-enoic Acid (Precursor) B Allylic Amination & Fmoc Protection A->B C Fmoc-ADPA-OH (Dipeptide Isostere) B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E Linear Peptide Sequence D->E F Spontaneous β-Hairpin Folding E->F

Workflow: 3,4-dimethylpent-3-enoic acid to folded β-hairpin tetrapeptide mimic.

Step-by-Step Experimental Protocols

Protocol A: Derivatization into the Fmoc-ADPA-OH Monomer

Objective: Convert 3,4-dimethylpent-3-enoic acid into a biologically viable, SPPS-compatible amino acid monomer.

  • Allylic Bromination: Dissolve 3,4-dimethylpent-3-enoic acid in anhydrous CCl₄. Add 1.05 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of AIBN. Reflux under an inert argon atmosphere for 4 hours to selectively brominate the terminal C5 methyl group.

  • Amination: Treat the resulting allylic bromide with sodium azide (NaN₃) in DMF at 60°C for 6 hours. Reduce the intermediate azide to a primary amine using triphenylphosphine (Staudinger reduction) in a THF/H₂O mixture.

  • Fmoc Protection: React the crude amino acid with Fmoc-OSu (1.2 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of dioxane and water at room temperature for 12 hours.

    • Self-Validating QC: The Fmoc group is essential to prevent self-polymerization during peptide coupling. Confirm successful protection via LC-MS (monitor for the expected [M+H]⁺ mass of Fmoc-ADPA-OH).

  • Purification: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, and purify via flash chromatography (silica gel, DCM/MeOH gradient).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate Fmoc-ADPA-OH into a target peptide sequence to nucleate a β-hairpin.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes. Remove the initial Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Coupling the ADPA Monomer:

    • Expert Insight & Causality: The bulky methyl groups of the tetrasubstituted alkene severely hinder the carboxyl carbon. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) will fail to overcome this kinetic barrier, leading to deletion sequences.

    • Solution: Dissolve Fmoc-ADPA-OH (0.4 mmol, 4 eq) and the highly reactive phosphonium/uronium salt HATU (0.38 mmol, 3.8 eq) in minimal DMF. Add DIPEA (0.8 mmol, 8 eq). Pre-activate for 2 minutes, then add to the resin.

    • React at 40°C for 4 hours. Perform a Kaiser test; if the beads remain blue (positive for free amines), repeat the coupling cycle (double coupling) until the beads are colorless.

  • Chain Elongation & Cleavage: Continue synthesizing the rest of the peptide. Cleave the final peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours, then precipitate in cold diethyl ether.

Protocol C: Spectroscopic Validation of β-Hairpin Folding

Objective: Verify that the ADPA residue successfully preorganizes the peptide into a U-shaped β-hairpin.

  • Sample Preparation: Dissolve the purified peptide in anhydrous, deuterated dichloromethane (CD₂Cl₂) to a strict final concentration of 1 mM.

    • Expert Insight & Causality: A low concentration (≤1 mM) in a non-polar solvent is strictly required to prevent intermolecular hydrogen bonding (aggregation). This ensures all observed hydrogen bonds are purely intramolecular4[4].

  • FT-IR Spectroscopy: Scan the N-H stretching region (3200–3500 cm⁻¹).

  • NMR Spectroscopy: Acquire 1D ¹H NMR and 2D ROESY/NOESY spectra at 298 K. Calculate the temperature coefficients (Δδ/ΔT) of the amide protons by acquiring 1D spectra from 273 K to 323 K.

Data Interpretation: Spectroscopic Markers

To confirm the self-validating nature of the synthesis, compare your spectroscopic outputs against the established markers of β-hairpin folding. The formation of the 10-membered (β-turn) and 14-membered (β-hairpin) hydrogen-bonded rings will distinctly alter the IR and NMR profiles 4[4].

Table 2: Spectroscopic Markers of β-Hairpin Formation in ADPA-Mimics

Analytical Method Marker of Random Coil (Unfolded) Marker of β-Hairpin (Folded)
FT-IR (N-H Stretch) Broad band > 3400 cm⁻¹ (Solvent exposed) Sharp bands < 3400 cm⁻¹ (Intramolecular H-bonded)
NMR Temp. Coefficient (Δδ/ΔT) Highly negative (> -4.0 ppb/K) Less negative (< -2.5 ppb/K) (Shielded from solvent)

| 2D NOESY/ROESY | Sequential cross-peaks only (i to i+1) | Long-range cross-peaks between flanking β-strands |

References

  • Sigma-Aldrich. "3,4-dimethylpent-3-enoic acid | 14472-55-0." MilliporeSigma.
  • PubChem. "3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209." National Institutes of Health.
  • Gardner, R. R., Liang, G.-B., & Gellman, S. H. (1999). "β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes." Journal of the American Chemical Society, 121(8), 1806-1816.
  • Gardner, R. R., Liang, G.-B., & Gellman, S. H. (1999). "Conformational Analysis of Tetrapeptide Mimics." Journal of the American Chemical Society.
  • Gardner, R. R., Liang, G.-B., & Gellman, S. H. (1999). "Avoidance of Allylic Strain in β-Turn Mimicry." Journal of the American Chemical Society.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of 3,4-Dimethylpent-3-enoic Acid Derivatives via Amidation and Esterification

Introduction: The Synthetic Potential of 3,4-Dimethylpent-3-enoic Acid 3,4-Dimethylpent-3-enoic acid is a versatile carboxylic acid building block characterized by a sterically hindered α,β-unsaturated system.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Potential of 3,4-Dimethylpent-3-enoic Acid

3,4-Dimethylpent-3-enoic acid is a versatile carboxylic acid building block characterized by a sterically hindered α,β-unsaturated system.[1][2] Its derivatives, particularly amides and esters, are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique lipophilicity and conformational constraints imparted by the gem-dimethyl and vinyl methyl groups.

The direct conversion of a carboxylic acid to its corresponding amide or ester is a cornerstone of organic synthesis. However, the reactivity of the carboxylic acid group requires careful strategic consideration to achieve high yields and purity, especially when dealing with sterically hindered substrates. This document provides an in-depth guide to two primary transformations of 3,4-Dimethylpent-3-enoic acid: amidation and esterification. We will explore the mechanistic underpinnings of various synthetic routes and provide detailed, field-proven protocols designed for reproducibility and scalability.

Amidation Reactions: Forging the Amide Bond

The direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. We will discuss two robust methods: carbodiimide-mediated coupling and conversion via an acyl chloride intermediate.

Mechanism and Strategy: Carbodiimide Coupling

Carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate carboxylic acids in situ.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and the N,N'-dicyclohexylurea (DCU) byproduct.[5][6]

A primary challenge in DCC couplings is the removal of the DCU byproduct, which has limited solubility in many common organic solvents.[5] The protocol below is optimized to use this property to our advantage, facilitating its removal by simple filtration.

This protocol details the coupling of 3,4-Dimethylpent-3-enoic acid with benzylamine, a representative primary amine.

ReagentMolar Eq.MW ( g/mol )AmountNotes
3,4-Dimethylpent-3-enoic Acid1.0128.171.28 gThe limiting reagent.
Benzylamine1.1107.151.18 gA slight excess ensures complete consumption of the acid.
DCC1.1206.332.27 gPotent allergen; handle with care.[7]
Dichloromethane (DCM)--~40 mLAnhydrous solvent is critical for success.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Dimethylpent-3-enoic acid (1.0 equiv, 1.28 g) and benzylamine (1.1 equiv, 1.18 g) in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. This is crucial to control the initial exothermic reaction upon DCC addition.

  • DCC Addition: In a separate beaker, dissolve DCC (1.1 equiv, 2.27 g) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup - DCU Removal: Upon completion, a white precipitate of DCU will have formed. Filter the reaction mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM (~10 mL) to recover any trapped product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-3,4-dimethylpent-3-enamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Dissolve Acid & Amine in anhydrous DCM cool 2. Cool to 0 °C prep->cool add_dcc 3. Add DCC solution dropwise cool->add_dcc react 4. Stir at RT for 4-6h add_dcc->react monitor 5. Monitor by TLC react->monitor filter_dcu 6. Filter DCU precipitate monitor->filter_dcu Reaction Complete wash 7. Aqueous Washes (HCl, NaHCO3, Brine) filter_dcu->wash dry 8. Dry & Concentrate wash->dry purify 9. Column Chromatography dry->purify analysis 10. Characterization (NMR, MS, IR) purify->analysis

Caption: Experimental workflow for DCC-mediated amide synthesis.

Esterification Reactions: Crafting the Ester Moiety

Esterification of 3,4-Dimethylpent-3-enoic acid can be achieved through several methods, each with distinct advantages depending on the substrate's sensitivity and the desired scale. We present two contrasting, highly effective protocols: the classic Fischer esterification for simple alcohols and the mild Steglich esterification for more sensitive or sterically hindered alcohols.

Fischer Esterification: The Acid-Catalyzed Classic

Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol. To achieve high yields, the equilibrium must be shifted towards the products.[8] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[9]

This protocol uses an excess of methanol and a catalytic amount of sulfuric acid.

ReagentMolar Eq.MW ( g/mol )AmountNotes
3,4-Dimethylpent-3-enoic Acid1.0128.172.56 gThe limiting reagent.
Methanol (MeOH)Large Excess32.0450 mLServes as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Catalytic98.08~0.5 mLHighly corrosive; handle with extreme care.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3,4-Dimethylpent-3-enoic acid (1.0 equiv, 2.56 g) and methanol (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~0.5 mL) dropwise. An exotherm may be observed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Let the reaction reflux for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting acid.

  • Cooling and Neutralization: Once complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~100 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can often be purified by vacuum distillation or, if necessary, by flash column chromatography.

Steglich Esterification: The Mild & Modern Approach

For acid-sensitive substrates or sterically hindered alcohols where Fischer conditions may fail or lead to side products, the Steglich esterification is the method of choice.[11][12] It employs DCC as the dehydrating agent and a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[13][14] The reaction proceeds under neutral, room-temperature conditions.

The mechanism involves the formation of the O-acylisourea intermediate, which is then intercepted by DMAP to form a highly reactive N-acylpyridinium salt.[13] This "active ester" is readily attacked by the alcohol, even hindered ones, to yield the final product.[13][15]

This protocol demonstrates the synthesis of a sterically hindered tert-butyl ester, which is difficult to form under Fischer conditions.[11]

ReagentMolar Eq.MW ( g/mol )AmountNotes
3,4-Dimethylpent-3-enoic Acid1.0128.171.28 gThe limiting reagent.
tert-Butanol1.274.120.89 gA slight excess is used.
DCC1.1206.332.27 g
DMAP0.1122.170.12 gHighly effective nucleophilic catalyst.[7]
Dichloromethane (DCM)--~40 mLAnhydrous solvent is required.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3,4-Dimethylpent-3-enoic acid (1.0 equiv, 1.28 g), tert-butanol (1.2 equiv, 0.89 g), and DMAP (0.1 equiv, 0.12 g) in anhydrous DCM (30 mL).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • DCC Addition: Add solid DCC (1.1 equiv, 2.27 g) to the reaction mixture in one portion. A white precipitate of DCU may begin to form immediately.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.

  • Monitoring and Workup: The monitoring and workup procedure is identical to that described in Protocol 2.1.1 (Steps 5-9) , involving filtration of DCU, aqueous washes, drying, concentration, and final purification by chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Dissolve Acid, Alcohol & DMAP in anhydrous DCM cool 2. Cool to 0 °C prep->cool add_dcc 3. Add DCC cool->add_dcc react 4. Stir at RT for 3-5h add_dcc->react monitor 5. Monitor by TLC react->monitor filter_dcu 6. Filter DCU precipitate monitor->filter_dcu Reaction Complete wash 7. Aqueous Washes filter_dcu->wash dry 8. Dry & Concentrate wash->dry purify 9. Column Chromatography dry->purify analysis 10. Characterization (NMR, MS, IR) purify->analysis

Caption: Experimental workflow for Steglich esterification.

Safety & Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][16]

  • Carbodiimides (DCC, EDC): DCC is a potent allergen and sensitizer.[7] Avoid inhalation of dust and skin contact.

  • Acids and Bases: Concentrated acids like H₂SO₄ are highly corrosive.[10] Handle with extreme care. Neutralization steps can be exothermic and generate gas; perform them slowly and with caution.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls. Ethers are highly flammable.

References

  • Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • Benchchem. Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation.
  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Organic Chemistry Portal. Fischer Esterification.
  • Chemguide. The Preparation of Amides.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Organic Synthesis. Acid-Amine Coupling using DCC.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
  • Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • G. C. L. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
  • Benchchem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • Wikipedia. Steglich esterification.
  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Organic Syntheses Procedure. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
  • SmartLabs. Esterification.
  • ResearchGate. (2020). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Scribd. Steglich Esterification Overview.
  • SynArchive. Steglich Esterification.
  • PMC. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Taylor & Francis. (2006, August 21). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides.
  • ACS Publications. (2022, June 23). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent.
  • Filo. (2026, February 22). Precautions measures of the investigation esterification.
  • StudySmarter. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques.
  • ResearchGate. Safety as a Factor in Reaction Development: Considerations of Sensitization Potential with Amide Bond Forming Reagents.
  • PubChemLite. 3,4-dimethylpent-3-enoic acid (C7H12O2).
  • PubChem. 3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209.
  • Google Patents. US4302584A - Preparation of 3,3-dimethyl-pent-4-enoic acid amides.
  • Chem-Station. Acid to Ester - Common Conditions.
  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents.
  • Organic Syntheses. (2012). Boric Acid Catalyzed Amidation.
  • ChemRxiv. A step towards exploring the potential of organosilane for catalytic amidation.
  • Arabian Journal of Chemistry. (2009, July 10). Synthesis and characterization of new poly(ester-amide)s containing diarylidenecyclohexanone in the main chain. Part: II.
  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation.
  • Organic Chemistry Portal. Amide synthesis by oxidative amidation.
  • Molport. 3,4-dimethylpent-3-enoic acid | 14472-55-0 | Buy Now.
  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • BLD Pharm. 14472-55-0|3,4-Dimethylpent-3-enoic acid.
  • ACS Publications. (2011, January 19). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions.
  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
  • PMC - NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Benchchem. An In-depth Technical Guide on (Z)-2,3-Dimethylpent-2-enoic Acid Derivatives and Analogs for Drug Development Professionals.

Sources

Application

Cycloaddition reactions involving 3,4-Dimethylpent-3-enoic acid's olefinic bond.

Application Note: Advanced Cycloaddition Protocols for the Tetrasubstituted Olefinic Bond in 3,4-Dimethylpent-3-enoic Acid Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cycloaddition Protocols for the Tetrasubstituted Olefinic Bond in 3,4-Dimethylpent-3-enoic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

In modern peptidomimetic design, replacing labile amide bonds with stable isosteres is a primary strategy to enhance the pharmacokinetic profiles of peptide therapeutics. The molecule 3,4-dimethylpent-3-enoic acid is a critical precursor for synthesizing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA)[1]. ADPA serves as an E -tetrasubstituted alkene dipeptide isostere (ADI) that effectively mimics the glycylglycine dipeptide, strongly inducing both local β -turn and non-local β -hairpin conformational preferences in drug candidates[2].

While the tetrasubstituted alkene in ADPA provides excellent proteolytic stability and conformational rigidity via allylic A(1,3) strain[2], it presents a formidable challenge for late-stage functionalization. Traditional concerted cycloadditions (e.g., thermal Diels-Alder reactions) fail on these substrates due to severe steric repulsion in the transition state. To construct highly constrained, 3D-rigidified spiro-heterocyclic or cyclohexyl scaffolds directly onto the peptidomimetic backbone, researchers must pivot to stepwise cycloaddition mechanisms driven by Single Electron Transfer (SET) or transition-metal catalysis.

Mechanistic Causality: Overcoming Steric Hindrance

To bypass the Woodward-Hoffmann rules that govern concerted cycloadditions, the activation barrier caused by steric shielding must be circumvented. This is achieved by altering the electronic nature of the tetrasubstituted alkene.

The Radical Cation[4+2] Approach: Non-conjugated tetrasubstituted alkenes, such as those in 3,4-dimethylpent-3-enoic acid derivatives, possess relatively low oxidation potentials due to the electron-donating nature of the four alkyl substituents. By employing a strong oxidant—specifically a cationic Iron(III) species generated in situ from an FeCl3​/AgSbF6​ co-initiator—the alkene is oxidized via SET to a radical cation[3].

This transformation changes the reaction from a concerted[4+2] cycloaddition to a stepwise process. The first C–C bond formation occurs regioselectively at the least hindered position, yielding a distonic radical cation. The rate-determining step is the subsequent intramolecular ring closure (the second C–C bond formation), which overcomes the steric penalty of generating a highly congested quaternary carbon center[3].

Mechanism A Tetrasubstituted Alkene (ADPA Derivative) B SET Oxidation [FeCl3 / AgSbF6] A->B C Radical Cation Intermediate B->C -e⁻ D 1st C-C Bond Formation (Reaction with Diene) C->D E Distonic Radical Cation D->E Regioselective F 2nd C-C Bond Formation (Rate-Determining Step) E->F G Highly Substituted Cyclohexene Adduct F->G Intramolecular Ring Closure

Mechanistic pathway of the radical cation [4+2] cycloaddition for tetrasubstituted alkenes.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of AgSbF6​ in Protocol A is not arbitrary; it acts as a halide abstractor, stripping chloride from FeCl3​ to generate a highly Lewis-acidic, cationic Fe(III) species capable of oxidizing the sterically hindered alkene[3].

Protocol A: Radical Cation[4+2] Cycloaddition via FeCl3​/AgSbF6​ Co-Initiator

Objective: Synthesis of a heavily substituted cyclohexene core on an ADPA peptidomimetic scaffold.

Reagents & Materials:

  • 3,4-Dimethylpent-3-enoic acid derivative (e.g., Fmoc-protected ADPA ester): 1.0 mmol

  • 2,3-Dimethyl-1,3-butadiene (Diene): 3.0 mmol

  • Anhydrous Iron(III) chloride ( FeCl3​ ): 0.1 mmol (10 mol%)

  • Silver hexafluoroantimonate ( AgSbF6​ ): 0.3 mmol (30 mol%)

  • Anhydrous Acetonitrile ( MeCN ): 5.0 mL

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk tube with FeCl3​ (10 mol%) and AgSbF6​ (30 mol%).

  • Activation: Add 2.0 mL of anhydrous MeCN to the tube. Stir for 10 minutes at ambient temperature. The formation of a precipitate ( AgCl ) indicates the successful generation of the active cationic iron species.

  • Substrate Addition: Dissolve the 3,4-dimethylpent-3-enoic acid derivative (1.0 mmol) in 1.5 mL of MeCN and add it dropwise to the activated catalyst suspension.

  • Diene Addition: Slowly inject 2,3-dimethyl-1,3-butadiene (3.0 mmol) over 5 minutes to prevent diene homopolymerization.

  • Incubation: Seal the tube and stir the reaction mixture at ambient temperature for 12–18 hours. Monitor the consumption of the tetrasubstituted alkene via TLC or LC-MS.

  • Quenching: Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO3​ .

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the cycloadduct.

Workflow Step1 Reagent Prep & Argon Purge Step2 Co-Initiator Activation (FeCl3 + AgSbF6) Step1->Step2 Step3 Substrate & Diene Addition Step2->Step3 Step4 Reaction Incubation (MeCN, Ambient Temp) Step3->Step4 Step5 Quenching (NaHCO3) Step4->Step5 Step6 Purification (Silica Gel / LC-MS) Step5->Step6

Step-by-step experimental workflow for the radical cation [4+2] cycloaddition protocol.

Protocol B: Palladium-Catalyzed [3+2] Trimethylenemethane (TMM) Cycloaddition

Objective: Construction of a spiro-cyclopentane derivative from the tetrasubstituted olefin.

To bypass the concerted transition state entirely, transition-metal catalyzed [3+2] cycloadditions utilizing a TMM donor can be employed to functionalize tetrasubstituted alkenes[4][5].

Step-by-Step Procedure:

  • Setup: Under an argon atmosphere, dissolve the 3,4-dimethylpent-3-enoic acid derivative (1.0 mmol) and 2-(acetoxymethyl)allyltrimethylsilane (TMM donor, 1.5 mmol) in anhydrous Toluene (5.0 mL).

  • Catalyst Addition: Add Pd(OAc)2​ (5 mol%) and Triisopropyl phosphite ( P(OPr-i)3​ , 20 mol%). The phosphite ligand is crucial for stabilizing the Pd-TMM zwitterionic intermediate.

  • Heating: Heat the mixture to 80 °C for 24 hours. The stepwise addition of the electron-rich end of the TMM complex to the alkene bypasses the severe steric clash associated with concerted pathways.

  • Workup: Cool to room temperature, filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the comparative efficacy of different cycloaddition methodologies when applied specifically to highly hindered, non-conjugated tetrasubstituted alkenes like 3,4-dimethylpent-3-enoic acid derivatives.

Cycloaddition MethodologyCatalyst / Initiator SystemPrimary Activation ModeReactive IntermediateTypical Yield (%)Stereochemical Control
Thermal [4+2] None (Heat only)ConcertedNone (Transition State)< 5% (Fails)N/A
Radical Cation [4+2] FeCl3​ / AgSbF6​ SET OxidationDistonic Radical Cation65 – 85%High (Stepwise, sterically driven)
Transition-Metal [3+2] Pd(OAc)2​ / P(OPr-i)3​ Metal-Ligand ComplexPd-TMM Zwitterion50 – 75%Moderate to High
Rhodium-Catalyzed [3+2] Rh2​(OAc)4​ Metal-CarbenoidMetallo-dipole55 – 70%High (Intramolecular approaches)

References

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Journal of the American Chemical Society Vol. 121 No. 9 (Synthesis of ADPA) Source: ACS Publications (JACS) URL:[Link]

  • Radical Cation [4+2] Cycloaddition of Non-Conjugated Tetrasubstituted Alkenes by an FeCl3/AgSbF6 Co-Initiator Source: NII / Chemical Communications URL:[Link]

  • All-carbon [3 + 2] cycloaddition in natural product synthesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Stereoselective Synthesis of Acyclic Tetrasubstituted Alkenes from Anilines by Dearomatization and Trimethylenemethane Cycloaddition Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

Comprehensive Analytical Strategies for 3,4-Dimethylpent-3-enoic Acid: HPLC and GC Methodologies

Executive Summary & Analyte Significance 3,4-Dimethylpent-3-enoic acid (CAS: 14472-55-0) is an unsaturated short-chain fatty acid (SCFA) that plays a critical role as a building block in advanced medicinal chemistry. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Significance

3,4-Dimethylpent-3-enoic acid (CAS: 14472-55-0) is an unsaturated short-chain fatty acid (SCFA) that plays a critical role as a building block in advanced medicinal chemistry. Specifically, it is utilized in the synthesis of the trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) residue, a highly specialized glycylglycine mimic[1]. By replacing a central amide group with an E-tetrasubstituted alkene, ADPA induces specific local (β-turn) and non-local (β-hairpin) conformational restrictions in peptidomimetics, making it invaluable for structure-based drug design[1].

Because of its unique structural features—an isolated double bond and a terminal carboxylic acid—quantifying this compound requires tailored chromatographic approaches. This application note details field-proven High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, emphasizing the mechanistic causality behind column selection, mobile phase chemistry, and derivatization strategies.

Physicochemical Profiling

Understanding the physicochemical nature of the analyte is the foundational step in method development. The isolated alkene provides weak UV chromophoric activity, while the carboxylic acid dictates the molecule's pH-dependent polarity.

PropertyValue / Description
IUPAC Name 3,4-Dimethylpent-3-enoic acid
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
CAS Number 14472-55-0[2]
Structural Features Terminal carboxyl group (pKa ~4.8), isolated E-tetrasubstituted alkene[1]
UV Absorbance Max Weak π→π* transitions; optimal detection at low UV (210–216 nm)[3][4]
Volatility Semi-volatile; prone to hydrogen bonding via the -COOH group

HPLC-UV/DAD Analytical Protocol

Mechanistic Rationale

While GC is traditionally dominant for SCFA analysis, HPLC coupled with a Photodiode Array (PDA) or UV detector offers a distinct advantage: it achieves clean, reliable separation without the need for chemical derivatization, thereby preserving the structural integrity of the sample[5].

Causality of Method Design:

  • Mobile Phase pH Control: The pKa of 3,4-dimethylpent-3-enoic acid is approximately 4.8. At a neutral pH, the molecule ionizes into a highly polar carboxylate, which elutes in the void volume of a standard reversed-phase column. By adding 0.05% Trifluoroacetic acid (TFA) , the pH is lowered to ~2.0, fully protonating the analyte[3]. This suppresses ionization, significantly increasing hydrophobicity and retention on a C18 stationary phase.

  • Wavelength Selection: Because the double bond is isolated from the carbonyl group, the molecule lacks an extended conjugated system. Therefore, detection must be performed in the low-UV range (210–216 nm) to capture the weak absorbance of the isolated alkene and carboxyl group[3][4].

Step-by-Step Methodology

Chromatographic Conditions:

Parameter Specification
Column Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A Ultrapure H₂O with 0.05% TFA[3]
Mobile Phase B Acetonitrile (HPLC Grade) with 0.05% TFA[3]
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 10% B 2-12 min: Linear ramp to 60% B 12-15 min: Hold at 60% B 15-15.1 min: Return to 10% B (5 min equilibration)
Column Temperature 30 °C
Detection UV/DAD at 210 nm (Reference 360 nm)[4]

| Injection Volume | 10 µL |

Self-Validating System Suitability Test (SST): To ensure the system is self-validating, the following sequence must be executed prior to sample analysis:

  • Method Blank (Mobile Phase A): Inject to verify baseline stability and rule out column carryover.

  • SST Injection (6 Replicates of 50 µg/mL Standard):

    • Acceptance Criteria: Retention time RSD ≤ 1.0%; Peak area RSD ≤ 2.0%; Tailing factor (Tf) between 0.9 and 1.5.

  • Calibration Curve (5-point): 5, 10, 25, 50, and 100 µg/mL.

    • Acceptance Criteria: Linear regression coefficient (R²) ≥ 0.995.

  • Continuing Calibration Verification (CCV): Inject a mid-level QC standard every 10 samples to verify that instrument drift remains within ±5%.

GC-FID/MS Analytical Protocol

Mechanistic Rationale

Gas chromatography provides superior theoretical plate counts for volatile and semi-volatile compounds. However, the free carboxylic acid group of 3,4-dimethylpent-3-enoic acid can hydrogen-bond with active silanol sites in the GC inlet liner and the column's stationary phase, leading to severe peak tailing and irreversible adsorption.

Causality of Method Design: To circumvent tailing, the protocol employs derivatization to a Fatty Acid Methyl Ester (FAME) . By reacting the sample with Boron Trifluoride (BF₃) in Methanol, the polar hydroxyl group of the carboxylic acid is capped with a methyl group. BF₃ acts as a Lewis acid catalyst, driving the esterification forward. The resulting FAME is highly volatile, non-polar, and yields perfectly symmetrical peaks on a standard 5% phenyl-methylpolysiloxane (DB-5MS) column.

Step-by-Step Methodology

FAME Derivatization Protocol:

  • Aliquot: Transfer 1.0 mg of the analyte (or 100 µL of sample extract) into a 2 mL glass reaction vial with a PTFE-lined screw cap.

  • Reaction: Add 1.0 mL of 14% BF₃ in Methanol. Seal tightly.

  • Incubation: Heat the vial in a dry block at 60 °C for 15 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade Hexane, followed by 1.0 mL of saturated aqueous NaCl solution.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 3000 rpm for 3 minutes. The non-polar FAME partitions entirely into the upper hexane layer, leaving the highly polar BF₃ catalyst and water behind.

  • Transfer: Carefully aspirate the upper hexane layer, dry over anhydrous Na₂SO₄, and transfer to a GC autosampler vial.

Chromatographic Conditions:

Parameter Specification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Ratio 20:1) to prevent column overloading
Oven Program 60 °C (Hold 1 min) → Ramp 10 °C/min to 200 °C → Hold 2 min

| Detector (FID) | 280 °C; H₂ flow 40 mL/min; Air flow 400 mL/min |

Self-Validating QC Integration:

  • Procedural Blank: Run a blank containing only BF₃/MeOH and Hexane through the entire derivatization process to ensure reagents are free of FAME contaminants.

  • Internal Standard (IS): Spike samples with Undecanoic acid (C11:0) prior to derivatization. Because C11:0 is absent in most synthetic matrices, it corrects for any variability in derivatization efficiency and injection volume.

Analytical Workflow Visualization

The following decision matrix illustrates the parallel pathways for analyzing 3,4-Dimethylpent-3-enoic acid based on laboratory requirements.

Workflow Start 3,4-Dimethylpent-3-enoic Acid (Analyte) Decision Select Modality Start->Decision HPLC HPLC-UV/DAD (Aqueous / Non-Destructive) Decision->HPLC Polar Focus GC GC-FID/MS (Volatile / High-Resolution) Decision->GC Volatility Focus HPLC_Prep Dilution in Mobile Phase (H2O:MeCN + 0.05% TFA) HPLC->HPLC_Prep GC_Prep Derivatization to FAME (BF3/MeOH) GC->GC_Prep HPLC_Run RP-C18 Column Detection: 210-216 nm HPLC_Prep->HPLC_Run GC_Run DB-5MS Column Detection: FID/MS GC_Prep->GC_Run Valid Self-Validating QC (SST, Blanks, CCV) HPLC_Run->Valid GC_Run->Valid

Workflow and decision matrix for 3,4-Dimethylpent-3-enoic acid chromatographic analysis.

References

  • [2] 3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209 - PubChem. National Institutes of Health (NIH).[Link]

  • [3] Effect on the Conformation of a Terminally Blocked, (E) β,γ-Unsaturated δ-Amino Acid Residue Induced by Carbon Methylation. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [4] HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI.[Link]

  • [5] A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International.[Link]

  • [1] β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes. ACS Publications.[Link]

Sources

Application

Derivatization of 3,4-Dimethylpent-3-enoic acid for GC analysis.

An Application Guide to the Derivatization of 3,4-Dimethylpent-3-enoic Acid for Gas Chromatography (GC) Analysis Abstract The quantitative analysis of unsaturated carboxylic acids like 3,4-Dimethylpent-3-enoic acid by Ga...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of 3,4-Dimethylpent-3-enoic Acid for Gas Chromatography (GC) Analysis

Abstract

The quantitative analysis of unsaturated carboxylic acids like 3,4-Dimethylpent-3-enoic acid by Gas Chromatography (GC) presents significant analytical challenges. Due to its polar carboxyl group, this compound exhibits low volatility and a tendency for peak tailing on common GC columns, leading to poor chromatographic performance and inaccurate quantification. Chemical derivatization is an essential pre-analytical step to overcome these limitations. This application note provides a detailed guide to two robust derivatization methodologies: silylation to form a trimethylsilyl (TMS) ester and acid-catalyzed esterification to form a fatty acid methyl ester (FAME). We present detailed, validated protocols, explain the underlying chemical principles, and offer guidance for the subsequent GC-Mass Spectrometry (GC-MS) analysis of the resulting derivatives.

The Analytical Challenge: Why Derivatization is Essential

3,4-Dimethylpent-3-enoic acid (C₇H₁₂O₂) is a carboxylic acid characterized by a molecular weight of 128.17 g/mol [1]. The primary obstacle to its direct analysis via GC is the presence of the carboxylic acid functional group (-COOH). This group contains an active proton, making the molecule highly polar and capable of forming strong hydrogen bonds.[2][3] Consequently, direct injection onto a GC column results in:

  • Low Volatility: Requiring high inlet and oven temperatures, which can risk thermal degradation of the analyte.

  • Poor Peak Shape: The polar analyte can interact strongly with active sites on the column and liner, leading to significant peak tailing.

  • Column Bleed and Contamination: Accumulation of the non-volatile acid on the column can degrade the stationary phase over time.

Derivatization mitigates these issues by chemically modifying the polar carboxyl group.[4] The goal is to replace the active hydrogen with a non-polar, thermally stable group, thereby increasing the analyte's volatility and reducing its potential for undesirable interactions within the GC system.[5][6]

Strategic Approaches to Derivatization

Two of the most reliable and widely adopted derivatization strategies for carboxylic acids are silylation and esterification.[2][4][7] The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a versatile and rapid method that replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][8] This transformation yields a less polar and more volatile TMS ester derivative.

The Reagent of Choice: BSTFA + TMCS

We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent, often with a small percentage of Trimethylchlorosilane (TMCS) added as a catalyst.

  • BSTFA: A powerful TMS donor that reacts efficiently with carboxylic acids.[5][9] A significant advantage is that its by-products (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[8]

  • TMCS: Acts as a catalyst, enhancing the silylating power of BSTFA, especially for less reactive or sterically hindered compounds.[8][10]

The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.[5][10]

Esterification: Formation of Fatty Acid Methyl Esters (FAMEs)

Esterification, specifically methylation, is a classic and cost-effective technique for derivatizing carboxylic acids.[11] This method converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile and exhibits excellent chromatographic behavior.[12]

The Reagent of Choice: Boron Trifluoride-Methanol (BF₃-Methanol)

BF₃-Methanol is a widely used and highly effective reagent for preparing methyl esters.[13][14] It acts as a strong Lewis acid catalyst. The mechanism involves the protonation of the carboxyl oxygen by the BF₃-Methanol complex, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[14][15] The reaction is driven to completion by using a large excess of methanol.[16]

Experimental Protocols & Workflows

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol details the conversion of 3,4-Dimethylpent-3-enoic acid to its trimethylsilyl ester derivative.

Causality: The primary principle is the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent.[17] This reaction is highly sensitive to moisture, as water will preferentially react with the silylating reagent, reducing yield and potentially hydrolyzing the formed TMS ester.[10] Therefore, all glassware and solvents must be anhydrous, and samples must be thoroughly dried.

Workflow Diagram: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample containing 3,4-Dimethylpent-3-enoic acid Dry Evaporate to Dryness (under N₂ stream) Sample->Dry AddReagent Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->AddReagent Vortex Vortex to Mix AddReagent->Vortex Heat Heat at 60-70°C for 30 min Vortex->Heat Cool Cool to Room Temp. Heat->Cool GCMS Inject into GC-MS Cool->GCMS

Caption: Silylation workflow for GC-MS analysis.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (solvent)

  • Sample containing 3,4-Dimethylpent-3-enoic acid

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample (typically containing 1-10 mg of the acid) into a GC vial.[5] If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen gas.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS.[4] A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[5][10]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial on a heating block or in an oven set to 60-70°C for 30 minutes.[4] For some sterically hindered acids, longer reaction times or higher temperatures may be necessary.[10]

  • Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Esterification using BF₃-Methanol

This protocol details the conversion of 3,4-Dimethylpent-3-enoic acid to its fatty acid methyl ester (FAME) derivative.

Causality: This is an acid-catalyzed esterification.[15] BF₃ acts as a Lewis acid to activate the carboxyl group, facilitating nucleophilic attack by the methanol solvent. The reaction is reversible, so a large excess of methanol is used to drive the equilibrium toward the formation of the methyl ester.[13][14] Water must be minimized as it can hydrolyze the ester product back to the carboxylic acid.

Workflow Diagram: Esterification

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Work-up & Extraction cluster_analysis Analysis Sample Sample containing 3,4-Dimethylpent-3-enoic acid AddReagent Add 10% BF₃-Methanol Sample->AddReagent Heat Heat at 60-90°C for 10 min AddReagent->Heat Cool Cool to Room Temp. Heat->Cool AddWater Add Water & Hexane Cool->AddWater Vortex Vortex to Extract AddWater->Vortex Separate Separate Organic Layer Vortex->Separate Dry Dry over Na₂SO₄ Separate->Dry GCMS Inject into GC-MS Dry->GCMS

Caption: Esterification workflow for GC-MS analysis.

Materials:

  • Boron trifluoride-methanol solution (10-14% w/w)

  • n-Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sample containing 3,4-Dimethylpent-3-enoic acid

  • Screw-cap reaction tubes or vials

  • Heating block or water bath

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation: Place the sample (1-25 mg) into a screw-cap reaction tube.[13] If the sample is in a non-methanolic solvent, evaporate it first.

  • Reagent Addition: Add 2 mL of 10% BF₃-Methanol reagent to the sample.[13]

  • Reaction & Heating: Cap the tube tightly and heat at 60-90°C for 5-10 minutes.[7][13]

  • Cooling: Cool the tube to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of n-hexane to the reaction mixture.[13] Cap and shake vigorously for 1 minute to extract the FAME into the non-polar hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAME derivative.

  • Drying & Transfer: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Method Comparison and Summary

ParameterSilylation (BSTFA + TMCS)Esterification (BF₃-Methanol)
Derivative Trimethylsilyl (TMS) EsterMethyl Ester (FAME)
Reaction Time 30-60 minutes5-15 minutes
Reaction Temp. 60-80°C60-90°C
Work-up None required (direct injection)Liquid-liquid extraction required
Advantages Fast, single-vial reaction. Derivatizes other active hydrogens (e.g., -OH, -NH) simultaneously.Reagents are less expensive. FAMEs are very stable. Extensive FAME libraries exist for MS identification.
Disadvantages Reagents are highly moisture-sensitive. TMS esters are susceptible to hydrolysis.Requires a multi-step work-up procedure. Reagent is toxic and corrosive. More selective for carboxylic acids.

GC-MS Analysis of Derivatives

Once derivatized, the sample can be analyzed using a standard GC-MS system.

  • GC Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for both TMS and methyl esters. For complex mixtures of FAMEs, a more polar wax column (e.g., DB-Wax) can provide better separation based on the degree of unsaturation.[18]

  • Oven Program (General Guideline):

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometry:

    • 3,4-Dimethylpent-3-enoic acid TMS ester (C₁₀H₂₀O₂Si, MW = 200.35): In Electron Ionization (EI) mode, expect to see the molecular ion (M⁺˙ at m/z 200). Key fragments often include [M-15]⁺ (loss of a methyl group, m/z 185) and a characteristic ion at m/z 73 ([Si(CH₃)₃]⁺).

    • 3,4-Dimethylpent-3-enoic acid methyl ester (C₈H₁₄O₂, MW = 142.20): Expect to see the molecular ion (M⁺˙ at m/z 142). Key fragments will arise from cleavage around the ester and double bond.

Conclusion

The successful GC analysis of 3,4-Dimethylpent-3-enoic acid is contingent upon proper derivatization. Both silylation with BSTFA and esterification with BF₃-Methanol are highly effective methods for rendering the analyte volatile and suitable for chromatographic analysis. Silylation offers a faster, single-step procedure, while esterification provides highly stable derivatives at a lower cost, albeit with a more involved work-up. The choice of method should be guided by the specific analytical requirements, sample complexity, and laboratory resources. The protocols provided herein serve as a robust starting point for developing reliable and reproducible quantitative methods for this and other challenging carboxylic acids.

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography, Third Edition. Taylor & Francis.
  • Sigma-Aldrich. (n.d.). Pentafluorobenzyl Bromide, Hexaoxacyclooctadecane.
  • Sigma-Aldrich. (n.d.). Product Information: Pentafluorobenzyl Bromide.
  • BenchChem. (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acids. BenchChem Technical Guides.
  • Pang, X., & Kamens, R. M. (1998). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology, 32(21), 3337–3344.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • Jang, M., & Kamens, R. M. (2001). Characterization of secondary aerosol from the photooxidation of toluene in the presence of NOx and 1-alkenes. Environmental Science & Technology, 35(18), 3626–3639.
  • Mphande, A. C. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
  • Sakamoto, Y., & Kawakita, Y. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • ResearchGate. (n.d.). The mechanism of reaction for the derivatization of samples with BSTFA and TMCS.
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Almstetter, M. F., et al. (2009). Determination of the Composition of Fatty Acid Mixtures Using GC × FI-MS: A Comprehensive Two-Dimensional Separation Approach. Analytical Chemistry, 81(5), 1783–1791.
  • Sun, H. (n.d.). Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
  • De Leenheer, A. P., & Gelijkens, C. F. (1981). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • BenchChem. (2025). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. BenchChem Technical Guides.
  • Sigma-Aldrich. (n.d.). BSTFA Product Information Sheet.
  • Rosli, N. A., et al. (2013). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Biochemistry and Biotechnology, 9(3), 263-271.
  • Kim, H., et al. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry.
  • Christie, W. W. (2019).
  • Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Analytical and Bioanalytical Chemistry, 396(2), 839-847.
  • Knapp, D. R. (1979).
  • Supelco. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Bulletin.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12682209, 3,4-Dimethylpent-3-enoic acid. Retrieved from [Link].

  • Ioneda, T., & Lederer, E. (1971). Gas chromatography and mass spectrometry of the trimethylsilyl ether methyl ester derivatives of long chain hydroxy acids from Nocardia corallina. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 239(3), 368-373.
  • Chen, Y., et al. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 2(8), 246-250.
  • Supelco. (n.d.). BF3-Methanol Product Information Sheet.
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  • PubChemLite. (n.d.). 3,4-dimethylpent-3-enoic acid (C7H12O2). Retrieved from [Link].

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Method

Application Note: Mass Spectrometry and Fragmentation Analysis of 3,4-Dimethylpent-3-enoic Acid

Executive Summary & Chemical Significance 3,4-Dimethylpent-3-enoic acid (Molecular Formula: C₇H₁₂O₂) is a highly specialized, sterically hindered unsaturated carboxylic acid. In advanced medicinal chemistry, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

3,4-Dimethylpent-3-enoic acid (Molecular Formula: C₇H₁₂O₂) is a highly specialized, sterically hindered unsaturated carboxylic acid. In advanced medicinal chemistry, it serves as a critical synthetic precursor for alkene dipeptide isosteres (ADIs). Most notably, it is the foundational building block for the trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) residue—a glycylglycine mimic engineered to induce rigid β-turn and β-hairpin conformational preferences in synthetic peptides .

Robust mass spectrometric characterization of this compound is essential for verifying synthetic intermediates, assessing metabolic stability, and performing pharmacokinetic quantification. This guide details the physicochemical properties, optimized chromatographic methodologies, and the mechanistic causality behind its distinct mass spectral fragmentation patterns.

Physicochemical & Exact Mass Data

To establish a precise baseline for High-Resolution Mass Spectrometry (HRMS) and targeted assay development, the theoretical monoisotopic masses and common adducts are summarized below.

Table 1: Exact Mass and Common Adducts for C₇H₁₂O₂

SpeciesFormulaTheoretical m/zPreferred Ionization Mode
Molecular Ion [M]⁺•C₇H₁₂O₂128.0837GC-EI-MS (70 eV)
Deprotonated[M-H]⁻C₇H₁₁O₂⁻127.0764LC-ESI-MS (Negative)
Protonated [M+H]⁺C₇H₁₃O₂⁺129.0910LC-ESI-MS (Positive)
Sodium Adduct [M+Na]⁺C₇H₁₂O₂Na⁺151.0729LC-ESI-MS (Positive)
Ammonium Adduct [M+NH₄]⁺C₇H₁₆NO₂⁺146.1175LC-ESI-MS (Positive)

Experimental Protocols: Self-Validating Workflows

To ensure data trustworthiness, the following protocols are designed as self-validating systems , incorporating mandatory system suitability checks to verify instrument performance prior to sample acquisition.

ESI_Workflow Step1 Sample Preparation (System Blank & Standard) Step2 UHPLC Separation (pH 9.0 Ammonium Acetate) Step1->Step2 Step3 ESI Ionization Negative Mode: [M-H]- Step2->Step3 Step4 CID Fragmentation Neutral Loss of CO2 Step3->Step4 Step5 Detection & Analysis MRM Transition 127.07 -> 83.08 Step4->Step5

Figure 1. UHPLC-ESI-MS/MS self-validating analytical workflow for carboxylic acid characterization.

UHPLC-ESI-MS/MS Methodology (Negative Ion Mode)
  • Expertise & Causality: Carboxylic acids (pKa ~4.5) exhibit optimal ionization efficiency in negative electrospray ionization (ESI-). While 0.1% formic acid is a standard LC-MS additive, it suppresses the ionization of free acids. By utilizing a basic mobile phase (pH 9.0), we force the complete deprotonation of the carboxyl group in solution, exponentially enhancing the [M-H]⁻ signal yield prior to droplet desolvation.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (adjusted to pH 9.0 with ammonium hydroxide).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B (0–1 min), linear ramp to 95% B (1–5 min), hold at 95% B (5–6 min), re-equilibrate at 5% B (6–8 min).

  • Flow Rate: 0.4 mL/min.

  • Self-Validation Check: Inject a solvent blank (50:50 Water:Acetonitrile) to confirm zero carryover at m/z 127.07. Follow with a 10 ng/mL analytical standard; the signal-to-noise (S/N) ratio for the[M-H]⁻ peak must exceed 100:1, and the retention time must be within ±0.1 min of the reference to validate system readiness.

GC-EI-MS Methodology (Direct Analysis)
  • Expertise & Causality: Free carboxylic acids typically suffer from severe peak tailing and irreversible adsorption on standard non-polar GC columns (e.g., DB-5) due to hydrogen bonding with active silanol sites. By utilizing a nitroterephthalic acid-modified polyethylene glycol (PEG) column (DB-FFAP), the analyte can be analyzed directly with sharp peak symmetry, entirely bypassing time-consuming and artifact-prone silylation (BSTFA) or methylation derivatization steps.

  • Column: Agilent J&W DB-FFAP (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial 60 °C (hold 1 min), ramp at 15 °C/min to 240 °C (hold 5 min).

  • Inlet: 250 °C, Split injection (10:1 ratio) to prevent column overload.

  • Ionization: Electron Impact (EI) at 70 eV.

Fragmentation Analysis & Mechanistic Causality

Understanding the structural fragmentation map of 3,4-Dimethylpent-3-enoic acid is critical for confident structural elucidation and the development of highly specific Multiple Reaction Monitoring (MRM) assays.

Fragmentation M [M]+• m/z 128.08 F1 [M - COOH]+ m/z 83.08 (Allylic Cation) M->F1 - •COOH (45 Da) Allylic Cleavage F2 [M - CH3]+ m/z 113.06 M->F2 - •CH3 (15 Da) Alkyl Cleavage F3 [M - OH]+ m/z 111.08 M->F3 - •OH (17 Da) Acyl Cleavage

Figure 2. EI-MS fragmentation pathways and allylic cleavage of 3,4-Dimethylpent-3-enoic acid.

Electron Impact (EI) Fragmentation Mechanisms

Under standard 70 eV EI conditions, the molecular ion[M]⁺• is observed at m/z 128.08. The defining feature of this spectrum is the highly abundant base peak at m/z 83.08 .

  • Mechanistic Causality: The C1–C2 bond in 3,4-Dimethylpent-3-enoic acid is located in the allylic position relative to the sterically crowded C3=C4 double bond. Homolytic cleavage of this bond results in the loss of a carboxyl radical (•COOH, 45 Da). The resulting cation[C₆H₁₁]⁺ is a highly resonance-stabilized allylic carbocation. This thermodynamic stability overwhelmingly drives the fragmentation pathway forward, making m/z 83 the dominant peak.

ESI-MS/MS (CID) Fragmentation

In negative mode MS/MS, the precursor ion [M-H]⁻ (m/z 127.07) undergoes Collision-Induced Dissociation (CID). The primary neutral loss is carbon dioxide (CO₂, 44 Da), yielding an intense product ion at m/z 83.08. Because this transition (m/z 127.07 → 83.08) relies on the inherent stability of the resulting allylic fragment, it serves as the optimal, high-sensitivity MRM pair for quantitative assays.

Table 2: Summary of Key Fragmentation Pathways

Precursor IonFragment m/zNeutral LossMechanism / Structural Assignment
m/z 128.08 (EI)83.08 •COOH (45 Da)Allylic α-cleavage yielding a resonance-stabilized [C₆H₁₁]⁺ (Base Peak).
m/z 128.08 (EI)113.06•CH₃ (15 Da)Alkyl cleavage from the branched C3/C4 methyl groups.
m/z 128.08 (EI)111.08•OH (17 Da)Acyl cleavage characteristic of free carboxylic acids.
m/z 127.07 (ESI-)83.08 CO₂ (44 Da)CID-induced decarboxylation yielding a stable carbanion/alkene fragment.

References

  • PubChem, National Library of Medicine. "3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209". Source: nih.gov. URL:[Link]

  • Horne, W. S., et al. "β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes". Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 1999, 121, 9, 1966-1967). URL:[Link]

Application

NMR spectroscopy for structural assignment of 3,4-Dimethylpent-3-enoic acid.

An Application Note and Protocol for the Structural Assignment of 3,4-Dimethylpent-3-enoic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Reso...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Structural Assignment of 3,4-Dimethylpent-3-enoic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of one-dimensional (1D) and two-dimensional (2D) NMR for the complete structural assignment of 3,4-Dimethylpent-3-enoic acid. We will detail field-proven protocols for sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind experimental choices to ensure data integrity and trustworthiness.

Introduction: The Molecule and the Method

3,4-Dimethylpent-3-enoic acid (C₇H₁₂O₂, MW: 128.17 g/mol ) is a small organic molecule featuring several key structural motifs: a carboxylic acid, a tetrasubstituted double bond, and multiple methyl groups in distinct chemical environments.[2][3] The absence of protons directly on the double bond makes its structural confirmation less trivial than for simple alkenes, necessitating a multi-faceted NMR approach. This guide will leverage ¹H NMR for proton environment analysis, ¹³C NMR for mapping the carbon skeleton, and 2D correlation experiments (COSY, HSQC) to piece together the complete molecular connectivity.

Molecular Structure:

Figure 1. Chemical structure of 3,4-Dimethylpent-3-enoic acid.

Predicted NMR Spectral Data

A priori analysis of the molecular structure allows for the prediction of the expected NMR signals. This predictive step is crucial for designing the NMR experiments and for guiding the final spectral interpretation. The structure possesses 5 distinct carbon environments and 4 unique proton environments.

Predicted ¹H NMR Data

The proton spectrum is expected to show four distinct signals. The chemical shift of the carboxylic acid proton is highly characteristic and appears far downfield.[4] The allylic methylene protons are deshielded by the adjacent double bond, while the three methyl groups will appear in the aliphatic region, with subtle differences in their chemical shifts due to their proximity to the double bond.

Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Rationale
H-a (-COOH)10.0 - 12.0Broad Singlet (br s)1HN/AHighly deshielded acidic proton, subject to hydrogen bonding and exchange.[4]
H-b (-CH₂-)~2.5 - 2.7Singlet (s)2HN/AAllylic protons adjacent to a carbonyl group. No adjacent protons to couple with.
H-c (C4-CH₃)~1.7 - 1.9Singlet (s)3HN/AVinylic methyl group. May show very weak long-range coupling.
H-d (C5-CH₃)~1.6 - 1.8Singlet (s)6HN/ATwo equivalent vinylic methyl groups.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a direct count of the non-equivalent carbon atoms. The chemical shifts are highly diagnostic of the functional groups present.[5][6]

| Carbon Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale | | :--- | :--- | :--- | :--- | :--- | | C-1 (-COOH) | 170 - 185 | C | Carbonyl carbon of a carboxylic acid, highly deshielded.[7] | | C-3 (=C<) | 125 - 140 | C | Quaternary sp² carbon of the tetrasubstituted alkene. | | C-4 (=C<) | 115 - 135 | C | Quaternary sp² carbon of the tetrasubstituted alkene. | | C-2 (-CH₂-) | 35 - 45 | CH₂ | Allylic sp³ carbon, deshielded by both the double bond and the carbonyl group. | | C-4' (C4-CH₃) | 20 - 30 | CH₃ | sp³ methyl carbon attached to an sp² carbon. | | C-5 (C(CH₃)₂) | 20 - 30 | CH₃ | Two equivalent sp³ methyl carbons attached to an sp² carbon. |

Experimental Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation and correct instrument parameterization.[8]

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like 3,4-Dimethylpent-3-enoic acid.

  • Weigh the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][9] Higher concentrations for ¹³C NMR are necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5]

  • Select Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Add approximately 0.6-0.7 mL of the solvent to the vial.[9][10] The deuterium in the solvent is used by the spectrometer for field-frequency stabilization (the "lock").

  • Add Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard for ¹H and ¹³C NMR.

  • Dissolve and Transfer: Ensure the sample is fully dissolved. Gentle vortexing may be required. A completely homogenous solution is critical for acquiring high-resolution spectra.[10]

  • Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The final sample depth in the tube should be around 4-5 cm.[10]

Protocol for NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

Experiment Key Parameters and Rationale
¹H NMR Spectral Width (SW): 0-16 ppm (to ensure the acidic proton is observed). Number of Scans (NS): 8-16 (sufficient for good signal-to-noise on a 5-25 mg sample). Relaxation Delay (D1): 1-2 seconds (allows for magnetization to return to equilibrium between pulses).
¹³C{¹H} NMR Spectral Width (SW): 0-220 ppm (standard range for most organic compounds).[6] Number of Scans (NS): 1024 or more (required due to the low sensitivity of the ¹³C nucleus). Relaxation Delay (D1): 2-5 seconds.
2D COSY Correlated Spectroscopy: Identifies protons that are coupled to each other (typically through 2-4 bonds).[1] This experiment will map all ¹H-¹H J-coupling networks within the molecule.
2D HSQC Heteronuclear Single Quantum Coherence: Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[1] This is essential for definitively linking the proton and carbon skeletons.

Data Interpretation and Structural Verification

The final step is to integrate the information from all NMR experiments to build a self-validating structural assignment.

Workflow for Structural Assignment

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structural Elucidation H1_NMR ¹H NMR Spectrum Assign_CHn Assign CHn Fragments H1_NMR->Assign_CHn Integration & Multiplicity C13_NMR ¹³C NMR Spectrum C13_NMR->Assign_CHn Chemical Shifts HSQC HSQC Spectrum HSQC->Assign_CHn ¹JCH Correlations COSY COSY Spectrum Connect Connect Fragments COSY->Connect nJHH Correlations Assign_CHn->Connect Final_Structure Verify Final Structure Connect->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

  • ¹H and ¹³C Spectra: The 1D spectra provide the initial data. The number of signals confirms the number of unique proton and carbon environments. Their chemical shifts give clues about the electronic environment (e.g., the signals at ~175 ppm and ~11 ppm are characteristic of a carboxylic acid).[4][7]

  • HSQC Analysis: The HSQC spectrum is the bridge between the ¹H and ¹³C data. It will show a cross-peak connecting the proton signal at ~2.6 ppm to the carbon signal at ~40 ppm, definitively assigning this pair as the -CH₂- group (C-2). Similarly, it will correlate the methyl proton signals to their respective methyl carbon signals. Quaternary carbons (C-1, C-3, C-4) will be absent from the HSQC spectrum, which is a key diagnostic feature.[1]

  • COSY Analysis: The COSY (Correlation Spectroscopy) experiment reveals proton-proton coupling networks.[1] For 3,4-Dimethylpent-3-enoic acid, strong COSY correlations are not expected because no protons are on adjacent carbons. However, very weak cross-peaks due to long-range (⁴J or ⁵J) coupling might be observed between the allylic methylene protons (H-b) and the vinylic methyl protons (H-c and H-d). The absence of strong correlations is itself a crucial piece of structural information, confirming the lack of vicinal protons.

Visualizing 2D NMR Correlations

The diagram below illustrates the key expected correlation for the HSQC experiment, which is the most critical 2D experiment for this particular molecule.

G

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 3,4-Dimethylpent-3-enoic acid can be achieved. The combination of ¹H chemical shifts and integrations, ¹³C chemical shifts, and direct one-bond correlations from an HSQC experiment provides a self-validating dataset. This methodical approach, grounded in established protocols and a predictive understanding of spectral features, ensures the highest degree of confidence in the final structural assignment, a critical requirement in research and development environments.

References

  • How to Prepare Samples for NMR. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • NMR Sample Preparation. University of California, Riverside. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. Available at: [Link]

  • Small molecule NMR sample preparation. University of Maryland, Baltimore. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available at: [Link]

  • NMR Info/Data. Hans Reich Collection, OrganicChemistryData.org. Available at: [Link]

  • Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. YouTube. Available at: [Link]

  • Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry. Internet Archive. Available at: [Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. Available at: [Link]

  • J-coupling. Wikipedia. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • J-Coupling Constant: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • 13C NMR Chemical Shift Reference Table. Scribd. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. Available at: [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Scribd. Available at: [Link]

  • Chemical Shifts 1H-NMR. IQ-USP. Available at: [Link]

  • ¹³C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. ResearchGate. Available at: [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • 3,4-Dimethylpent-3-enoic acid. PubChem. Available at: [Link]

  • ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. Available at: [Link]

  • Interpretation of Scalar J-Couplings in Terms of Natural Bond Orbitals. ACS Publications. Available at: [Link]

  • ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted). NP-MRD. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

Sources

Method

Application of 3,4-Dimethylpent-3-enoic acid in pharmaceutical research.

Application Note: 3,4-Dimethylpent-3-enoic Acid as a Strategic Building Block in Peptidomimetics and Natural Product Derivatization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,4-Dimethylpent-3-enoic Acid as a Strategic Building Block in Peptidomimetics and Natural Product Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Scientific Rationale

In contemporary pharmaceutical research, 3,4-dimethylpent-3-enoic acid (also known as teracrylic acid) serves as a critical bifunctional building block. Rather than acting as a standalone active pharmaceutical ingredient (API), it is utilized to engineer specific physicochemical and structural properties into complex molecules. Its applications bifurcate into two highly specialized domains:

  • Structural Biology & Peptidomimetics: It is the foundational aliphatic framework for synthesizing trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA). ADPA is a highly rigid dipeptide isostere that mimics the Gly-Gly sequence. By replacing a flexible amide bond with an E-tetrasubstituted alkene, it forces the peptide backbone into folded geometries (β-turns and β-hairpins) while conferring absolute resistance to proteolytic cleavage[1][2].

  • Natural Product Derivatization: It is used as a lipophilic esterifying agent to synthesize teracrylshikonin from the natural naphthoquinone, shikonin. This specific derivatization drastically alters the molecule's partition coefficient, enhancing its membrane permeability and its potency as an inhibitor of platelet aggregation and neoplastic progression[3][4].

This guide details the mechanistic causality behind these applications and provides self-validating protocols for their execution in the laboratory.

Mechanistic Insights: Causality in Molecular Design

The ADPA Isostere: Forcing Secondary Structure through Allylic Strain

The fundamental challenge in developing peptide-based drugs is their high entropic flexibility and susceptibility to peptidases. When 3,4-dimethylpent-3-enoic acid is converted into the ADPA residue and incorporated into a peptide chain, the central amide group of a standard dipeptide is replaced by an E-tetrasubstituted alkene[2].

The Causality of Folding: The two methyl groups at the 3 and 4 positions of the alkene create severe allylic strain if the molecule attempts to adopt an extended, linear conformation. To minimize this steric clash, the molecule is thermodynamically forced into a folded geometry. This preorganization perfectly nucleates Type I and Type II' β-turns, effectively overcoming the entropic penalty of peptide folding and stabilizing the resultant β-hairpin structures required to inhibit specific protein-protein interactions[5][6].

G A Linear Peptide Sequence (High Entropic Flexibility) B Incorporate ADPA Isostere (E-Tetrasubstituted Alkene) A->B Synthesis C Induction of Allylic Strain (Steric Clash of Methyl Groups) B->C Structural Mechanics D Conformational Restriction (Avoidance of Extended State) C->D Energy Minimization E Nucleation of β-Turn (Type I / Type II') D->E Backbone Folding F Propagation of β-Hairpin (Cross-Strand H-Bonding) E->F Stabilization G Protease-Resistant Peptidomimetic Therapeutic F->G Pharmacological Outcome

Fig 1: Logical workflow of ADPA-induced conformational restriction and β-hairpin stabilization.

Teracrylshikonin: Enhancing Pharmacodynamics via Lipophilicity

Shikonin is a naturally occurring naphthoquinone with broad-spectrum antibacterial and antitumor properties[4]. However, its unmodified form exhibits moderate target affinity. By esterifying the side-chain hydroxyl group with 3,4-dimethylpent-3-enoic acid, researchers generate teracrylshikonin [7][8].

The Causality of Potency: The addition of the branched, unsaturated teracrylic chain increases the lipophilicity of the molecule. This modification enhances the molecule's ability to penetrate the lipid bilayer of platelets. Once intracellular, teracrylshikonin acts as a potent inhibitor of collagen-induced platelet aggregation, outperforming the parent shikonin compound by a factor of nearly four[3].

G S1 Teracrylshikonin (Lipophilic Naphthoquinone) S2 Membrane Penetration (Enhanced by Teracrylic Ester) S1->S2 S3 Inhibition of Collagen-Induced Signaling S2->S3 S4 Arachidonic Acid / ADP Pathway Modulation S3->S4 S5 Suppression of Platelet Aggregation (IC50 = 2.8 µM) S4->S5

Fig 2: Pharmacological signaling impact and mechanism of Teracrylshikonin.

Quantitative Data & Comparative Analysis

To justify the selection of these derivatives in drug design, empirical data must be evaluated. Table 1 outlines the structural advantages of the ADPA isostere, while Table 2 demonstrates the structure-activity relationship (SAR) of shikonin derivatives.

Table 1: Conformational and Physicochemical Properties of ADPA vs. Native Dipeptide

Parameter Gly-Gly (Native) ADPA (Isostere) Scientific Implication
Bond Type Amide (-CONH-) E-Tetrasubstituted Alkene Eliminates hydrogen bond donor/acceptor at the core.
Protease Stability Highly Susceptible Completely Resistant Drastically increases in vivo half-life of the mimetic.
Preferred Conformation Random Coil (Flexible) β-Turn / β-Hairpin (Rigid) Preorganizes the molecule for receptor binding.

| Allylic Strain | None | High (forces folding) | Overcomes entropic penalty of secondary structure formation. |

Table 2: Antiplatelet Aggregation Activity of Shikonin Derivatives [3] (Inhibition of washed rabbit platelets caused by collagen)

Compound Side Chain Modification IC₅₀ (µM) Relative Potency
Acetylshikonin Acetate 2.1 Highest
Teracrylshikonin 3,4-Dimethylpent-3-enoate 2.8 High
β,β-dimethylacrylshikonin 3-Methylbut-2-enoate 4.2 Moderate

| Shikonin (Parent) | Hydroxyl (Unmodified) | 10.7 | Baseline |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Teracrylshikonin via Steglich Esterification

Rationale: The naphthoquinone core of shikonin is highly sensitive to strong acids, bases, and elevated temperatures, which can cause polymerization or degradation. The Steglich esterification is chosen because it operates under mild, room-temperature conditions using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Reagents:

  • Shikonin (1.0 eq)

  • 3,4-Dimethylpent-3-enoic acid (1.2 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve shikonin (1.0 eq) and 3,4-dimethylpent-3-enoic acid (1.2 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the naphthoquinone.

  • Catalysis: Add DMAP (0.1 eq) to the stirring solution.

  • Coupling: Cool the reaction flask to 0°C using an ice bath. Slowly add DCC (1.2 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes. Causality: Cooling prevents exothermic side reactions and minimizes the formation of N-acylurea byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 4:1). The disappearance of the red shikonin spot and the appearance of a less polar, dark red/purple spot indicates successful esterification.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated byproduct, dicyclohexylurea (DCU).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield pure teracrylshikonin.

  • Validation Check 2 (LC-MS): Confirm the product identity via LC-MS (Expected exact mass: m/z 398.46)[8].

Protocol B: Fmoc-SPPS Incorporation of ADPA into a β-Hairpin Model Peptide

Rationale: Incorporating the ADPA isostere into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the severe steric hindrance of the tetrasubstituted alkene. Standard coupling reagents (like DIC/HOBt) will fail. We must use HATU, which generates a highly reactive 7-aza-OBt ester, driven by the base DIPEA.

Reagents:

  • Fmoc-ADPA-OH (2.0 eq)

  • HATU (1.95 eq)

  • DIPEA (4.0 eq)

  • Rink Amide Resin

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in anhydrous DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Pre-activation: In a separate vial, dissolve Fmoc-ADPA-OH (2.0 eq) and HATU (1.95 eq) in DMF. Add DIPEA (4.0 eq) and activate for exactly 2 minutes. Causality: A slight sub-stoichiometric amount of HATU prevents capping of the resin by unreacted uronium salts. A 2-minute activation ensures the formation of the active ester without degradation.

  • Coupling: Add the activated ADPA solution to the resin. Shake continuously at room temperature for 4 hours. Causality: The extended coupling time (4 hours vs. standard 45 mins) is strictly required to overcome the steric bulk of the 3,4-dimethylpent-3-enoic acid derivative.

  • Validation Check 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative) indicates complete coupling. If the beads are blue (positive), repeat step 3. This is a critical self-validating step; failing to re-couple will result in deletion sequences.

  • Chain Elongation: Continue standard Fmoc-SPPS for the remainder of the desired peptide sequence.

  • Cleavage & Validation Check 2 (CD Spectroscopy): Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5). Purify via RP-HPLC. Dissolve the purified peptidomimetic in a structure-promoting solvent (e.g., TFE or Methanol) and analyze via Circular Dichroism (CD) spectroscopy. A distinct minimum at ~215 nm validates the successful induction of the β-hairpin conformation by the ADPA unit[6].

References

  • β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design: A Theoretical Study Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Shikonin Inhibits Oral Cancer Progression Through Suppression of Metastasis and Angiogenesis Source: ResearchGate URL:[Link]

Sources

Application

Application Note: 3,4-Dimethylpent-3-enoic Acid Derivatives as Tetrasubstituted Alkene Dipeptide Isosteres in Complex Peptidomimetics

Executive Summary The development of metabolically stable and conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. Native peptide bonds are highly susceptible to proteolytic cleavage and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of metabolically stable and conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. Native peptide bonds are highly susceptible to proteolytic cleavage and often exhibit high conformational flexibility, leading to poor oral bioavailability and off-target effects. To overcome these limitations, 3,4-dimethylpent-3-enoic acid and its functionalized derivative, trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) , have emerged as powerful building blocks. ADPA serves as an E -tetrasubstituted alkene dipeptide isostere, effectively mimicking the glycylglycine or N -methylamide bond[1]. This application note details the mechanistic rationale, synthetic workflows, and structural validation protocols for incorporating ADPA into complex macrocyclic molecules.

Mechanistic Insights: Conformational Preorganization via Allylic Strain

The fundamental causality behind utilizing an E -tetrasubstituted alkene like ADPA lies in its ability to dictate backbone geometry through steric gating.

In a native dipeptide, the amide bond possesses partial double-bond character, but the adjacent ϕ and ψ torsion angles remain relatively flexible. When the amide bond is replaced by the tetrasubstituted alkene of ADPA, the molecule experiences severe A(1,3) allylic strain if the flanking substituents attempt to freely rotate[2],[3]. To minimize this steric clash between the allylic methyl groups and the backbone chain, the molecule is forced into a highly restricted conformational space. This preorganization restricts the equivalent ϕ and ψ torsion angles to values that perfectly superimpose with a β -turn conformation (Type I or Type II)[1],[4].

Consequently, incorporating ADPA into a linear sequence acts as a nucleation site, stabilizing local β -turns and promoting the formation of nonlocal β -hairpin folding motifs without the entropic penalty typically associated with peptide folding[5],[6].

Mechanistic_Logic N1 E-Tetrasubstituted Alkene (ADPA Isostere) N2 Severe A(1,3) Allylic Strain upon Bond Rotation N1->N2 N3 Restriction of Backbone Torsion Angles (φ, ψ) N2->N3 N4 Preorganization into β-Turn Conformation N3->N4 N5 Promotion of Nonlocal β-Hairpin Folding N4->N5

Figure 1: Mechanistic rationale for conformational preorganization driven by allylic strain.

Application in Drug Development: Cyclic RGD Peptides

A prime example of ADPA's utility is its application in the optimization of Kessler's cyclic RGD peptide (cyclo(-Arg-Gly-Asp-D-Phe-Val-)), a potent antagonist of the αV​β3​ integrin receptor[7]. Integrin binding requires the RGD motif to adopt a specific kinked conformation. By replacing the flexible D-Phe-Val or Gly-Asp segments with a tetrasubstituted alkene dipeptide isostere (TADI/CADI), researchers successfully locked the pharmacophore into its bioactive β -turn conformation[8].

Data Presentation

The structural rigidification provided by the 3,4-dimethylpent-3-enoic acid scaffold directly translates to enhanced receptor affinity, as summarized below:

Table 1: Conformational and Biological Properties of ADPA-containing Peptidomimetics

Peptide SystemSequence / ModificationPreferred ConformationBiological Activity (IC 50​ )
Native Dipeptide Gly-GlyRandom CoilN/A
ADPA Mimic ADPA (Gly-Gly Isostere) β -Turn (Type I/II)N/A
Kessler's Peptide cyclo(-RGDfV-) β -Turn / γ -Turn10.9 nM ( αV​β3​ Integrin)
Isostere RGD cyclo(-RGDf-[ADPA]-)Stabilized β -Turn~0.5 nM ( αV​β3​ Integrin)

Note: The incorporation of the isostere resulted in an approximately 20-fold increase in inhibitory activity against integrin-mediated cell attachment[8].

Experimental Protocols

Protocol 1: Synthesis of the Fmoc-ADPA Building Block

To utilize ADPA in standard Solid-Phase Peptide Synthesis (SPPS), it must first be synthesized and protected with an Fmoc group.

Synthesis_Workflow A (E)-1,4-dibromo- 2,3-dimethyl-2-butene B 5-azido-3,4-dimethyl- pent-3-enenitrile A->B 1. NaN3 (1 eq) 2. KCN (1 eq) C 5-amino-3,4-dimethyl- pent-3-enoic acid B->C 1. HCl (aq), Δ 2. PPh3, H2O D Fmoc-ADPA Building Block C->D Fmoc-OSu, DIPEA

Figure 2: Step-by-step synthetic workflow for the Fmoc-ADPA building block.

Step-by-Step Methodology:

  • Desymmetrization: Dissolve (E) -1,4-dibromo-2,3-dimethyl-2-butene (1.0 eq) in DMF. Add NaN 3​ (1.0 eq) dropwise at 0 °C to achieve mono-azidation. Follow immediately with KCN (1.0 eq) to displace the remaining bromide, yielding 5-azido-3,4-dimethylpent-3-enenitrile.

  • Hydrolysis: Reflux the nitrile intermediate in 6M HCl for 12 hours to hydrolyze the nitrile to the corresponding carboxylic acid.

  • Reduction: Treat the resulting 5-azido-3,4-dimethylpent-3-enoic acid with PPh 3​ (1.2 eq) in THF/H 2​ O (9:1) at room temperature for 8 hours (Staudinger reduction).

  • Fmoc Protection: Dissolve the crude amino acid in 10% Na 2​ CO 3​ and 1,4-dioxane. Add Fmoc-OSu (1.1 eq) at 0 °C and stir overnight. Acidify with 1M HCl and extract with EtOAc to isolate Fmoc-ADPA.

Causality & Self-Validation: The Staudinger reduction (PPh 3​ /H 2​ O) is explicitly chosen over catalytic hydrogenation (H 2​ /Pd) to prevent the undesired reduction of the internal tetrasubstituted alkene. Validation: Analyze the product via IR and 1 H NMR. The complete disappearance of the azide stretch (~2100 cm −1 ) and the retention of the two distinct allylic methyl singlets (~1.7 ppm) confirm that the alkene remains intact.

Protocol 2: Incorporation of Fmoc-ADPA into Cyclic Peptidomimetics via SPPS

Because the tetrasubstituted alkene introduces massive steric hindrance, standard SPPS coupling conditions will fail.

Step-by-Step Methodology:

  • Resin Loading: Load the C-terminal amino acid onto a 2-chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading) using DIPEA in DCM[8].

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Sterically Hindered Coupling: To couple Fmoc-ADPA to the resin-bound amine, pre-activate Fmoc-ADPA (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF for 3 minutes. Add DIPEA (6.0 eq), then add the mixture to the resin. Shake for 4 hours at room temperature.

  • Cleavage and Cyclization: Cleave the linear peptide from the 2-CTC resin using 1% TFA in DCM (retaining side-chain protecting groups). Cyclize the head-to-tail linear sequence in highly dilute solution (10 −3 M in DMF) using PyBOP/DIPEA.

  • Global Deprotection: Treat the cyclized product with 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours, followed by cold ether precipitation.

Causality & Self-Validation: Standard coupling reagents (e.g., HBTU/HOBt) lack the reactivity required to overcome the extreme steric barrier of the 3,4-dimethylpent-3-enoic acid carboxylate. The highly reactive HATU/HOAt system is mandatory as it forms a highly active 7-aza-OBt ester intermediate[8]. Validation: Monitor the coupling step utilizing the Kaiser test. A negative result (colorless/yellow beads) acts as a self-validating checkpoint, confirming quantitative coupling before proceeding to the next amino acid.

References

  • Gardner, R. R., Liang, G.-B., & Gellman, S. H. (1999). β -Turn and β -Hairpin Mimicry with Tetrasubstituted Alkenes. Journal of the American Chemical Society, 121(9), 1806-1816. URL: [Link]

  • Oishi, S., et al. (2006). Application of tri- and tetrasubstituted alkene dipeptide mimetics to conformational studies of cyclic RGD peptides. Tetrahedron, 62(7), 1416-1424. URL: [Link]

  • Neckebroeck, A., et al. (2021). Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability. The Journal of Organic Chemistry, 87(1). URL: [Link]

  • Narumi, T., et al. (2002). Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application. PMC / The Journal of Organic Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,4-Dimethylpent-3-enoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3,4-dimethylpent-3-enoic acid (historically known as teracrylic acid 1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3,4-dimethylpent-3-enoic acid (historically known as teracrylic acid 1). This compound is a critical precursor for trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA), a highly valued glycylglycine dipeptide mimic used to induce rigid β-turn and β-hairpin conformations in advanced peptidomimetics 2.

Below, you will find a mechanistic workflow, self-validating experimental protocols, and a targeted FAQ section to help you troubleshoot yield losses, side reactions, and purification bottlenecks.

Synthetic Workflow Overview

SynthesisWorkflow Start 2,3-Dimethyl-2-butene (Starting Material) Step1 Allylic Bromination NBS, AIBN, Reflux Start->Step1 Int1 1-Bromo-2,3-dimethyl-2-butene (Intermediate 1) Step1->Int1 Step2 Phase-Transfer Cyanation NaCN, TBAB, CH2Cl2/H2O Int1->Step2 Int2 3,4-Dimethylpent-3-enenitrile (Intermediate 2) Step2->Int2 Step3 Acidic Hydrolysis 6M HCl, Reflux Int2->Step3 Product 3,4-Dimethylpent-3-enoic Acid (Target Product) Step3->Product

Synthetic workflow for 3,4-dimethylpent-3-enoic acid via allylic bromination and cyanation.

Step-by-Step Experimental Methodologies
Phase 1: Allylic Bromination to 1-Bromo-2,3-dimethyl-2-butene
  • Causality & Design: Free radical substitution is highly selective for allylic positions. Because 2,3-dimethyl-2-butene is highly symmetric, any of its 12 allylic protons can be abstracted. To statistically favor the mono-brominated product and prevent the formation of 1,4-dibromo-2,3-dimethyl-2-butene 2, the bromine source must be strictly limited as the limiting reagent.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 2,3-dimethyl-2-butene (1.0 eq) and anhydrous benzotrifluoride (solvent).

    • Add N-bromosuccinimide (NBS, 0.85–0.90 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

    • Reflux the mixture under an inert argon atmosphere for 4 hours.

    • Cool to 0°C to precipitate the succinimide by-product; filter through a Celite pad.

    • Concentrate the filtrate carefully and purify via vacuum distillation.

  • Self-Validation (IPC): Perform GC-MS on the crude mixture. The presence of a molecular ion peak at m/z 162/164 (1:1 isotope ratio) confirms the mono-bromo product. The absence of m/z 240/242/244 confirms successful suppression of di-bromination.

Phase 2: Phase-Transfer Cyanation
  • Causality & Design: The allylic bromide is sterically hindered, making standard SN2 reactions slow and highly prone to E2 elimination (forming conjugated dienes) when using basic nucleophiles like cyanide. A phase-transfer catalyst (TBAB) in a biphasic system solvates the cyanide ion with water, attenuating its basicity while preserving its nucleophilicity.

  • Protocol:

    • Dissolve NaCN (1.5 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in deionized water.

    • In a separate vessel, dissolve 1-bromo-2,3-dimethyl-2-butene (1.0 eq) in dichloromethane (CH₂Cl₂).

    • Combine the solutions and stir vigorously (1000 rpm) at room temperature for 18 hours.

    • Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, and wash combined organics with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (IPC): Check the IR spectrum of the crude product. A sharp absorption band near 2250 cm⁻¹ confirms the incorporation of the nitrile group. ¹H NMR should show the disappearance of the allylic CH₂-Br signal (~4.0 ppm) and the appearance of a CH₂-CN signal (~3.0 ppm).

Phase 3: Acidic Hydrolysis
  • Causality & Design: Nitrile hydrolysis requires forcing conditions. While alkaline hydrolysis (e.g., KOH in ethylene glycol at 140°C) is historically used for sterically hindered nitriles [[3]](), it risks base-catalyzed isomerization of the β,γ-double bond to the thermodynamically stable α,β-position. Acidic hydrolysis avoids this thermodynamic sink.

  • Protocol:

    • Suspend 3,4-dimethylpent-3-enenitrile in 6M HCl (10 volumes).

    • Heat the mixture to a gentle reflux (100-105°C) for 12 hours.

    • Cool the reaction to room temperature and extract with diethyl ether (3x).

    • Extract the combined ether layers with saturated aqueous NaHCO₃ to isolate the carboxylic acid as its water-soluble sodium salt.

    • Acidify the aqueous layer to pH 1 with concentrated HCl and back-extract with fresh diethyl ether.

    • Dry the organic phase over MgSO₄, concentrate, and recrystallize from hexanes.

  • Self-Validation (IPC): ¹H NMR in CDCl₃ must show a broad singlet at ~11.0 ppm (-COOH) and a singlet integrating to 2 protons around 3.1 ppm (α-CH₂). The presence of three distinct methyl singlets confirms the retention of the tetrasubstituted alkene core. If the double bond has migrated, the α-CH₂ singlet will disappear.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 1-bromo-2,3-dimethyl-2-butene so low, and how do I prevent over-bromination? A1: Over-bromination is driven by excess NBS or extended reaction times. Because the mono-brominated product still contains 9 allylic protons, it can easily undergo a second radical substitution. To maximize the mono-bromo yield, strictly limit NBS to 0.85–0.90 equivalents relative to the alkene, ensuring the starting material remains in excess. Stop the reaction immediately once the NBS is consumed (indicated by the succinimide floating to the top of the solvent).

Q2: I am observing significant diene formation during cyanation. How can I suppress this E2 elimination? A2: The cyanide ion acts as both a nucleophile and a base. In polar aprotic solvents (like pure DMSO or DMF), its basicity is severely unmasked, promoting E2 elimination over SN2 substitution on your sterically hindered allylic bromide. Switch to the biphasic CH₂Cl₂/H₂O system with TBAB described in Phase 2. The hydration sphere around the cyanide ion in the aqueous phase reduces its basicity, favoring the desired SN2 pathway.

Q3: My final product shows a mixture of alkene isomers. Why does the double bond migrate during hydrolysis? A3: You are likely using harsh alkaline conditions (e.g., NaOH/KOH at reflux) 3. Under strong base and high heat, the α-protons of the resulting carboxylate become slightly acidic. Deprotonation leads to an extended enolate, which reprotonates to form the thermodynamically more stable α,β-unsaturated isomer (2,3-dimethyl-2-pentenoic acid). Always use acidic hydrolysis (6M HCl) to lock the double bond in the β,γ-position.

Q4: How does the inherent allylic strain of the tetrasubstituted alkene affect handling and stability? A4: The tetrasubstituted alkene core of 3,4-dimethylpent-3-enoic acid introduces massive A(1,2) and A(1,3) allylic strain 4. This steric repulsion forces the molecule into highly specific, rigid conformational preferences—the exact property that makes it so valuable as a structural mimic in medicinal chemistry 2. However, this strain makes the compound susceptible to degradation or isomerization if subjected to excessive thermal stress. Always purify the compound using low-temperature techniques (e.g., high-vacuum distillation or crystallization) to prevent strain-release driven decomposition.

Quantitative Data & Yield Summary
Reaction StepTarget ProductTheoretical YieldTypical Yield (%)Optimized Yield (%)Primary Byproduct
Allylic Bromination 1-Bromo-2,3-dimethyl-2-butene100%45-50%75-80% 1,4-Dibromo-2,3-dimethyl-2-butene
Phase-Transfer Cyanation 3,4-Dimethylpent-3-enenitrile100%55-60%85-90% Conjugated Dienes (E2 Elimination)
Acidic Hydrolysis 3,4-Dimethylpent-3-enoic Acid100%60-65%90-95% α,β-Unsaturated Isomers
References
  • Gardner, R. R., et al. "β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes." ACS Publications. 2

  • "The Role of Allylic Strain for Conformational Control in Medicinal Chemistry." ACS Publications. 4

  • "Synthesis of Some Novel Carboxylic Acids and Insecticidal Activity of Their Esters." Taylor & Francis Online.3

  • "3,4-dimethylpent-3-enoic acid | 14472-55-0." Sigma-Aldrich. 1

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of Pentenoic Acids

Welcome to the Technical Support Center for Stereoselective Pentenoic Acid Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stereoselective Pentenoic Acid Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the three-dimensional architecture of these valuable synthetic intermediates. Instead of a generic overview, we will directly address specific, practical issues in a question-and-answer format, providing not just solutions but the underlying principles to empower your synthetic design.

PART 1: Frequently Asked Questions (FAQs) - High-Level Strategy

This section addresses overarching questions that should be considered before embarking on or troubleshooting a synthetic route.

Q1: My target pentenoic acid has multiple stereocenters and a specific alkene geometry. How do I choose the most robust synthetic strategy?

A1: The optimal strategy depends on the relative positions of the chiral centers and the double bond.

  • For γ,δ-unsaturated acids (e.g., 4-pentenoic acids with a stereocenter at C3): A conjugate addition approach is often highly effective. Enantioselective conjugate addition of an organometallic reagent to an α,β-unsaturated ester can establish the C3 stereocenter with high fidelity.[1][2] Subsequent elaboration of the ester provides the acid.

  • For β,γ-unsaturated acids (e.g., 3-pentenoic acids with stereocenters at C4 and C5): An aldol addition strategy is generally superior. This approach builds the C4-C5 bond and sets their stereochemistry simultaneously.[3] The double bond can then be introduced via elimination or Wittig-type olefination.[4][5]

  • For setting alkene geometry (E/Z): The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are the gold standard for reliably installing a double bond with predictable geometry.[4][6]

The logical flow for strategy selection can be visualized as follows:

G cluster_alkene Alkene Geometry (E/Z) cluster_stereo Stereocenter(s) start Target Pentenoic Acid Structure q1 Key Challenge? start->q1 a1 Wittig Reaction (Z-selective for unstabilized ylides) q1->a1 E/Z Control b1 Chiral Auxiliary-Mediated (e.g., Evans Aldol) q1->b1 Stereocenter Control a2 Horner-Wadsworth-Emmons (E-selective for stabilized ylides) a3 Peterson Olefination b2 Catalytic Asymmetric Reaction (e.g., Conjugate Addition, Hydrogenation) b3 Substrate-Controlled (e.g., Halolactonization)

Caption: Decision flow for selecting a synthetic strategy.

Q2: I've synthesized my chiral pentenoic acid, but I'm concerned about racemization. When is this a significant risk?

A2: Racemization is a critical but often overlooked issue that can render an expensive, stereoselective synthesis useless.[7] The risk is highest for stereocenters with an adjacent acidic proton, particularly at the α-position (C2) to the carboxyl group. The electron-withdrawing nature of the carbonyl facilitates deprotonation, leading to a planar enolate intermediate that loses its stereochemical information.

Key Risk Factors:

  • α-Stereocenters: A chiral center at the C2 position is highly susceptible, especially under basic or even mildly acidic aqueous conditions.

  • β,γ-Unsaturation: The presence of a double bond at the β,γ-position can facilitate racemization at the α-position through enolization.

  • Workup and Purification Conditions: Prolonged exposure to non-neutral pH during aqueous workup or chromatography on silica/alumina can induce racemization.

It is crucial to assess the kinetic stability of your target molecule early on. Computational tools can predict deprotonation energies and correlate them with racemization rates, helping to avoid pursuing unstable targets.[7]

Q3: What are the primary methods for determining the enantiomeric and diastereomeric purity of my product?

A3: Visualizing a single peak on a standard NMR or GC is insufficient. You must use a chiral method to resolve and quantify stereoisomers.

  • Chiral Chromatography (HPLC or SFC): This is the most common and reliable method. Using a chiral stationary phase (CSP), enantiomers and diastereomers can be separated and quantified. Supercritical Fluid Chromatography (SFC) is often advantageous for its speed and use of non-toxic CO2.[8][9][10]

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer, allowing for integration and determination of the enantiomeric ratio (e.r.).

  • Conversion to Diastereomers: Reacting the chiral acid with a pure chiral resolving agent (e.g., a chiral amine or alcohol) creates a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by standard NMR or achiral chromatography.[11]

PART 2: Troubleshooting Guide by Synthetic Approach

Challenge A: Controlling Alkene Geometry (E/Z Selectivity)

This section focuses on olefination reactions used to construct the pentenoic acid backbone.

Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Q: My Wittig reaction is giving a poor Z:E ratio. How can I increase Z-selectivity?

A: High Z-selectivity is characteristic of unstabilized ylides (e.g., where the group attached to the ylidic carbon is an alkyl group) under salt-free conditions .[5] The presence of lithium salts, often from the n-BuLi used for deprotonation, can disrupt the kinetic control of the reaction and lead to equilibration, favoring the more thermodynamically stable E-alkene.[12]

Troubleshooting Steps:

  • Ylide Generation: Use a base that does not introduce lithium ions, such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (t-BuOK).[4]

  • Solvent Choice: Perform the reaction in aprotic, non-polar solvents like THF or toluene.[4]

  • Temperature Control: Run the reaction at low temperatures (e.g., -78 °C) to ensure it is under kinetic control. The initial addition of the ylide to the aldehyde is irreversible at these temperatures, trapping the kinetic product distribution.[5][12]

ConditionExpected Outcome for Unstabilized YlidesCausality
n-BuLi as base in THFLower Z-selectivityLi+ ions catalyze the equilibration of intermediates, leading to the thermodynamic E-product.[12]
NaHMDS or KHMDS as baseHigh Z-selectivity"Salt-free" conditions preserve the kinetically controlled pathway, favoring the Z-alkene.[5]
Polar, protic solventsPoor selectivitySolvents that can stabilize charged intermediates can disrupt the concerted mechanism.

Q: I need the E-alkene, but my HWE reaction is sluggish and gives mixed isomers. What's wrong?

A: The HWE reaction typically provides excellent E-selectivity with stabilized ylides (e.g., phosphonate esters). If you are experiencing issues, consider the following:

  • Base and Cation: The choice of base is critical. Sodium hydride (NaH) is common, but for less reactive aldehydes, stronger bases like KHMDS may be necessary. The nature of the cation can influence the transition state; potassium bases often give higher E-selectivity than sodium or lithium.

  • Aldehyde Sterics: Highly hindered aldehydes can react slowly. In these cases, using the Still-Gennari modification (with electron-withdrawing groups on the phosphonate and specific base/solvent combinations like K2CO3/18-crown-6 in toluene) can reverse the selectivity to favor the Z-alkene, but it highlights the tunability of the system.

  • Purification of Reagents: Ensure your phosphonate ester and aldehyde are pure. Aldehydes can oxidize to carboxylic acids, which will quench the phosphonate anion.

Challenge B: Controlling Stereocenters (Enantio- & Diastereoselectivity)

This section addresses the creation of chiral centers within the pentenoic acid structure.

Chiral Auxiliary-Mediated Aldol Reactions

Q: My Evans aldol reaction is showing low diastereoselectivity. What are the most critical parameters to check?

A: The Evans oxazolidinone auxiliaries provide excellent stereocontrol by enforcing a specific transition state geometry.[13][] Low selectivity almost always points to an issue with the enolization step.

Critical Parameters:

  • Enolate Geometry: The reaction's success hinges on the clean formation of the Z-enolate , which leads to the syn-aldol product. This is achieved by using a bulky boron Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine).[15] Using lithium enolates (e.g., with LDA) can lead to mixtures of E/Z enolates and thus poor diastereoselectivity.[3]

  • Reagent Stoichiometry and Purity: Ensure the Bu₂BOTf is fresh and used in slight excess (e.g., 1.1 equivalents). The amine base should also be pure and dry.

  • Temperature Control: Both enolization and the subsequent addition of the aldehyde must be performed at low temperatures (-78 °C to 0 °C) to prevent side reactions and maintain the integrity of the boron enolate.[15]

G cluster_workflow Evans Auxiliary Workflow A 1. Attach Auxiliary Prochiral acid + Evans Auxiliary B 2. Form Z-Enolate Bu₂BOTf, i-Pr₂NEt, -78 °C A->B Critical for selectivity C 3. Aldol Addition Add Aldehyde, -78 °C → 0 °C B->C D 4. Purify Diastereomer Chromatography C->D E 5. Cleave Auxiliary LiOH, H₂O₂ D->E F Result Enantiopure β-hydroxy acid (Pentenoic Acid Precursor) E->F G Recover Auxiliary E->G

Caption: Workflow for an Evans auxiliary-mediated aldol reaction.

Q: How do I remove the chiral auxiliary without epimerizing the newly formed stereocenters?

A: Standard hydrolysis with strong base at high temperatures can cause epimerization at the α-carbon. The preferred method for cleaving Evans auxiliaries to yield the carboxylic acid is a mild, oxidative cleavage using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at low temperatures (0 °C).[13] This method is highly effective and minimizes the risk of racemization.

Catalytic Asymmetric Reactions

Q: My catalytic enantioselective conjugate addition is giving low enantiomeric excess (e.e.). How can I optimize this?

A: Low e.e. in catalytic reactions points to issues with the catalyst-substrate interaction or competing background reactions.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: This is the most critical step. Small changes to the chiral ligand can have a dramatic impact on enantioselectivity.[16] For copper-catalyzed additions, for example, different N-heterocyclic carbene (NHC) or phosphine-based ligands should be screened.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the catalyst's conformation and activity. Screen a range of solvents (e.g., toluene, THF, CH₂Cl₂, ethers).

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons.[17] For instance, sulfur or nitrogen-containing compounds can bind to metal centers and inhibit catalysis. Ensure starting materials are rigorously purified.

  • Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve e.e. by minimizing aggregation or other non-productive catalyst states. Conversely, a sluggish reaction might benefit from a slightly higher loading.

Challenge C: Post-Reaction Challenges

Q: I have a mixture of diastereomers after my reaction. What is the best way to separate them?

A: Diastereomers have different physical properties and can be separated using standard laboratory techniques.[11]

  • Flash Column Chromatography: This is the most common method. The difference in polarity between diastereomers is often sufficient for separation on silica gel. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions.

  • Crystallization: If the product is crystalline, fractional crystallization can be a highly effective and scalable method for separating diastereomers. One diastereomer will often be less soluble and crystallize out of solution preferentially.

Q: My final chiral pentenoic acid product appears to be losing optical purity over time or during chromatography. What is happening?

A: This strongly suggests product instability, likely due to racemization as discussed in FAQ Q2.

Preventative Measures:

  • Avoid Harsh pH: During workup, use a buffered aqueous solution or minimize the time the product is in contact with strongly acidic or basic layers.

  • Chromatography Considerations: Standard silica gel is slightly acidic and can promote racemization of sensitive compounds. Consider deactivating the silica by pre-treating the column with a solution of triethylamine in the eluent, or use an alternative stationary phase like alumina (basic or neutral) or reversed-phase C18.[18]

  • Storage: Store the purified, sensitive compound as a salt (e.g., with a non-nucleophilic amine) or as a less-activated derivative (e.g., a methyl ester) if the free acid is unstable. Store at low temperatures in an inert atmosphere.

PART 3: References

  • Hoveyda, A. H., et al. (2016). Catalytic Enantioselective Conjugate Additions of (pin)B-Substituted Allylcopper Compounds Generated in situ from Butadiene or Isoprene. PMC. [Link]

  • Wikipedia. Wittig reaction. Wikipedia. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • ResearchGate. (2025). Chiral Bifunctional Sulfide‐Catalyzed Highly Enantioselective Bromolactonizations of 4‐Pentenoic Acids. ResearchGate. [Link]

  • ACS Publications. (2021). Organocatalyzed Enantioselective Conjugate Addition of Boronic Acids to β,γ-Unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Neopharm Labs. Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]

  • Pharmacy 180. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]

  • Asymmetric-Synthesis. Asymmetric-Synthesis. [Link]

  • University of York. Asymmetric Synthesis. University of York. [Link]

  • Hughes, D. L., et al. (2017). Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. PMC. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • YouTube. (2019). 10.09 Stereochemistry of the Wittig Reaction. YouTube. [Link]

  • ACS Publications. (2017). Palladium-Catalyzed Hydroxycarbonylation of Pentenoic Acids. Computational and Experimental Studies on the Catalytic Selectivity. ACS Catalysis. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • MSU Chemistry. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU Chemistry. [Link]

  • Illinois Chemistry. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. [Link]

  • Asymmetric Synthesis. Asymmetric Synthesis. [Link]

  • Birman, V. B., et al. (2016). Conjugate addition–enantioselective protonation reactions. PMC. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

  • Bower, J. F., et al. (2022). Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. PMC. [Link]

  • University of Wisconsin. Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. University of Wisconsin. [Link]

  • Organic Chemistry Portal. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. [Link]

  • Waters. (2015). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. [Link]

  • Beilstein-Institut. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. [Link]

  • ETH Zurich. Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Feringa, B. L., et al. (2020). Catalyst‐Controlled Stereoselective Barton–Kellogg Olefination. PMC. [Link]

  • Utah State University. Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • France, S., et al. (2016). Contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E). PMC. [Link]

  • LCGC International. (2011). Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. Chromatography Online. [Link]

  • ResearchGate. Catalytic asymmetric bromolactonization of pentenoic acid 1 a. ResearchGate. [Link]

  • IRIS-AperTO. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. IRIS-AperTO. [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3,4-Dimethylpent-3-enoic Acid

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dimethylpent-3-enoic acid. As researchers, scientists, and drug development professionals, achieving symmetrical peaks is paramount for accurate quantification and robust analytical methods. This guide is structured in a question-and-answer format to directly address the challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing is a common chromatographic issue where the peak is not symmetrical, and the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Peak symmetry is often measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. A tailing factor greater than 1.2 often suggests a potential issue with the analysis.[2]

Peak tailing is problematic because it can negatively impact the quality of your analytical results in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.[3]

  • Inaccurate Integration: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy and reproducibility of quantification.[4][5]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it more challenging to detect low-concentration analytes.

Q2: What are the common causes of peak tailing when analyzing acidic compounds like 3,4-Dimethylpent-3-enoic acid?

A2: For acidic analytes such as 3,4-Dimethylpent-3-enoic acid, peak tailing in reversed-phase HPLC is frequently caused by a combination of chemical and physical factors.[6]

Chemical Causes:

  • Secondary Interactions with Residual Silanols: This is a primary cause of peak tailing for polar and ionizable compounds.[2][7] Silica-based stationary phases, like C18, can have exposed silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites that can interact with the polar carboxylic acid group of your analyte through a secondary ion-exchange mechanism.[8][9] This mixed-mode retention leads to peak tailing.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[5][10] If the mobile phase pH is close to the pKa of 3,4-Dimethylpent-3-enoic acid (predicted to be around 4.99 for a similar compound), the analyte will exist as a mixture of its protonated (less polar) and deprotonated (more polar) forms.[11][12] This dual state on the column leads to broad, tailing peaks.[10]

Physical and System-Related Causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape, often with a fronting or tailing appearance.[7][13]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector, leading to peak broadening and tailing.[8]

  • Column Contamination and Degradation: The accumulation of sample matrix components or the degradation of the stationary phase can create active sites that cause peak tailing.[1] A void at the head of the column can also lead to poor peak shape.[2][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for 3,4-Dimethylpent-3-enoic acid.

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow to follow when troubleshooting peak tailing.

G start Peak Tailing Observed for 3,4-Dimethylpent-3-enoic acid check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_problem Suspect Physical/System Issue: - Extra-column volume - Column void/contamination - Blocked frit check_all_peaks->physical_problem Yes chemical_problem Suspect Chemical Interaction Issue: - Secondary silanol interactions - Inappropriate mobile phase pH check_all_peaks->chemical_problem No check_tubing Check and optimize tubing and connections physical_problem->check_tubing inspect_column Inspect/replace column frit and guard column check_tubing->inspect_column flush_column Flush or replace column inspect_column->flush_column end Symmetrical Peak Achieved flush_column->end optimize_ph Optimize Mobile Phase pH chemical_problem->optimize_ph use_deactivated_column Use a High-Purity, End-Capped Column optimize_ph->use_deactivated_column optimize_ph->end additives Consider Mobile Phase Additives (e.g., Ion-Pairing Agents) use_deactivated_column->additives use_deactivated_column->end check_sample_load Check for Column Overload additives->check_sample_load additives->end dilute_sample Dilute sample and reinject check_sample_load->dilute_sample dilute_sample->end

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Q3: How can I optimize the mobile phase pH to improve the peak shape of 3,4-Dimethylpent-3-enoic acid?

A3: Optimizing the mobile phase pH is one of the most effective ways to improve the peak shape of acidic compounds.[5][9] The goal is to ensure that the analyte is in a single, un-ionized state throughout the separation. For a carboxylic acid like 3,4-Dimethylpent-3-enoic acid, this means working at a low pH.

Scientific Rationale:

The pKa of a compound is the pH at which it is 50% ionized and 50% un-ionized.[12] For short-chain carboxylic acids, the pKa is typically around 4.8.[2] A predicted pKa for a similar compound, 2,4-Dimethylpent-2-enoic acid, is 4.99.[11] To ensure the analyte is fully protonated (in its less polar, acidic form), the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[12] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group will be protonated, and interactions with residual silanol groups on the stationary phase will be minimized, as the silanols will also be protonated.[2][14]

Experimental Protocol: Preparing an Acidic Mobile Phase

  • Buffer Selection: Choose a buffer that has a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, formic acid (pKa ~3.75) or a phosphate buffer are good choices.[9]

  • Aqueous Phase Preparation:

    • To prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

    • To prepare a phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to the desired value using phosphoric acid.

  • pH Measurement: Always measure and adjust the pH of the aqueous component of the mobile phase before adding the organic modifier.[9]

  • Mobile Phase Mixing: Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Table 1: Recommended Mobile Phase Conditions for 3,4-Dimethylpent-3-enoic Acid

ParameterRecommended ValueRationale
Mobile Phase pH 2.5 - 3.0Ensures the carboxylic acid is fully protonated and suppresses silanol ionization.[14]
Buffer 0.1% Formic Acid or Phosphate BufferProvides pH control in the optimal range.[9]
Buffer Concentration 10-25 mMSufficient to maintain a stable on-column pH.[14]
Q4: What type of HPLC column should I use to minimize peak tailing for acidic compounds?

A4: Selecting the right column is crucial for preventing peak tailing.[4] For acidic compounds, a modern, high-purity, end-capped C18 column is recommended.

Scientific Rationale:

  • High-Purity Silica: Modern HPLC columns are often made from high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[4] This reduces the potential for secondary interactions.

  • End-Capping: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar molecule, such as trimethylchlorosilane.[2] This "caps" the silanols, making them unavailable for interaction with polar analytes and significantly reducing peak tailing.[2][14]

The following diagram illustrates how end-capping reduces secondary interactions.

G cluster_0 Uncapped Silica Surface cluster_1 End-Capped Silica Surface uncapped Si-OH (Residual Silanol) interaction1 Secondary Interaction (Peak Tailing) uncapped->interaction1 analyte1 Analyte (3,4-Dimethylpent-3-enoic acid) analyte1->uncapped H-bonding capped Si-O-Si(CH3)3 (End-Capped Silanol) no_interaction Minimal Interaction (Symmetrical Peak) capped->no_interaction analyte2 Analyte (3,4-Dimethylpent-3-enoic acid)

Caption: The effect of end-capping on reducing secondary silanol interactions.

Table 2: Comparison of HPLC Column Types for Acidic Analyte Analysis

Column TypeDescriptionSuitability for 3,4-Dimethylpent-3-enoic Acid
Traditional (Type A Silica) Older generation silica with higher silanol activity.Not recommended due to high potential for peak tailing.[4]
High-Purity, End-Capped (Type B Silica) Modern silica with low silanol activity and end-capping.Highly Recommended. Minimizes secondary interactions and improves peak shape.[4][14]
Polymer-Based Stationary phase is a polymer resin instead of silica.Can be a good alternative as they lack silanol groups, but may have different selectivity.
Q5: Can I use mobile phase additives to improve peak shape?

A5: Yes, mobile phase additives can be used to improve peak shape, although with modern, high-quality columns and optimized pH, they are often not necessary. In some challenging separations, ion-pairing agents can be considered.

Scientific Rationale:

Ion-pairing agents are molecules that have a charged head group and a non-polar tail. For an acidic analyte like 3,4-Dimethylpent-3-enoic acid, which will be negatively charged at a neutral pH, a cationic ion-pairing agent (e.g., tetrabutylammonium phosphate) can be added to the mobile phase. The ion-pairing agent forms a neutral complex with the analyte, which then interacts with the reversed-phase stationary phase in a more controlled manner, leading to improved peak shape and retention.

Table 3: Common Ion-Pairing Agents for Acidic Compounds

Ion-Pairing AgentTypeTypical Concentration
Tetrabutylammonium (TBA) salts Cationic5-10 mM
Tetraethylammonium (TEA) salts Cationic5-10 mM

Important Considerations:

  • Ion-pairing agents can be difficult to remove from the column, so it is often recommended to dedicate a column for ion-pairing applications.

  • They are generally not compatible with mass spectrometry (MS) detectors as they are non-volatile.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Kanicky, J. R., & Shah, D. O. (2002, June 11). pKa and Melting Points of Fatty Acids. Scribd. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Cooper, A., & D'Silva, C. (2021). Cooperativity among Molecules at Interfaces in Relation to Various Technological Processes: Effect of Chain Length on the pKa of Fatty Acid Salt Solutions. Langmuir, 37(4), 1433–1441. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ChemBK. (n.d.). 2,4-Dimethylpent-2-enoic acid. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization for Volatile Ester Synthesis

Welcome to the technical support center for optimizing derivatization conditions for volatile ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing derivatization conditions for volatile ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding the conversion of analytes into volatile esters for analysis, primarily by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing compounds like fatty acids or organic acids by GC?

A: Many organic acids, including fatty acids, are polar and have low volatility. These characteristics make their direct analysis by GC challenging. The polar carboxylic acid group can interact with active sites in the GC system (e.g., the inlet liner or the column's stationary phase), leading to poor peak shape (tailing), reduced column lifetime, and inaccurate quantification. Derivatization chemically modifies the polar functional group, converting it into a less polar and more volatile ester.[1] This transformation results in sharper, more symmetrical peaks, improved chromatographic separation, and enhanced analytical sensitivity.[2]

Q2: How do I choose the right derivatization reagent for my application?

A: The selection of a derivatization reagent is critical and depends on several factors, including the nature of your analyte, the sample matrix, the required sensitivity, and the analytical technique. The three main categories of derivatization for this purpose are alkylation (esterification), silylation, and acylation.[3][4][5]

  • Alkylation (Esterification): This is the most common method for creating volatile esters from carboxylic acids.[1] Reagents like BF3-Methanol or methanolic HCl are widely used to create fatty acid methyl esters (FAMEs).[6][7] This method is robust but can be sensitive to water.[8]

  • Silylation: This technique replaces active hydrogens on carboxylic acids, alcohols, and amines with a silyl group, typically a trimethylsilyl (TMS) group.[4][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are popular because they are highly reactive and produce volatile, thermally stable derivatives.[3][5] Silylation is very effective but is extremely sensitive to moisture, which can hydrolyze the reagents and derivatives.[10]

  • Acylation: This method introduces an acyl group, converting analytes into esters, thioesters, and amides.[1][9] Acylating reagents can introduce electron-capturing groups (like fluorine atoms), which significantly enhance sensitivity for Electron Capture Detection (ECD).[11]

A comparison of common reagent types is summarized below:

Reagent TypeCommon ReagentsTarget AnalytesKey AdvantagesKey Disadvantages
Alkylation (Esterification) BF3-Methanol, HCl-Methanol, DiazomethaneCarboxylic Acids, PhenolsProduces stable derivatives, well-established methods.[1][6]Can be harsh, potentially degrading sensitive compounds like PUFAs.[12] Diazomethane is toxic and explosive.[8]
Silylation BSTFA, MSTFA, TMCSCarboxylic Acids, Alcohols, Amines, SteroidsHighly reactive, versatile, forms volatile derivatives.[5][9]Extremely sensitive to moisture, byproducts can interfere with analysis.[10]
Acylation MBTFA, Pentafluorobenzyl Bromide (PFBBr)Alcohols, Amines, Phenols, CarbohydratesEnhances detectability for ECD, produces stable derivatives.[11]Acidic byproducts may need to be removed to protect the GC column.[11]
Q3: What is the mechanism of acid-catalyzed esterification (e.g., with BF3-Methanol)?

A: This reaction is a type of Fischer-Speier Esterification.[13] The mechanism involves several reversible steps:

  • Protonation: The acid catalyst (BF₃) activates the carboxylic acid's carbonyl oxygen, making the carbonyl carbon a much stronger electrophile.[13][14][15]

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[15][16]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[14][16]

  • Elimination: The water molecule is eliminated, and a double bond is re-formed with the remaining oxygen.

  • Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[16]

Because all steps are reversible, the reaction exists in an equilibrium.[14][15] To drive the reaction to completion (i.e., maximize ester yield), it's necessary to either use a large excess of the alcohol or remove water as it is formed.[13][15][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization process and subsequent GC analysis.

Issue 1: Low or No Derivatization Yield

Q: My chromatogram shows a very small product peak or none at all. What went wrong?

A: This is one of the most common problems and can stem from several sources related to the reaction conditions or reagent quality.

Root Causes & Solutions
  • Presence of Water: Water is a byproduct of esterification and its presence can reverse the reaction, pushing the equilibrium back towards the reactants.[13][14] Silylating reagents are even more sensitive and will preferentially react with water over your analyte.[10]

    • Solution: Ensure your sample and solvents are anhydrous. If your sample is in an aqueous solution, it must be evaporated to complete dryness, for example, by lyophilization or under a stream of nitrogen.[3] Consider adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture.[8]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity.

    • Solution: Optimize your reaction conditions. You can analyze aliquots at different time intervals to determine when the product peak area no longer increases.[8][10] Increase the reaction temperature in increments (e.g., 60°C, 80°C, 100°C), but be mindful that excessive heat can degrade sensitive analytes like polyunsaturated fatty acids (PUFAs).[10][12] Ensure you are using a sufficient molar excess of the derivatizing reagent.[10]

  • Degraded Reagents: Derivatization reagents, especially silylating agents and BF3-Methanol, can degrade over time if exposed to air and moisture.[12]

    • Solution: Use fresh, high-quality reagents.[12] Store them under the recommended conditions, such as in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[10] It is strongly advised to use a fresh bottle of BF3-methanol and store it refrigerated.[12]

  • Sample Matrix Interference: Other components in your sample matrix could be consuming the derivatization reagent or inhibiting the reaction.

    • Solution: Implement a sample cleanup step before derivatization. Techniques like solid-phase extraction (SPE) can effectively remove interfering substances.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my ester derivatives are tailing or fronting. How can I fix this?

A: Poor peak shape compromises resolution and quantification accuracy. Tailing is often caused by active sites in the system interacting with polar compounds, while fronting typically indicates column overload.[17]

Root Causes & Solutions
  • Incomplete Derivatization: This is a primary cause of peak tailing. Any unreacted, polar carboxylic acid will interact strongly with the GC system, resulting in a broad, tailing peak.

    • Solution: Re-optimize the derivatization reaction to ensure it goes to completion (see Issue 1). Prepare and analyze a reagent blank to ensure no interfering peaks are coming from the reagents themselves.[8]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can adsorb polar analytes, causing tailing.[17]

    • Solution: Use a deactivated inlet liner. If the column is old or has been contaminated, it may need to be conditioned at a high temperature or replaced.[17] Trimming 10-30 cm from the inlet end of the column can also help remove non-volatile residues.[18]

  • Column Overload (Fronting): Injecting too much sample onto the column can saturate the stationary phase, leading to fronting peaks.[17]

    • Solution: Dilute your sample or simply reduce the injection volume.

Issue 3: Presence of Extraneous or "Ghost" Peaks

Q: My chromatogram has unexpected peaks that are not my target analytes. Where are they coming from?

A: These "ghost" peaks can originate from reagent byproducts, sample contamination, or carryover from previous injections.[17][19]

Root Causes & Solutions
  • Reagent Byproducts: Some derivatization reactions produce non-volatile byproducts that can appear as peaks in the chromatogram. For example, silylation reactions can produce byproducts that may interfere with early-eluting peaks.[5]

    • Solution: Choose a reagent known for volatile byproducts, such as BSTFA.[5] Always run a reagent blank (all reagents and solvents, but no sample) to identify any peaks originating from the derivatization procedure itself.[8]

  • Contamination: Contaminants can be introduced from solvents, glassware, or the GC system itself (e.g., septum bleed, previous samples).[17][20]

    • Solution: Use high-purity solvents. Ensure all glassware is scrupulously clean. Perform regular maintenance on your GC, including changing the septum and cleaning the inlet liner.[18][20] A blank run (injecting only solvent) can help diagnose system contamination.[18]

  • Degradation of Sensitive Analytes: Harsh derivatization conditions (high heat, strong acid) can cause sensitive compounds like PUFAs to degrade, forming artifacts that appear as extra peaks.[12]

    • Solution: Use the mildest possible reaction conditions (lower temperature, shorter time).[12] For highly sensitive compounds, consider a two-step protocol involving a gentle saponification followed by a brief, mild esterification.[12]

Experimental Protocols & Workflows

Protocol 1: Esterification of Fatty Acids using BF3-Methanol

This protocol describes the conversion of fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs) for GC analysis.[6][12]

Materials:

  • Sample containing fatty acids (1-10 mg)

  • 14% Boron Trifluoride-Methanol (BF3-Methanol) solution

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Screw-cap glass tubes

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid sample into a screw-cap glass tube.

  • (Optional but Recommended for Complex Lipids) Saponification: Add 1 mL of 0.5 M NaOH in methanol. Blanket the tube with nitrogen, cap tightly, and heat at 100°C for 5-10 minutes to release fatty acids from glycerides.[12] Cool to room temperature.

  • Esterification: Add 2 mL of 14% BF3-Methanol solution.[12] Blanket with nitrogen again, cap tightly, and heat at 100°C for 5-30 minutes. Note: For sensitive PUFAs, reduce heating time and temperature (e.g., 90°C for 10 minutes) to minimize degradation.[12]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.[12] The salt solution helps to break any emulsions and forces the non-polar FAMEs into the hexane layer.

  • Phase Separation: Vortex the tube vigorously for 1 minute. Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve a clear separation of the layers.[12]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.

Workflow & Troubleshooting Diagrams

A logical workflow is essential for successful derivatization and analysis.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Sample Sample Collection Cleanup Sample Cleanup (SPE) Sample->Cleanup If matrix is complex Dry Evaporate to Dryness Sample->Dry If matrix is simple Cleanup->Dry AddReagent Add Reagent & Solvent Dry->AddReagent React Heat & Mix (Optimize T & Time) AddReagent->React Quench Quench & Extract React->Quench Collect Collect Organic Layer Quench->Collect GCMS GC-MS Analysis Collect->GCMS Data Data Processing GCMS->Data

Caption: General workflow for sample derivatization and GC analysis.

The following decision tree can guide troubleshooting for low derivatization yield.

G Start Problem: Low or No Product Peak CheckWater Is sample/solvent completely dry? Start->CheckWater CheckConditions Are reaction T & time optimized? CheckWater->CheckConditions Yes Sol_Dry Action: Dry sample (lyophilize/N2 stream). Add water scavenger. CheckWater->Sol_Dry No CheckReagent Is reagent fresh & stored correctly? CheckConditions->CheckReagent Yes Sol_Optimize Action: Increase T/time. Run time-course experiment. CheckConditions->Sol_Optimize No CheckMatrix Is sample matrix complex? CheckReagent->CheckMatrix Yes Sol_Reagent Action: Use a new bottle of reagent. Store properly. CheckReagent->Sol_Reagent No Sol_Cleanup Action: Perform sample cleanup (e.g., SPE) before derivatization. CheckMatrix->Sol_Cleanup Yes Success Problem Resolved CheckMatrix->Success No Sol_Dry->CheckConditions Sol_Optimize->CheckReagent Sol_Reagent->CheckMatrix Sol_Cleanup->Success

Caption: Troubleshooting decision tree for low derivatization yield.

References

  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR). Available at: [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Available at: [Link]

  • Fischer esterification reaction. BYJU'S. Available at: [Link]

  • Kinetics of Ester Formation via Fischer Esterification. ChemBAM. Available at: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace (IntechOpen). Available at: [Link]

  • GC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]

  • The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. SciSpace (Springer). Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Organocatalytic esterification of corn starches towards enhanced thermal stability and moisture resistance. Green Chemistry (RSC Publishing). Available at: [Link]

  • Silylation, acylation, and alkylation derivatizing reagents and characteristics. ResearchGate. Available at: [Link]

  • Adsorptive control of water in esterification with immobilized enzymes: I. Batch reactor behavior. PubMed. Available at: [Link]

  • OPTIMIZATION OF REACTION PARAMETERS FOR BIODIESEL (METHYL ESTER) SYNTHESIS USING SURFACE RESPONSE METHODOLOGY. STM Journals. Available at: [Link]

  • GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available at: [Link]

  • Influences of Water Content in Feedstock Oil on Burning Characteristics of Fatty Acid Methyl Esters. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 3,4-Dimethylpent-3-enoic Acid

Diagnostic Workflow NMR_Troubleshooting Start Low Signal Intensity in NMR (3,4-Dimethylpent-3-enoic acid) Isolate Identify the Scope of the Issue Start->Isolate Specific Specific Peaks Affected (e.g., Quaternary C, -COOH...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Workflow

NMR_Troubleshooting Start Low Signal Intensity in NMR (3,4-Dimethylpent-3-enoic acid) Isolate Identify the Scope of the Issue Start->Isolate Specific Specific Peaks Affected (e.g., Quaternary C, -COOH) Isolate->Specific Global Global Low SNR (All peaks affected) Isolate->Global QuatC 13C NMR: Quaternary Carbons (C=O, C=C) Missing Specific->QuatC COOH 1H NMR: -COOH Proton Broad or Missing Specific->COOH ActionShim Check Sample Volume (400-600 µL) Optimize Shimming & Tuning Global->ActionShim ActionT1 Increase D1 Delay or Add Cr(acac)3 Relaxation Agent QuatC->ActionT1 ActionEx Change to DMSO-d6 Ensure Sample is Dry COOH->ActionEx

Figure 1: Decision tree for isolating and resolving low NMR signal intensity.

Quantitative Data Summary: 3,4-Dimethylpent-3-enoic Acid

To effectively troubleshoot, you must first know the expected spectral baseline. Note that 3 of the 7 carbons in this molecule are quaternary, making it highly susceptible to relaxation-induced signal loss.

NucleusFunctional GroupExpected Chemical Shift (ppm)MultiplicityTypical T1​ Relaxation Time (s)
1 H -COOH10.0 – 12.0Broad Singlet1.0 – 3.0
1 H -CH 2​ -~ 3.0Singlet1.0 – 2.0
1 H -CH 3​ (x3)1.6 – 1.8Singlets / Fine Multiplets1.0 – 2.0
13 C C=O (Quaternary)~ 175.0Singlet> 20.0
13 C C=C (Quaternary, x2)120.0 – 130.0Singlets> 15.0
13 C -CH 2​ -~ 40.0Singlet1.0 – 3.0
13 C -CH 3​ (x3)15.0 – 25.0Singlets1.0 – 3.0

Troubleshooting Guides & FAQs

Q1: Why are the quaternary carbon signals (C=O, C=C) barely visible or completely missing in my 13 C NMR spectrum?

The Causality: In 13 C NMR, the primary mechanism for nuclear spin relaxation is dipole-dipole interaction with directly attached protons[5]. 3,4-Dimethylpent-3-enoic acid contains three quaternary carbons (the carbonyl C=O, and the two alkene carbons C=C). Because they lack directly attached protons, their spin-lattice relaxation times ( T1​ ) are exceptionally long, often exceeding 20 seconds [7]. If your spectrometer's relaxation delay ( D1​ ) is set to a standard default (e.g., 1-2 seconds), the quaternary carbons do not have enough time to return to their equilibrium magnetization state between pulses. This leads to signal saturation, causing these specific peaks to vanish into the baseline while the protonated methyl and methylene carbons appear normally.

The Solution: You must either drastically increase the D1​ delay (which linearly increases experiment time) or introduce a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac) 3​ ). The unpaired electrons in Cr(acac) 3​ provide an alternative, highly efficient intermolecular relaxation pathway, reducing the T1​ of quaternary carbons by up to 90% without altering their chemical shifts [4].

Protocol: Accelerated 13 C NMR using Cr(acac) 3​

  • Prepare the Stock Solution: Weigh exactly 50 mg of Cr(acac) 3​ and dissolve it in 10 mL of your chosen deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) to create a 5 mg/mL stock solution [6].

  • Sample Preparation: Weigh 30-50 mg of 3,4-Dimethylpent-3-enoic acid into a clean vial.

  • Solvation: Add 600 µL of the Cr(acac) 3​ stock solution to the vial. Mix thoroughly until the analyte is fully dissolved.

  • Transfer: Transfer the mixture to a standard 5 mm NMR tube.

  • Acquisition Parameters: Set the pulse angle to 30° and the D1​ delay to 2.0 seconds. Acquire the 13 C spectrum.

  • Self-Validation Checkpoint: Compare the integral of the carbonyl carbon (~175 ppm) to one of the methyl carbons (~15-25 ppm). If the relaxation agent is working correctly, the peak intensities and integrals will be nearly 1:1. If the peaks are severely broadened, the Cr(acac) 3​ concentration is too high; dilute the sample by 50% with pure deuterated solvent.

Q2: The carboxylic acid proton (-COOH) signal is missing or extremely broad in my 1 H NMR spectrum. How do I resolve this?

The Causality: Carboxylic acids are archetypal hydrogen-bonding molecules that form stable, cyclic dimers in non-polar environments [1]. Within these dimers, the acidic protons undergo concerted double-jumps between tautomeric states [3]. This dynamic exchange, coupled with potential chemical exchange with trace moisture in the solvent, occurs at an intermediate rate on the NMR timescale. This intermediate exchange causes severe line broadening, often flattening the -COOH peak so much that it becomes indistinguishable from the baseline noise. Furthermore, if you are using a protic deuterated solvent (like Methanol- d4​ ), the -COOH proton will rapidly exchange with deuterium and disappear entirely.

The Solution: Disrupt the dimerization by using a strongly hydrogen-bonding, aprotic solvent such as anhydrous DMSO- d6​ . DMSO acts as a powerful hydrogen bond acceptor, breaking the carboxylic acid dimers and locking the -COOH proton into a stable solute-solvent complex, which sharply resolves the signal.

Protocol: Sample Preparation for Sharp -COOH Signals

  • Desiccation: Ensure your 3,4-Dimethylpent-3-enoic acid sample is rigorously dried under high vacuum for at least 2 hours to remove trace water.

  • Solvent Selection: Open a fresh ampoule of anhydrous DMSO- d6​ (do not use an old bottle that has been exposed to atmospheric moisture).

  • Preparation: Dissolve 15-20 mg of the dried analyte in 500 µL of the anhydrous DMSO- d6​ .

  • Acquisition: Run a standard 1 H NMR experiment with a minimum of 16 scans.

  • Self-Validation Checkpoint: Inspect the resulting spectrum. The water peak in DMSO- d6​ should appear at ~3.3 ppm. If this peak is massive, moisture contamination has occurred. If the protocol was successful, the -COOH peak will appear as a distinct, sharp singlet between 10.0 and 12.0 ppm, integrating perfectly to 1 relative to the -CH 2​

    • singlet at ~3.0 ppm (which integrates to 2).
Q3: Despite having adequate sample mass, the overall signal-to-noise ratio (SNR) remains poor across all peaks. What is the systematic cause?

The Causality: If all peaks (both protonated and quaternary) exhibit low intensity and poor resolution, the issue lies in the physical detection environment of the spectrometer. NMR sensitivity is directly proportional to the amount of sample localized within the effective detection region of the probe (the RF coil), which is typically ~1.6 cm in length for a standard 5 mm probe [2]. If the sample volume is too low, the magnetic susceptibility changes abruptly at the liquid-air interface near the coil, making it impossible to achieve a homogeneous static magnetic field ( B0​ ). This poor homogeneity (poor shimming) broadens all peaks, spreading their finite signal area over a wider frequency range and drastically reducing peak height [2].

The Solution: Standardize the sample volume to exactly match the probe's optimal geometry and perform rigorous manual or gradient shimming.

Protocol: Optimizing Shimming and Tuning for Maximum SNR

  • Volume Standardization: Ensure your sample volume is exactly 500-600 µL. Using less than 400 µL introduces vortexing and edge effects; using more than 600 µL dilutes the sample outside the active coil region.

  • Depth Gauge: Use the spectrometer's depth gauge to center the liquid volume precisely around the RF coil.

  • Probe Tuning: Run the automatic tuning and matching routine (e.g., atma) or manually tune the probe to ensure the RF circuit is perfectly matched to the impedance of your specific sample/solvent combination.

  • Shimming: Execute gradient shimming (e.g., topshim). If the baseline remains noisy, manually adjust the Z1 and Z2 shims to maximize the lock signal level.

  • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the solvent residual peak (e.g., the DMSO quintet at 2.50 ppm or CDCl 3​ singlet at 7.26 ppm). A successfully shimmed and tuned sample will yield an FWHM of < 1.0 Hz. If the FWHM is > 2.0 Hz, the magnetic field is still inhomogeneous, and shimming must be repeated.

References

  • Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. nih.gov. Available at:[Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. wpmucdn.com. Available at:[Link]

  • Solid-State 17O NMR Study of Carboxylic Acid Dimers. fsu.edu. Available at: [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. chemrxiv.org. Available at:[Link]

  • NMR Info/Data — Hans Reich Collection. organicchemistrydata.org. Available at:[Link]

  • Determination of Carbon Functional Groups in Pyrolysis Bio-Oils using 13C NMR. nrel.gov. Available at:[Link]

  • Optimized Default 13C Parameters | NMR Facility. uchicago.edu. Available at:[Link]

Optimization

Technical Support Center: 3,4-Dimethylpent-3-enoic Acid Storage &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the stability of 3,4-Dimethylpent-3-enoic acid (CAS 14472...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the stability of 3,4-Dimethylpent-3-enoic acid (CAS 14472-55-0)[1]. This molecule is highly valued as a rigid glycylglycine mimic in peptidomimetics[2], driven by its E-tetrasubstituted alkene core[3]. However, its β,γ -unsaturated carboxylic acid motif is a thermodynamic loaded spring. If you do not respect its physical chemistry, it will degrade before you even run your first coupling reaction.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compound.

Quantitative Degradation Matrix

Before diving into specific issues, review this baseline data for storage planning. The tetrasubstituted alkene and the β,γ -carboxylic acid dictate its shelf life.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Benchtop 20°C to 25°CAirClear Glass< 1 WeekOxidation & Isomerization
Refrigerator 4°CAirAmber Glass1–2 MonthsIsomerization
Standard Freezer -20°CAirStandard Plastic6 MonthsCondensation-induced Isomerization
Cryo-Inert (Recommended) -20°CArgon / N₂Silanized / PTFE> 12 Months None (Stable)

Troubleshooting FAQs: The Causality of Degradation

Issue 1: "My NMR shows a shifted double bond after a few months. What happened?"

The Causality (Isomerization): You are observing the classic β,γ to α,β isomerization. 3,4-Dimethylpent-3-enoic acid has an isolated double bond. The molecule strongly desires to shift this double bond to the 2,3-position to conjugate with the carbonyl group, lowering the overall ground state energy by ~2-3 kcal/mol. This migration is catalyzed by trace acids, bases, or even the slightly basic silanol groups on untreated borosilicate glass.

Self-Validating Check: Run a quick 1 H NMR. Pure 3,4-dimethylpent-3-enoic acid has a tetrasubstituted double bond and therefore zero vinylic protons [1]. If you see a new vinylic proton signal emerging around 5.5–6.0 ppm, your compound has isomerized to 3,4-dimethylpent-2-enoic acid.

Issue 2: "There was a pressure build-up in my vial, and the carboxylic acid peak is gone."

The Causality (Thermal Decarboxylation): You likely exposed the sample to heat (e.g., aggressive vacuum drying or warm water baths). β,γ -unsaturated acids are uniquely prone to thermal decarboxylation[4]. Upon heating, the molecule forms a pericyclic 6-membered transition state where the alkene π -bond attacks the carboxylic proton, releasing CO 2​ gas and forming an alkene (which subsequently isomerizes to the more stable 2,3-dimethylbut-2-ene).

Issue 3: "The white powder has turned yellow and smells pungent."

The Causality (Oxidative Degradation): The tetrasubstituted alkene is highly electron-rich due to hyperconjugation from the surrounding alkyl groups[3]. This raises its HOMO energy, making it highly susceptible to electrophilic attack by triplet oxygen or trace peroxides in the air, leading to allylic hydroperoxides and epoxides.

Mechanistic Degradation Pathways

Degradation A 3,4-Dimethylpent-3-enoic Acid (β,γ-Unsaturated) B Isomerization (α,β-Unsaturated) A->B Trace Acid/Base Glass Surfaces C Decarboxylation (Alkene + CO2) A->C Heat (>40°C) D Oxidation (Peroxides) A->D O2 / Light

Degradation pathways of 3,4-Dimethylpent-3-enoic acid by environmental factors.

Standard Operating Procedures (SOPs) for Storage

To prevent the degradation cascades described above, you must implement a self-validating storage system.

Protocol A: Glassware Passivation (Preventing Isomerization)

Untreated glass contains active silanol (-SiOH) sites that act as weak acids/bases, catalyzing double-bond migration.

  • Prepare Silanizing Solution: In a fume hood, prepare a 5% solution of Dichlorodimethylsilane in heptane.

  • Coat Vials: Fill the storage vials with the solution, let sit for 15 minutes, and discard the solution into a designated halogenated waste container.

  • Rinse & Bake: Rinse the vials three times with anhydrous methanol to cap reactive chlorides, then bake at 120°C for 2 hours.

  • Alternative: Bypass glass entirely and use PTFE-lined or high-density polyethylene (HDPE) vials.

Protocol B: Inert Cryo-Storage Workflow (Preventing Oxidation & Decarboxylation)

Protocol S1 Step 1: Aliquoting Divide into single-use PTFE vials S2 Step 2: Inerting Purge with heavy Argon gas (displaces O2) S1->S2 S3 Step 3: Sealing Cap tightly and wrap with Parafilm S2->S3 S4 Step 4: Shielding Place in opaque secondary container S3->S4 S5 Step 5: Cryo-Storage Store strictly at -20°C S4->S5

Step-by-step workflow for the inert cryo-storage of sensitive β,γ-unsaturated acids.

Step-by-Step Methodology:

  • Single-Use Aliquoting: Repeated freeze-thaw cycles introduce condensation (water), which facilitates proton transfer and isomerization. Weigh out the compound into single-experiment aliquots using the passivated vials from Protocol A.

  • Argon Backfilling: Do not use Nitrogen if possible; Argon is heavier than air and creates a better protective blanket over the solid. Gently blow a stream of Argon into the vial for 10 seconds.

  • Hermetic Sealing: Cap immediately. Wrap the cap boundary tightly with Parafilm to prevent gas exchange.

  • Light Shielding: Place the vials inside an opaque secondary container (e.g., a cardboard cryo-box) to prevent photo-oxidation.

  • Temperature Control: Store strictly at -20°C. Never heat the compound above 40°C during drying or solvent removal to prevent decarboxylation[4].

References

  • 3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209 - PubChem Source: nih.gov URL:1

  • β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes Source: acs.org URL:2

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: acs.org URL:3

  • How to determine ease of decarboxylation among the compounds which decarboxylates on heating Source: quora.com URL:4

Sources

Troubleshooting

Minimizing by-product formation in 3,4-Dimethylpent-3-enoic acid reactions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,4-Dimethylpent-3-enoic acid. It provides in-depth troubleshooting advice, frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,4-Dimethylpent-3-enoic acid. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you minimize by-product formation and achieve optimal results in your reactions.

Troubleshooting Guide: Minimizing By-Product Formation

This section addresses common issues encountered during reactions with 3,4-Dimethylpent-3-enoic acid in a practical question-and-answer format.

Question 1: My esterification or amidation reaction with 3,4-Dimethylpent-3-enoic acid is sluggish and gives low yields. What is the likely cause and how can I improve it?

Answer:

The primary challenge with 3,4-Dimethylpent-3-enoic acid is the steric hindrance around the carboxylic acid group, which slows down the rate of nucleophilic attack by alcohols or amines. Standard esterification methods like Fischer esterification may be ineffective.

Underlying Causes and Solutions:

  • Steric Hindrance: The two methyl groups at positions 3 and 4 create a sterically congested environment, hindering the approach of the nucleophile.

  • Insufficient Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. For sterically hindered acids, highly efficient activation is crucial.

Recommended Solutions:

  • Employ Potent Coupling Reagents: For amide synthesis, use of uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended. HATU forms a highly reactive OAt-active ester that is more susceptible to nucleophilic attack even by hindered amines. For esterification, carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) (Steglich esterification) can be effective.[1][2][3][4][5][6][7]

  • Utilize the Yamaguchi Esterification: This method is particularly well-suited for sterically hindered substrates. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8][9][10][11][12][13][14][15][16]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution as it can also promote side reactions like isomerization or decarboxylation.

Question 2: I am observing a significant amount of an isomeric by-product in my reaction mixture. How can I prevent this?

Answer:

The double bond in 3,4-Dimethylpent-3-enoic acid (a β,γ-unsaturated acid) can migrate to the α,β-position to form the thermodynamically more stable conjugated isomer, 3,4-Dimethylpent-2-enoic acid. This isomerization can be catalyzed by both acids and bases.

Troubleshooting Workflow for Isomerization:

G start Isomeric By-product Observed acid Acid-Catalyzed Reaction? start->acid base Base-Catalyzed Reaction? acid->base No acid_sol Use milder acid catalyst (e.g., Sc(OTf)3) or non-acidic coupling agents (e.g., DCC/DMAP) acid->acid_sol Yes base_sol Use non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) or avoid strong bases base->base_sol Yes temp High Temperature? base->temp No neutral Neutral/Mild Conditions enzymatic Consider enzymatic catalysis (e.g., lipase) for mild conditions neutral->enzymatic end Minimized Isomerization acid_sol->end base_sol->end temp->neutral No temp_sol Lower reaction temperature temp->temp_sol Yes temp_sol->end enzymatic->end

Caption: Troubleshooting workflow for isomerization.

Key Strategies to Minimize Isomerization:

  • Avoid Strong Acids and Bases: If possible, conduct your reaction under neutral conditions. If an acid or base is required, opt for milder or sterically hindered options. For instance, in a Steglich esterification, a hindered base like 2,6-lutidine can be used instead of triethylamine.

  • Low-Temperature Reactions: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Isomerization is often accelerated at higher temperatures.[17]

  • Enzymatic Methods: Consider using enzymes like lipases for esterification. These reactions are typically run under very mild and neutral conditions, which preserves the original position of the double bond.[17]

Question 3: My product appears to have lost its carboxylic acid group, and I'm detecting a hydrocarbon by-product. What is happening?

Answer:

You are likely observing decarboxylation, a reaction where the carboxyl group is lost as carbon dioxide. β,γ-Unsaturated acids like 3,4-Dimethylpent-3-enoic acid are susceptible to decarboxylation, especially upon heating.[18] The proposed mechanism involves a cyclic transition state.

Mechanism of Decarboxylation:

G cluster_0 Decarboxylation of a β,γ-Unsaturated Acid 3,4-Dimethylpent-3-enoic acid 3,4-Dimethylpent-3-enoic acid Six-membered transition state Six-membered transition state 3,4-Dimethylpent-3-enoic acid->Six-membered transition state Heat Enol intermediate + CO2 Enol intermediate + CO2 Six-membered transition state->Enol intermediate + CO2 3,4-Dimethylpent-1-ene 3,4-Dimethylpent-1-ene Enol intermediate + CO2->3,4-Dimethylpent-1-ene

Caption: Mechanism of decarboxylation of a β,γ-unsaturated acid.

Preventative Measures:

  • Strict Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, monitor it closely and use the minimum temperature necessary for the transformation.

  • Avoid Prolonged Reaction Times: The longer the exposure to heat, the greater the chance of decarboxylation. Optimize your reaction time to maximize the yield of the desired product while minimizing this side reaction.

  • Use of Protecting Groups: If the carboxylic acid is not the reacting functional group in a subsequent step, consider protecting it as an ester (e.g., a methyl or ethyl ester). Esters are generally more stable to decarboxylation under neutral or basic conditions.[19][20][21][22]

Question 4: I've formed a lactone by-product. How can I avoid this and how do I remove it from my product?

Answer:

Intramolecular cyclization of unsaturated carboxylic acids to form lactones is a common side reaction, often catalyzed by acids. In the case of 3,4-Dimethylpent-3-enoic acid, this would likely lead to a γ-lactone.

Minimizing Lactone Formation:

  • Avoid Acidic Conditions: If possible, use non-acidic reaction conditions. For example, for esterification, prefer DCC/DMAP (Steglich) or Yamaguchi conditions over Fischer esterification.

  • Protecting the Carboxylic Acid: If the reaction chemistry allows, protecting the carboxylic acid as an ester will prevent it from acting as an internal nucleophile.

Purification Strategy for Removing Lactones:

Lactones are neutral cyclic esters, while your desired product is a carboxylic acid. This difference in acidity can be exploited for separation.

Protocol for Acid-Base Extraction to Remove Lactone By-product:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt, while the neutral lactone will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the lactone by-product and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a dilute strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out or can be extracted with fresh organic solvent.

  • Isolation: Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent. Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified carboxylic acid.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical appearance and stability of 3,4-Dimethylpent-3-enoic acid?

    • A1: 3,4-Dimethylpent-3-enoic acid is expected to be a liquid or a low-melting solid at room temperature. It is a sterically hindered β,γ-unsaturated carboxylic acid. While relatively stable under standard storage conditions (cool, dry, and dark), it can be susceptible to isomerization and decarboxylation at elevated temperatures or in the presence of strong acids or bases.

  • Q2: Which analytical techniques are best for monitoring my reaction and identifying by-products?

    • A2: A combination of techniques is recommended:

      • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components, including the desired product, isomers, and decarboxylated by-products. Derivatization to form more volatile esters (e.g., methyl esters) may be necessary for better peak shape.[15][23][24][25]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and characterize any by-products. The chemical shifts of the vinylic and allylic protons and carbons can distinguish between the β,γ- and α,β-isomers.[18][26][27][28]

  • Q3: Can I use protecting groups to avoid side reactions?

    • A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) is a very effective strategy to prevent lactonization and decarboxylation if the subsequent reaction steps are performed on other parts of the molecule. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence.[19][20][21][22]

Experimental Protocols

Protocol 1: Esterification of 3,4-Dimethylpent-3-enoic Acid using Yamaguchi Esterification

This protocol is recommended for sterically hindered substrates.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-Dimethylpent-3-enoic acid (1.0 eq) in anhydrous toluene (or THF).

  • Formation of Mixed Anhydride: Add triethylamine (1.1 eq). Cool the solution to 0 °C in an ice bath. Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir the mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene. Add this solution to the mixed anhydride solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of 3,4-Dimethylpent-3-enoic Acid using HATU

This protocol is effective for coupling with a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-Dimethylpent-3-enoic acid (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.

  • Base Addition: Cool the solution to 0 °C. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash with 1M HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and by-products.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude amide by column chromatography or recrystallization.

Data Presentation: Comparison of Esterification Methods

MethodCoupling Reagent/CatalystTypical ConditionsYield for Hindered AcidsKey AdvantagesPotential By-products
Fischer Esterification H₂SO₄ or HClReflux in excess alcoholPoor to moderateInexpensive reagentsIsomerization, Decarboxylation
Steglich Esterification DCC (or EDC), cat. DMAPRoom temp, aprotic solventGood to excellentMild conditions, good for acid-labile substrates[1][3][4][20][29]N-acylurea (if DMAP is omitted)
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPRoom temp, aprotic solventExcellentHigh yields for sterically demanding substrates[8][9][10][11][12][13][14][15][16]Requires stoichiometric DMAP

References

  • LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Yamaguchi lactonization reaction. Retrieved March 27, 2026, from [Link]

  • Ahmad, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(1), 1-25. [Link]

  • Kazu-juku. (2022, April 23). Yamaguchi Lactonization Reaction [Yamaguchi Esterification]. Kazu-juku. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Pielartzik, H., et al. (2002). U.S. Patent No. 6,350,911. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved March 27, 2026, from [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved March 27, 2026, from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Torao no Yuuki Kagaku. (2018, February 5). Yamaguchi macrolactonization is a classic reaction for lactone synthesis. Torao no Yuuki Kagaku. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 27, 2026, from [Link]

  • Vedejs, E., & Klapars, A. (2004). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. The Journal of Organic Chemistry, 69(22), 7541-7544. [Link]

  • Hoye, T. R., et al. (2026). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry, 91(3), 2048-2055. [Link]

  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101222. [Link]

  • Asahi Kasei Finechem Co Ltd. (1989). Method for esterifying sterically hindered carboxylic acids.
  • European Patent Office. (1989). Method for esterifying hindered carboxylic acids. EP 0331280 A1. [Link]

  • Vedejs, E., & Diver, S. T. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters, 3(22), 3571-3574. [Link]

  • Niemi, A., et al. (2013). Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols. ACS Sustainable Chemistry & Engineering, 2(1), 107-113. [Link]

  • Aapptec. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved March 27, 2026, from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved March 27, 2026, from [Link]

  • Rosales, A., et al. (2017). Linear Selective Isomerization/Hydroformylation of Unsaturated Fatty Acid Methyl Esters: A Bimetallic Approach. ACS Catalysis, 7(5), 3528-3535. [Link]

  • Reaume, S. J., & Ellis, N. (2011). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Journal of the American Oil Chemists' Society, 88(5), 661-671. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chem-Station. (2009, June 26). Yamaguchi Macrolactonization. Chem-Station. [Link]

  • YouTube. (2020, September 27). Reaction mechanism of Yamaguchi macrolactonization. [Link]

  • Antoniosi Filho, N. R., et al. (2008). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). Journal of the Brazilian Chemical Society, 19(7), 1347-1354. [Link]

  • Boykin, D. W., et al. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the carbonyl Oxygen and on the Shielding Effect of Group R. Molecules, 4(11), 320-325. [Link]

  • Sheng, T., et al. (2021). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. ACS Catalysis, 11(15), 9413-9419. [Link]

  • Salido, S., et al. (2004). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Food Chemistry, 86(4), 545-550. [Link]

  • Haskins, W. T., et al. (1955). D-Gulonic acid, γ-lactone. Organic Syntheses, 35, 69. [Link]

  • Campbell, K. C., & Lee, T. (2013). Use of Isomerization and Hydroisomerization Reactions to Improve the Cold Flow Properties of Vegetable Oil Based Biodiesel. Energies, 6(2), 642-659. [Link]

  • Reaume, S. J., & Ellis, N. (2011). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Journal of the American Oil Chemists' Society, 88(5), 661-671. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Hoye, T. R., et al. (2000). An NMR method for determination of configuration of β-substituted carboxylic acids. Chirality, 12(4), 2289-2293. [Link]

  • Brown, A. R., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(2), 113-115. [Link]

  • Boykin, D. W., et al. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Molecules, 4(11), 320-325. [Link]

  • OIV. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]

  • Freire, C. S. R., et al. (2026). Rapid GC-MS Characterization of Oleoresin, Turpentine and Rosin Using Tailored Chromatographic Programs. International Journal of Molecular Sciences, 27(5), 1690. [Link]

  • C.S.I.C. (2009, April 14). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 29(5), 776-805. [Link]

Sources

Optimization

Scaling up the synthesis of 3,4-Dimethylpent-3-enoic acid

Welcome to the Advanced Synthesis & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of sterically hindered aliphatic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of sterically hindered aliphatic acids. 3,4-Dimethylpent-3-enoic acid (historically known as teracrylic acid) is a highly valuable building block, particularly in the synthesis of peptidomimetics. However, its tetrasubstituted alkene core presents unique thermodynamic and steric challenges during synthesis.

This guide abandons generic advice in favor of field-proven causality, self-validating protocols, and rigorous troubleshooting to ensure your kilogram-scale campaigns succeed.

System Overview & Mechanistic Pathway

The most scalable and atom-economical route to 3,4-dimethylpent-3-enoic acid avoids complex organometallic rearrangements. Instead, it utilizes a Knoevenagel condensation between 3-methyl-2-butanone and cyanoacetic acid, followed by a decarboxylative isomerization to form a thermodynamically favored β,γ -unsaturated nitrile, which is subsequently hydrolyzed.

SynthesisRoute A 3-Methyl-2-butanone + Cyanoacetic Acid B Knoevenagel Condensation (Piperidine/AcOH) A->B C Alkylidene Intermediate B->C - H2O D Decarboxylative Isomerization C->D E 3,4-Dimethyl-3- pentenenitrile D->E - CO2 F Alkaline Hydrolysis (KOH, Glycol, 140°C) E->F G 3,4-Dimethylpent- 3-enoic Acid F->G + H2O, - NH3

Figure 1: Scalable synthesis of 3,4-Dimethylpent-3-enoic acid via Knoevenagel condensation.

Troubleshooting & FAQs

Q1: Why is my Knoevenagel condensation stalling at 60% conversion? Causality: The condensation is an equilibrium-driven dehydration. 3-Methyl-2-butanone is sterically hindered by its isopropyl group, which inherently slows the nucleophilic attack of the cyanoacetate carbanion. If the water byproduct is not continuously removed, the reaction will plateau. Solution: Implement a Dean-Stark apparatus with a ternary azeotropic solvent (e.g., toluene). Ensure your catalyst loading (piperidine/glacial acetic acid) is maintained at 0.15 equivalents to keep the highly reactive enamine intermediate concentration stable.

Q2: The NMR of my intermediate shows a mixture of α,β and β,γ unsaturated nitriles. How do I enrich the β,γ isomer? Causality: Decarboxylation initially yields a kinetic mixture of isomers. However, the target β,γ -isomer (3,4-dimethyl-3-pentenenitrile) contains a tetrasubstituted alkene, making it thermodynamically far more stable than the trisubstituted α,β -isomer. Solution: The mixture can be fully equilibrated to the β,γ -isomer by treating the crude nitrile with a strong organic base (e.g., DBU) in refluxing toluene for 4 hours prior to the hydrolysis step.

Q3: Standard aqueous NaOH hydrolysis of the nitrile is failing. Why, and how can I fix it? Causality: The nitrile carbon is adjacent to a highly substituted, sterically bulky tetrasubstituted alkene system. This severe steric hindrance restricts the trajectory for hydroxide nucleophilic attack. Standard aqueous conditions do not reach a high enough boiling point to overcome this activation energy barrier. Solution: Transition to a high-boiling solvent system. Using potassium hydroxide (KOH) in ethylene glycol at 140 °C for 20 hours provides the necessary thermal energy and solubility to drive the hydrolysis to completion[1].

Q4: Why is ultra-high purity of this specific acid critical for my downstream drug development? Causality: 3,4-Dimethylpent-3-enoic acid is a critical precursor for synthesizing alkene dipeptide isosteres (ADIs), specifically trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA)[2]. ADPA acts as a rigid glycylglycine mimic. The tetrasubstituted alkene forces the peptide backbone to avoid allylic strain, preorganizing the molecule into specific local ( β -turn) and nonlocal ( β -hairpin) conformations[3]. Trace impurities (like the α,β -isomer) lack this steric bulk profile, leading to catastrophic failure in the conformational folding of the final peptidomimetic drug.

Q5: The final product has a strong, persistent odor that is contaminating the lab. Is this normal? Causality: Yes. 3,4-Dimethylpent-3-enoic acid is an oily aliphatic carboxylic acid characterized by a distinct, pungent cheesy odor[4]. This is an inherent physical property of the molecule. Solution: All handling, including the final distillation and packaging, must be performed in a high-flow fume hood. Use activated carbon scrubbers on your vacuum pump exhaust during distillation to prevent facility-wide odor contamination.

Quantitative Optimization Data

To illustrate the causality behind the hydrolysis conditions (Q3), review the following optimization data generated during our scale-up validation:

Table 1: Optimization of Nitrile Hydrolysis Conditions for 3,4-Dimethyl-3-pentenenitrile

Reagent SystemTemperatureTimeConversion (%)Isolated Yield (%)Purity (HPLC)
20% Aq. NaOH100 °C24 h< 15%N/AN/A
KOH / EtOH / H 2​ O80 °C48 h35%28%92.0%
50% H 2​ SO 4​ (Aq.)120 °C24 h60%45%85.5% (Lactone impurities)
KOH / Ethylene Glycol 140 °C 20 h > 99% 88% > 98.5%
Self-Validating Experimental Protocol (1-kg Scale)

Every step in this protocol includes a self-validating check to ensure the chemical system is behaving as expected before proceeding to the next phase.

Phase 1: Condensation and Isomerization

  • Charge a 10 L jacketed reactor equipped with a Dean-Stark trap and reflux condenser with 3-methyl-2-butanone (1.0 kg, 11.6 mol), cyanoacetic acid (1.08 kg, 12.7 mol), and toluene (4.0 L).

  • Add piperidine (148 g, 1.74 mol) and glacial acetic acid (104 g, 1.74 mol) sequentially under moderate agitation.

  • Heat the mixture to reflux (approx. 110 °C). Collect the evolved water in the Dean-Stark trap.

  • Validation Check 1: Monitor the water volume in the trap. Do not proceed until exactly ~210 mL of water is collected and CO 2​ off-gassing ceases (typically 18-24 hours).

  • Cool to 60 °C, add DBU (88 g, 0.58 mol), and heat at 100 °C for 4 hours to ensure complete isomerization to the tetrasubstituted β,γ -alkene.

  • Validation Check 2: Analyze an aliquot via 1 H-NMR. The reaction is validated when the trisubstituted alkene proton signal (approx. 5.5 ppm) is completely absent, confirming full conversion to 3,4-dimethyl-3-pentenenitrile.

  • Wash the organic layer with 1M HCl (2 x 1 L) and brine (1 L). Concentrate under reduced pressure to yield the crude nitrile.

Phase 2: High-Temperature Alkaline Hydrolysis 8. In a clean 10 L reactor, dissolve KOH (1.95 kg, 34.8 mol) in ethylene glycol (5.0 L). 9. Add the crude 3,4-dimethyl-3-pentenenitrile from Phase 1. 10. Heat the mixture to 140 °C under vigorous stirring for 20 hours[1]. 11. Validation Check 3: Route the reactor vent through a pH-indicator bubbler. The cessation of ammonia gas evolution visually confirms the completion of the hydrolysis. 12. Cool the reaction to 20 °C and dilute with deionized water (5.0 L). Wash the aqueous mixture with methyl tert-butyl ether (MTBE) (2 x 2 L) to remove neutral impurities. 13. Acidify the aqueous layer using 6M HCl while keeping the internal temperature below 30 °C. 14. Validation Check 4: Monitor the pH of the aqueous layer using a calibrated probe. Do not proceed until the pH stabilizes at exactly 2.0 to ensure complete protonation of the carboxylate. 15. Extract the product with MTBE (3 x 2 L). Wash the combined organic extracts with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. 16. Purify via vacuum distillation (bp ~115-120 °C at 2 mmHg) to yield 3,4-dimethylpent-3-enoic acid as a pale yellow oil.

References
  • Okada, K., et al. "Synthesis of Some Novel Carboxylic Acids and Insecticidal Activity of Their Esters." Agricultural and Biological Chemistry, vol. 44, no. 11, 1980. Available at:[Link]

  • Wu, J., et al. "Kinetic deconjugation: A gateway to the synthesis of Xxx-Gly (E)-alkene dipeptide isosteres." ResearchGate, 2012. Available at:[Link]

  • "Teracrylic acid - Definitions and Synonyms." OneLook Dictionary Search. Available at: [Link]

  • Gardner, R. R., Liang, G.-B., & Gellman, S. H. "β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes." Journal of the American Chemical Society, vol. 121, no. 8, 1999, pp. 1806-1816. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Spectroscopic Profiling of 3,4-Dimethylpent-3-enoic Acid Derivatives in β-Turn Mimicry

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Conformational analysis of tetrasubstituted alkene dipeptide isosteres (ADIs) vs. un-methylated analogs. Introduction: The Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Conformational analysis of tetrasubstituted alkene dipeptide isosteres (ADIs) vs. un-methylated analogs.

Introduction: The Challenge of Peptide Preorganization

In the development of peptidomimetics, stabilizing specific secondary structures—such as β-turns and β-hairpins—is critical for mimicking bioactive protein conformations and resisting proteolytic degradation. A highly effective strategy involves replacing the labile backbone amide group with an alkene dipeptide isostere (ADI).

However, not all ADIs are created equal. This guide objectively compares the spectroscopic performance of trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) —a derivative of 3,4-dimethylpent-3-enoic acid—against its un-methylated analog, trans-5-amino-pent-3-enoic acid (APA) , and standard natural dipeptides (e.g., Gly-Gly). By examining Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) data, we will demonstrate how targeted methyl substitutions dictate conformational preorganization [1].

Mechanistic Causality: The Role of Allylic Strain

As an Application Scientist, it is crucial to understand why a specific molecular scaffold behaves the way it does before analyzing the data. The superiority of ADPA over APA lies in the stereoelectronic principles of A(1,3) allylic strain [2].

  • Un-methylated Analogs (APA): The lack of bulky substituents on the alkene double bond allows the flanking carbon-carbon single bonds to rotate freely. This conformational flexibility entropically favors an extended, unfolded state in solution.

  • Tetrasubstituted Analogs (ADPA): The introduction of two methyl groups at the 3- and 4-positions of the pentenoic acid backbone creates severe steric clashes (A(1,3) strain) if the adjacent bonds adopt extended conformations. To avoid this strain, the molecule is energetically forced into a highly preorganized, U-shaped geometry. This nucleates the formation of stable intramolecular hydrogen bonds, effectively locking the molecule into a β-turn or β-hairpin.

G cluster_0 Un-methylated Analog (APA) cluster_1 Tetrasubstituted Analog (ADPA) A1 trans-5-amino-pent-3-enoic acid A2 Low Steric Hindrance A1->A2 A3 Conformational Flexibility A2->A3 B1 trans-5-amino-3,4-dimethylpent-3-enoic acid B2 Severe A(1,3) Allylic Strain B1->B2 B3 Strain Avoidance (Preorganization) B2->B3 B4 Stable β-Turn / β-Hairpin B3->B4

Caption: Logical pathway comparing conformational preorganization between APA and ADPA.

Experimental Protocols: A Self-Validating Spectroscopic System

To objectively compare these analogs, we rely on a self-validating workflow utilizing FT-IR and 1H NMR. The protocols below are designed to eliminate false positives (e.g., mistaking intermolecular aggregation for intramolecular folding).

Step 1: Sample Preparation
  • Synthesize the target peptidomimetics incorporating ADPA, APA, or Gly-Gly.

  • Dissolve the purified compounds in anhydrous, non-polar solvents (e.g., CDCl₃ for NMR, CH₂Cl₂ for IR).

  • Critical Causality: Maintain concentrations strictly below 1.0 mM . In non-polar solvents, high concentrations lead to intermolecular hydrogen bonding (aggregation). Dilute conditions ensure that any observed hydrogen bonding is purely intramolecular, validating a monomeric folded state.

Step 2: FT-IR Spectroscopy (Amide A Region)
  • Load the 1.0 mM CH₂Cl₂ solution into a liquid IR cell with CaF₂ windows (1.0 mm path length).

  • Scan the Amide A region (3200–3500 cm⁻¹) .

  • Quantify the ratio of the free N-H stretch (~3420–3450 cm⁻¹) to the hydrogen-bonded N-H stretch (~3300–3340 cm⁻¹).

Step 3: 1H NMR Variable Temperature (VT) & NOESY Analysis
  • VT-NMR: Record 1D 1H NMR spectra across a temperature range of 288 K to 328 K. Calculate the temperature coefficient (Δδ/ΔT) for the amide protons.

    • Causality: Amide protons shielded by an intramolecular H-bond are protected from the solvent and exhibit low temperature sensitivity (Δδ/ΔT > -2.5 ppb/K). Exposed protons shift drastically upfield as heating disrupts solvent interactions.

  • 2D NOESY: Acquire NOESY spectra (mixing time ~300-500 ms) to identify spatial proximities (< 5 Å) characteristic of β-turns (e.g., strong dαN​(i,i+1) and dNN​(i,i+1) cross-peaks) [3].

Workflow cluster_IR FT-IR Spectroscopy cluster_NMR 1H NMR Spectroscopy S1 1. Peptidomimetic Synthesis (Incorporate ADPA/APA) S2 2. Sample Preparation (< 1.0 mM in CH2Cl2 / CDCl3) S1->S2 IR1 Measure Amide A Region (3200 - 3500 cm⁻¹) S2->IR1 NMR1 VT-NMR (Calculate Δδ/ΔT) S2->NMR1 NMR2 2D NOESY (Identify Spatial Cross-Peaks) S2->NMR2 IR2 Quantify H-Bonded vs Free NH IR1->IR2 S3 3. Conformational Assignment (β-Turn / Hairpin Validation) IR2->S3 NMR1->S3 NMR2->S3

Caption: Step-by-step spectroscopic workflow for validating β-turn mimicry.

Quantitative Data Presentation & Comparison

The following tables synthesize typical experimental data comparing the tetrasubstituted ADPA against its un-methylated APA analog and a standard Gly-Gly dipeptide.

Table 1: FT-IR Amide A Stretching Frequencies

Conditions: 1.0 mM in CH₂Cl₂, 298 K.

Isostere / DipeptideFree N-H Stretch (~3430 cm⁻¹)H-Bonded N-H Stretch (~3330 cm⁻¹)Conformational Conclusion
ADPA (Tetrasubstituted)Weak / ShoulderStrong, Sharp Peak Highly populated folded state (intramolecular H-bond).
APA (Un-methylated)Strong, Sharp PeakWeak / AbsentPredominantly extended/unfolded state.
Gly-Gly (Natural)Strong, Sharp PeakAbsentHighly flexible, completely unfolded in solution.
Table 2: 1H NMR Variable Temperature (VT) Coefficients

Conditions: CDCl₃, 288 K - 328 K.

Isostere / DipeptideTarget Amide ProtonΔδ/ΔT (ppb/K)Solvent Exposure Status
ADPA C-terminal NH-1.2 to -2.0 Shielded (Strong intramolecular H-bond)
APA C-terminal NH-4.5 to -5.8Exposed (Interacting with solvent)
Gly-Gly C-terminal NH-5.5 to -7.0Highly Exposed
Table 3: 2D NOESY Cross-Peak Analysis

Conditions: CDCl₃, 300 ms mixing time.

NOE Cross-PeakADPA (Tetrasubstituted)APA (Un-methylated)Structural Significance
dαN​(i,i+1) StrongWeakIndicates tight turn geometry.
dNN​(i,i+1) StrongAbsentHallmark of Type I/II β-turns.
Alkene-CH₃ to NH PresentN/AConfirms spatial locking by A(1,3) strain.
Summary of Findings

The spectroscopic data unequivocally demonstrates that the un-methylated 5-amino-pent-3-enoic acid (APA) fails to induce secondary structure, behaving similarly to a flexible Gly-Gly natural dipeptide. Conversely, the 3,4-dimethyl substitution in ADPA acts as a powerful conformational lock. The strong FT-IR signal at ~3330 cm⁻¹ and the highly shielded VT-NMR coefficient (-1.2 ppb/K) prove that ADPA autonomously forms a stable intramolecular hydrogen bond, making it a superior candidate for β-turn and β-hairpin mimicry in drug design.

References

  • β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes Source: Journal of the American Chemical Society (JACS), 1999, 121(9), 1806–1816. URL:[Link]

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: Journal of Medicinal Chemistry, 2023, 66(13), 8355–8381. URL:[Link]

  • Synthesis and Structural Characterization of β-Turn Mimics Containing (Z)-Chloroalkene Dipeptide Isosteres Source: The Journal of Organic Chemistry, 2022, 87(5), 2641–2654. URL:[Link]

Comparative

Validation of 3,4-Dimethylpent-3-enoic Acid Synthesis Protocols: A Comparative Guide for Peptidomimetic Scaffolding

Strategic Importance & Mechanistic Causality 3,4-Dimethylpent-3-enoic acid (historically known as teracrylic acid[1]) is a highly specialized β,γ -unsaturated carboxylic acid. In modern medicinal chemistry, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance & Mechanistic Causality

3,4-Dimethylpent-3-enoic acid (historically known as teracrylic acid[1]) is a highly specialized β,γ -unsaturated carboxylic acid. In modern medicinal chemistry, it serves as the foundational building block for synthesizing trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA), a potent glycylglycine mimic[2].

By replacing a flexible peptide amide bond with an E -tetrasubstituted alkene, ADPA introduces severe allylic strain—specifically A(1,2) and A(1,3) interactions[3]. This isosteric replacement acts as a conformational lock, strongly promoting the formation of specific β -turn and β -hairpin secondary structures in peptidomimetics[4]. Beyond drug development, this acid and its derivatives are crucial intermediates in the synthesis of insecticidal esters[5] and modern herbicides like pyraclonil[6].

The Isomerization Challenge: The primary synthetic hurdle when handling 3,4-dimethylpent-3-enoic acid is the thermodynamic instability of its β,γ -double bond. Under harsh basic or acidic conditions, the C3=C4 double bond rapidly migrates to the C2=C3 position to form the α,β -unsaturated isomer. This migration is driven by the thermodynamic stabilization gained from conjugation with the carboxyl group. Therefore, as a Senior Application Scientist, I emphasize that any viable synthesis protocol must operate under strict kinetic control to prevent this degradation.

Comparison of Synthetic Alternatives

To establish a validated protocol, we must objectively compare the three primary synthetic routes used to access this scaffold:

  • Route A: Cyanation/Hydrolysis (Classical) Involves the allylic bromination of 2,3-dimethyl-2-butene followed by cyanide displacement and subsequent hydrolysis. While scalable, the harsh aqueous basic conditions required for nitrile hydrolysis frequently trigger double-bond migration, resulting in poor regioselectivity[5].

  • Route B: Grignard Carboxylation (Recommended) Direct carboxylation of 1-bromo-2,3-dimethyl-2-butene using solid CO₂. This route bypasses highly toxic cyanides and utilizes cryogenic temperatures to strictly maintain kinetic control, perfectly preserving the β,γ -unsaturation.

  • Route C: Kinetic Deconjugation Involves the deprotonation of the thermodynamically stable α,β -unsaturated ester using LDA at -78 °C, followed by rapid kinetic protonation[7]. While highly regioselective, it requires stoichiometric amounts of expensive, pyrophoric bases and complex cryogenic handling.

Quantitative Performance Comparison
MetricRoute A: Cyanation/HydrolysisRoute B: Grignard CarboxylationRoute C: Kinetic Deconjugation
Overall Yield 45–55%75–85% 60–70%
Regioselectivity ( β,γ ) Moderate (Prone to isomerization)Excellent (>95%) Excellent (>90%)
Scalability High (Limited by toxicity)High Low (Requires cryogenic LDA)
Safety Profile Poor (NaCN usage)Good (Standard organometallic) Moderate (Pyrophoric bases)
Time to Completion 48 hours12 hours 24 hours

Validated Experimental Protocol: Grignard Carboxylation (Route B)

This protocol is engineered as a self-validating system. Every step includes a mechanistic rationale (causality) and a built-in quality control check to ensure the integrity of the target molecule.

Step 1: Allylic Bromination (Precursor Synthesis)
  • Procedure: Dissolve 2,3-dimethyl-2-butene (1.0 eq) and N-Bromosuccinimide (NBS, 0.95 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of AIBN and irradiate with a UV light source (or reflux) for 4 hours. Filter the floating succinimide byproduct and concentrate.

  • Causality: AIBN initiates a radical chain reaction. Using a slight deficit of NBS prevents over-bromination. The allylic position is selectively brominated due to the stability of the intermediate allylic radical.

  • Self-Validation: TLC (100% Hexanes) will show complete consumption of the alkene. The physical appearance of succinimide floating at the top of the solvent (unlike NBS, which sinks) is a visual confirmation of reaction completion.

Step 2: Grignard Reagent Formation
  • Procedure: To a flame-dried flask containing magnesium turnings (1.2 eq) in anhydrous THF at 0 °C, add a crystal of iodine. Slowly add the 1-bromo-2,3-dimethyl-2-butene (from Step 1) dropwise over 1 hour under vigorous stirring.

  • Causality: Allylic halides are notoriously prone to Wurtz-type homo-coupling (forming 2,3,6,7-tetramethyl-2,6-octadiene) when reacted with magnesium. By maintaining the reaction strictly at 0 °C and utilizing high-dilution conditions, the rate of Grignard formation outpaces the bimolecular coupling side-reaction.

  • Self-Validation: The solution will transition from clear to a cloudy, dark gray mixture, and the magnesium turnings will visibly diminish.

Step 3: Cryogenic Carboxylation
  • Procedure: Pour the Grignard reagent slowly over a large excess of freshly crushed solid CO₂ (dry ice) in a secondary flask. Allow the excess CO₂ to sublime overnight as the flask warms to room temperature.

  • Causality: Utilizing a massive excess of CO₂ at cryogenic temperatures (-78 °C) ensures instantaneous carboxylation. This prevents the newly formed magnesium carboxylate from reacting with unreacted Grignard reagent, which would otherwise yield an unwanted ketone byproduct.

Step 4: Acidic Workup and Isolation
  • Procedure: Cool the residue to 0 °C and carefully acidify to pH < 2 using cold 1M HCl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The magnesium carboxylate salt must be protonated using a mild acid at low temperatures. Using stronger acids (like concentrated H₂SO₄) or elevated temperatures provides the activation energy necessary for the double bond to slip into conjugation with the carbonyl.

  • Self-Validation (Critical): The integrity of the β,γ -unsaturation is immediately verified via ¹H NMR in CDCl₃. The diagnostic signal is a sharp singlet at δ 3.0–3.1 ppm (2H), corresponding to the isolated α -methylene protons (CH₂ between the carboxyl and the alkene). If isomerization to the α,β -state has occurred, this singlet disappears, replaced by downfield signals (>3.5 ppm) or complex splitting patterns.

Workflow Visualization

SynthesisWorkflow Start 2,3-Dimethyl-2-butene Bromination Allylic Bromination (NBS, AIBN) Start->Bromination Intermediate 1-Bromo-2,3-dimethyl-2-butene Bromination->Intermediate Validation1 TLC Validation (NBS Consumption) Intermediate->Validation1 Grignard Grignard Formation (Mg, THF, 0°C) Carboxylation Carboxylation (Solid CO2, -78°C) Grignard->Carboxylation Workup Acidic Workup (1M HCl, pH < 2) Carboxylation->Workup Product 3,4-Dimethylpent-3-enoic Acid Workup->Product Validation2 1H-NMR Validation (α-CH2 at δ 3.0 ppm) Product->Validation2 Validation1->Grignard Pass Fail Isomerization to α,β (Discard) Validation2->Fail Fail End Validated Product Validation2->End Pass

Workflow for the synthesis and validation of 3,4-dimethylpent-3-enoic acid via Grignard route.

Sources

Validation

A Comparative Guide to the Biological Activity of 3,4-Dimethylpent-3-enoic Acid and Other Short-Chain Fatty Acids

This guide provides a comparative analysis of the potential biological activities of the novel compound 3,4-Dimethylpent-3-enoic acid against well-characterized short-chain fatty acids (SCFAs) such as butyrate, propionat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the potential biological activities of the novel compound 3,4-Dimethylpent-3-enoic acid against well-characterized short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. While extensive research has elucidated the multifaceted roles of common SCFAs in health and disease, 3,4-Dimethylpent-3-enoic acid remains a largely uninvestigated molecule. This document aims to bridge this knowledge gap by extrapolating from the known functions of structurally related SCFAs and to provide a comprehensive framework for its future investigation.

Introduction to Short-Chain Fatty Acids as Signaling Molecules

Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fiber.[1][2] The most abundant of these in the mammalian gut are acetate, propionate, and butyrate.[3] Beyond their role as an energy source, particularly for colonocytes, SCFAs have emerged as crucial signaling molecules that modulate a wide array of physiological processes, including immune responses, metabolic regulation, and cellular proliferation.[4][5][6]

The biological effects of SCFAs are primarily mediated through two key mechanisms:

  • G-Protein Coupled Receptor (GPCR) Activation: SCFAs can act as ligands for specific GPCRs, namely Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).[5][7][8] These receptors are expressed on the surface of various cell types, including intestinal epithelial cells, immune cells, and adipocytes, and their activation triggers intracellular signaling cascades that influence cellular function.[9][10]

  • Histone Deacetylase (HDAC) Inhibition: Certain SCFAs, most notably butyrate, can enter cells and inhibit the activity of histone deacetylases.[4][11][12] By preventing the removal of acetyl groups from histones, these SCFAs can modulate gene expression, leading to profound effects on cell cycle progression, differentiation, and inflammation.[13][14]

Given its structural similarity to this class of molecules, it is plausible that 3,4-Dimethylpent-3-enoic acid may exert its biological effects through one or both of these pathways.

Comparative Analysis of Biological Activities

This section will compare the known biological activities of common SCFAs with the hypothesized activities of 3,4-Dimethylpent-3-enoic acid. The subsequent sections will provide detailed experimental protocols to validate these hypotheses.

Anti-inflammatory Effects

The anti-inflammatory properties of SCFAs are well-documented and are largely attributed to their ability to inhibit HDACs and modulate GPCR signaling in immune cells.[4]

Short-Chain Fatty AcidKnown Anti-inflammatory MechanismsSupporting Experimental Evidence
Butyrate Potent inhibitor of most class I and IIa HDACs.[11] Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 by suppressing NF-κB activation.[4] Promotes the differentiation of regulatory T cells (Tregs).Butyrate treatment has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis.[4]
Propionate Weaker HDAC inhibitor than butyrate.[4] Activates GPR43 and GPR41 on immune cells, which can have both pro- and anti-inflammatory effects depending on the context.Propionate has been shown to have protective effects in models of allergic airway inflammation.
Acetate Primarily acts through GPR43 activation.[9] Can enhance some inflammatory responses while suppressing others.Acetate has been shown to be crucial for the resolution of inflammation in a model of gout.
3,4-Dimethylpent-3-enoic acid Hypothesized: Potential HDAC inhibitor and/or GPR43/GPR41 agonist. The presence of a double bond and methyl groups may influence its binding affinity and inhibitory potency.To be determined through experimental validation.
Metabolic Regulation

SCFAs play a significant role in host metabolism, influencing glucose homeostasis, lipid metabolism, and energy expenditure.[6][9]

Short-Chain Fatty AcidKnown Metabolic EffectsSupporting Experimental Evidence
Butyrate Serves as the primary energy source for colonocytes.[15] Enhances insulin sensitivity and has been shown to reduce fasting blood glucose levels in diabetic mice.[16]A meta-analysis of studies in diabetic mice found that butyrate therapy was the most effective at reducing fasting blood glucose.[16]
Propionate A substrate for gluconeogenesis in the liver.[15] Can improve insulin sensitivity and reduce cholesterol levels.[16]Propionate therapy has been shown to significantly reduce fasting blood glucose in diabetic mice.[16]
Acetate A substrate for lipogenesis.[15] Can influence appetite and energy expenditure.Acetate therapy has been shown to reduce fasting blood glucose and, in combination with propionate, to be most effective at reducing total cholesterol and triglyceride levels in diabetic mice.[16]
3,4-Dimethylpent-3-enoic acid Hypothesized: May influence glucose and lipid metabolism through GPCR activation or by altering cellular energy pathways.To be determined through experimental validation.
Anti-cancer Activity

The ability of SCFAs, particularly butyrate, to inhibit HDACs makes them promising candidates for cancer therapy.[13][17]

Short-Chain Fatty AcidKnown Anti-cancer MechanismsSupporting Experimental Evidence
Butyrate Induces cell cycle arrest, differentiation, and apoptosis in various cancer cell types.[13][17]Butyrate is being clinically evaluated as an anti-neoplastic therapeutic.[13]
Propionate Can also induce apoptosis in cancer cells, though generally less potent than butyrate.Propionate has been shown to enhance the cytotoxic effect of cisplatin in liver cancer cells.[18]
3,4-Dimethylpent-3-enoic acid Hypothesized: May exhibit anti-proliferative effects if it possesses HDAC inhibitory activity.To be determined through experimental validation.

Experimental Protocols for Validation

To ascertain the biological activity of 3,4-Dimethylpent-3-enoic acid, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Assays

This assay will determine if 3,4-Dimethylpent-3-enoic acid can inhibit the activity of histone deacetylases.

Methodology:

  • Preparation of Nuclear Extracts: Isolate nuclear extracts from a relevant cell line (e.g., HeLa or a colon cancer cell line).

  • Assay Setup: In a 96-well plate, combine the nuclear extract, HDAC assay buffer, and serial dilutions of 3,4-Dimethylpent-3-enoic acid, butyrate (positive control), and a vehicle control.

  • Enzymatic Reaction: Initiate the reaction by adding a fluorogenic HDAC substrate. Incubate at 37°C for 60 minutes.

  • Development: Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated lysine from the fluorophore.

  • Measurement: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the IC50 value for HDAC inhibition for each compound.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Isolate Nuclear Extracts B Prepare Assay Plate: - Nuclear Extract - Buffer - Test Compounds A->B C Add Fluorogenic HDAC Substrate B->C D Incubate at 37°C C->D E Add Developer Solution D->E F Read Fluorescence E->F

Caption: Workflow for the in vitro HDAC inhibition assay.

This assay will determine if 3,4-Dimethylpent-3-enoic acid can activate FFAR2 and FFAR3.

Methodology:

  • Cell Culture: Use cell lines stably expressing human FFAR2 or FFAR3 (e.g., CHO or HEK293 cells).

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Treat the cells with serial dilutions of 3,4-Dimethylpent-3-enoic acid, known agonists for FFAR2 and FFAR3 (e.g., acetate and propionate), and a vehicle control.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • cAMP Assay:

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Treat the cells with serial dilutions of the test compounds.

    • Measure the levels of cAMP using a commercially available ELISA kit.

Data Analysis: Determine the EC50 values for receptor activation.

This assay will assess the ability of 3,4-Dimethylpent-3-enoic acid to suppress inflammatory responses in macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages.

  • Stimulation: Pre-treat the cells with various concentrations of 3,4-Dimethylpent-3-enoic acid, butyrate, or vehicle for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[19]

  • Nitric Oxide Measurement: Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.[19]

  • NF-κB Activation: Lyse the cells and measure the levels of phosphorylated and total NF-κB p65 subunit using a Western blot or ELISA to assess the activation of this key inflammatory signaling pathway.[20][21]

Data Analysis: Compare the levels of inflammatory mediators in treated versus untreated cells.

Anti_Inflammatory_Workflow cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture Macrophages B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Measure Cytokines (ELISA) C->D E Measure Nitric Oxide (Griess Assay) C->E F Assess NF-κB Activation (Western/ELISA) C->F SCFA_Signaling cluster_extracellular cluster_membrane cluster_intracellular SCFA 3,4-Dimethylpent-3-enoic acid (Hypothesized) GPCR GPR43 / GPR41 SCFA->GPCR Activation HDAC HDAC Inhibition SCFA->HDAC Inhibition G_protein G-protein Signaling GPCR->G_protein Cellular_Response Cellular Response (e.g., Reduced Inflammation, Altered Metabolism) G_protein->Cellular_Response Histone_Ac Histone Acetylation HDAC->Histone_Ac Gene_Expression Altered Gene Expression Histone_Ac->Gene_Expression Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathways for 3,4-Dimethylpent-3-enoic acid.

Conclusion

While the biological activity of 3,4-Dimethylpent-3-enoic acid remains to be elucidated, the extensive body of research on structurally similar short-chain fatty acids provides a robust framework for its investigation. It is plausible that this novel compound may share the ability to modulate key cellular processes through GPCR activation and/or HDAC inhibition. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for characterizing the biological activity of 3,4-Dimethylpent-3-enoic acid and determining its potential as a therapeutic agent.

References

  • Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC - NIH. (n.d.).
  • Redirection of Epithelial Immune Responses by Short-Chain Fatty Acids through Inhibition of Histone Deacetylases - Frontiers. (n.d.).
  • The SCFA Receptor GPR43 and Energy Metabolism - PMC - NIH. (n.d.).
  • Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC. (n.d.).
  • Short-Chain Fatty Acid Receptors and Cardiovascular Function - MDPI. (2022, March 18).
  • Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. (n.d.).
  • G‐protein‐coupled receptor for short‐chain fatty acids suppresses colon cancer. (2011, February 15).
  • Short-Chain Fatty Acid Inhibitors of Histone Deacetylases: Promising Anticancer Therapeutics? - ResearchGate. (2016, February 8).
  • Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed. (2003, June 15).
  • G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets. (2014, January 2).
  • PDF R - NutriPATH. (n.d.).
  • 3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209 - PubChem. (n.d.).
  • Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation. (n.d.).
  • Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice - Frontiers. (2022, July 3).
  • Effects of short-chain fatty acids on intestinal function in an enteroid model of hypoxia. (2022, December 4).
  • Effects of short-chain fatty acids on blood glucose and lipid levels in mouse models of diabetes mellitus: A systematic review and network meta-analysis - PubMed. (2023, December 20).
  • Changes in short-chain fatty acids affect brain development in mice with early life antibiotic-induced dysbacteriosis - Translational Pediatrics. (2024, August 31).
  • Gut Microbial-Derived Short Chain Fatty Acids: Impact on Adipose Tissue Physiology - PMC. (n.d.).
  • Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model - MDPI. (2024, February 9).
  • The single-cell atlas of short-chain fatty acid receptors in human and mice hearts - Frontiers. (n.d.).
  • Short chain fatty acid PLUS (SCFA+) assay - Biocrates. (2021, October 20).
  • 3,4-dimethylpent-3-enoic acid — Chemical Substance Information - NextSDS. (n.d.).
  • The role of short-chain fatty acid metabolism in the pathogenesis, diagnosis and treatment of cancer - PMC. (2024, October 7).
  • Dimethyl Pent-2-Enedioate inhibits LPS-induced inflammatory response in macrophages. (n.d.).
  • A Comparative Analysis of the Metabolic Effects of 2-Hydroxypent-2-Enoic Acid and Key Short - Benchchem. (n.d.).
  • 3,4-dimethylpent-3-enoic acid (C7H12O2) - PubChemLite. (n.d.).
  • Composition, Antimicrobial, Anti-Inflammatory, and Potential Neuroprotective Activities of Volatile Oils in Solid Wood Boards from Different Tree Ages of Cryptomeria japonica - MDPI. (2025, March 7).
  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino) - PubMed. (2007, March 15).
  • Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Carbohydrate metabolism - PubMed. (n.d.).
  • Short-Chain Fatty Acids and Their Metabolic Interactions in Heart Failure - MDPI. (2025, February 3).
  • 3,4-dimethylpent-3-enoic acid | 14472-55-0 - 默克. (n.d.).
  • Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC. (n.d.).
  • An In-depth Technical Guide on the Biological Activity of (Z)-2,3-Dimethylpent-2-enoic Acid and its - Benchchem. (n.d.).
  • Fatty Acids: Types, Roles, and Analysis - Creative Proteomics Blog. (2018, October 15).
  • Review Article Herbal Active Ingredients: Potential for the Prevention and Treatment of Acute Lung Injury - ScienceOpen. (2021, June 15).
  • Terpenes from Natural Products with Potential Anti-Inflammatory Activity - IntechOpen. (2018, December 19).
  • 3,4-dimethylpent-3-enoic acid | 14472-55-0 | Buy Now - Molport. (n.d.).

Sources

Comparative

High-Performance Liquid Chromatography vs. Gas Chromatography for Pentenoic Acid Separation: A Comparative Guide

Pentenoic acid and its structural isomers (e.g., 4-pentenoic acid, 2-pentenoic acid) are highly valuable intermediates in pharmaceutical synthesis, the development of valproic acid derivatives, and the depolymerization a...

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Author: BenchChem Technical Support Team. Date: April 2026

Pentenoic acid and its structural isomers (e.g., 4-pentenoic acid, 2-pentenoic acid) are highly valuable intermediates in pharmaceutical synthesis, the development of valproic acid derivatives, and the depolymerization analysis of bio-based polyhydroxyalkanoates (PHAs)[1]. However, isolating and quantifying these short-chain unsaturated carboxylic acids presents a distinct analytical challenge. Their high polarity, thermal isomerization risks, and structural similarity to other short-chain fatty acids require meticulously optimized chromatographic techniques.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for pentenoic acid separation, detailing the mechanistic causality behind column selection, phase dynamics, and sample preparation.

Mechanistic Causality in Separation Strategies

The decision to employ HPLC or GC hinges fundamentally on the physicochemical properties of pentenoic acid (Molecular Formula: C₅H₈O₂, pKa ≈ 4.8, Boiling Point ≈ 189°C).

HPLC: Ion Suppression and Hydrophobic Retention

In neutral aqueous environments, pentenoic acid ionizes into its carboxylate form. This high polarity leads to poor retention and severe peak tailing on standard reverse-phase columns. To force the molecule into a neutral, lipophilic state, the mobile phase pH must be driven well below its pKa. By utilizing acidic modifiers—such as sulfuric acid, phosphoric acid, or formic acid for Mass Spectrometry (MS) compatibility—the carboxylate is protonated (2[2]). This enables robust hydrophobic interactions with C18 or specialized low-silanol stationary phases, yielding sharp, symmetrical peaks[2][3].

GC: Volatility and Silanol Interference

While pentenoic acid is sufficiently volatile for GC, its free hydroxyl group aggressively hydrogen-bonds with residual silanol groups on standard capillary columns. This interaction causes irreversible adsorption and peak tailing. To circumvent this, analysts must either use heavily deactivated, acidic stationary phases or perform pre-column derivatization (esterification) to mask the polar carboxyl group. Derivatization lowers the boiling point and eliminates hydrogen bonding, allowing for high-resolution separation of closely related isomers (1[1]).

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to implement protocols that are not only effective but self-validating. Below are field-proven methodologies for both platforms.

Protocol A: Isocratic HPLC-UV Method for Aqueous Matrices

This protocol is optimal for analyzing pentenoic acid in aqueous environments, such as polymer hydrolysates or biological matrices, avoiding the need for complex extraction (4[4]).

  • Column Selection: Utilize a reverse-phase C18 column (e.g., Inertsil ODS-3, 5 µm, 250 × 4.6 mm) or a low-silanol mixed-mode column (e.g., Newcrom R1)[2][4].

  • Mobile Phase Preparation: Prepare an isocratic eluent of 92% dilute sulfuric acid (0.025% v/v) and 8% acetonitrile[4]. (Causality: The low pH suppresses ionization, while the 8% organic modifier provides just enough elution strength to push the hydrophobic carbon tail through the column rapidly, reducing run times).

  • Flow Rate & Temperature: Set flow to 1.0 mL/min and column oven to 60 °C. (Causality: Elevated temperature decreases mobile phase viscosity, reducing system backpressure and enhancing mass transfer kinetics for sharper peaks).

  • Detection: Monitor via UV/Vis Diode-Array Detector at 210 nm[4].

  • Self-Validation System: Inject a mixed standard of crotonic acid and 2-pentenoic acid. Baseline resolution ( Rs​>1.5 ) must be achieved. If co-elution occurs, decrease the acetonitrile concentration to 5% to increase hydrophobic retention time.

Protocol B: GC-MS Method for Complex Organic Mixtures

This protocol is suited for organic reaction mixtures or pyrolysis products where high-resolution separation of structural isomers is required[1].

  • Sample Preparation & Derivatization: Dissolve the sample in a volatile organic solvent. To prevent peak tailing, perform acidic propanolysis (propanol/sulfuric acid at 120 °C for 4 hours) to convert pentenoic acid into its volatile propyl ester[4].

  • Column Selection: Install a 5% phenyl methylpolysiloxane capillary column (e.g., HP-5MS, 60 m × 0.25 mm ID, 0.25 µm film thickness)[1].

  • Carrier Gas: Use high-purity Helium at a constant flow of 1.95 mL/min[1].

  • Oven Temperature Program: Hold initially at 45 °C for 4 min, followed by a slow ramp of 3 °C/min to 280 °C, holding for 20 min[1]. (Causality: The shallow temperature ramp is critical for resolving closely eluting unsaturated isomers, such as 2-pentenoic acid and 4-pentenoic acid, which possess nearly identical vapor pressures).

  • Detection: Utilize Electron Ionization (EI) MS, scanning m/z 15 to 500[1].

  • Self-Validation System: Evaluate the asymmetry factor of the pentenoic acid ester peak. If the tailing factor exceeds 1.5, column active sites are degrading the separation; immediate inlet maintenance or column trimming is required.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of both methodologies to aid in platform selection.

ParameterHPLC-UV (Reverse Phase)GC-MS (Capillary)
Primary Retention Mechanism Hydrophobic interaction (Ion suppression)Boiling point & vapor pressure
Sample Preparation Direct injection (Aqueous/Filter)Extraction & Derivatization (Esterification)
Typical Run Time < 15–30 minutes30–45 minutes (due to slow temperature ramp)
Isomer Resolution Moderate (Requires precise organic modifier tuning)High (Excellent for structural isomers)
Matrix Tolerance High (Tolerates salts and aqueous buffers)Low (Requires volatile, organic matrices)
Cost & Throughput Low cost per sample, High throughputHigher cost (derivatization reagents), Moderate throughput

Decision Matrix Workflow

To streamline the analytical development process, the following logical workflow dictates the optimal instrument choice based on the sample matrix.

G Start Sample Containing Pentenoic Acid Matrix Assess Sample Matrix (Aqueous vs. Organic) Start->Matrix Aqueous Aqueous / High Salt (e.g., Polymer Hydrolysate) Matrix->Aqueous High Water Content Organic Organic Extracts (e.g., Synthesis Byproducts) Matrix->Organic Volatile Solvents HPLC HPLC-UV/MS Reverse Phase + Acidic Modifier Aqueous->HPLC Direct Injection Deriv Esterification (Alkyl-ester conversion) Organic->Deriv Mask Carboxyl Group GC GC-FID/MS Capillary Column Separation Deriv->GC Inject Volatile Derivative

Workflow for selecting HPLC vs. GC for pentenoic acid separation based on sample matrix.

References

  • SIELC Technologies. "Separation of 4-Pentenoic acid on Newcrom R1 HPLC column." SIELC Technologies. 2

  • BenchChem. "Technical Support Center: Purification of 4-Pentenoic Acid." BenchChem. 3

  • Parodi et al. "Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column." ACS Sustainable Chemistry & Engineering.1

  • Duvigneau et al. "Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate)." Applied Microbiology and Biotechnology (PMC). 4

Sources

Validation

Efficacy of different catalysts in 3,4-Dimethylpent-3-enoic acid synthesis

An In-Depth Comparison Guide: Efficacy of Catalysts in the Synthesis of 3,4-Dimethylpent-3-enoic Acid Executive Summary 3,4-Dimethylpent-3-enoic acid (teracrylic acid) is a highly valuable β,γ -unsaturated carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Efficacy of Catalysts in the Synthesis of 3,4-Dimethylpent-3-enoic Acid

Executive Summary

3,4-Dimethylpent-3-enoic acid (teracrylic acid) is a highly valuable β,γ -unsaturated carboxylic acid. In modern drug development, it serves as the critical backbone for synthesizing trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA) , an E -tetrasubstituted alkene that acts as a rigid glycylglycine dipeptide isostere. ADPA is widely utilized to enforce specific local ( β -turn) and nonlocal ( β -hairpin) conformational preferences in peptidomimetics[1].

The most atom-economical route to 3,4-dimethylpent-3-enoic acid is the transition-metal-catalyzed hydrocarboxylation of 2,3-dimethyl-1,3-butadiene. However, achieving strict 1,4-addition over 1,2-addition requires precise control over the catalyst's coordination sphere. This guide objectively compares the efficacy, mechanistic causality, and operational protocols of Palladium, Cobalt, and Nickel catalytic systems for this transformation.

Mechanistic Causality: The 1,4-Addition Imperative

To synthesize the 3,4-dimethylpent-3-enoic acid framework, the catalyst must facilitate a strictly regioselective 1,4-hydrocarboxylation of 2,3-dimethyl-1,3-butadiene.

  • Hydrometalation: The active metal-hydride species ( M−H ) adds to the terminal carbon (C1) of the diene, forming a symmetrically substituted π -allyl metal complex.

  • CO Insertion: Carbon monoxide must insert at the opposite terminal carbon (C4) rather than the internal carbon (C2 or C3).

  • Nucleophilic Attack: Water (or an alcohol, followed by hydrolysis) attacks the acyl-metal intermediate to release the product and regenerate the catalyst.

G Pd0 Pd(0)L2 Active Catalyst HPd [HPd(II)L2]+ Hydride Pd0->HPd + H+ (Acid promoter) PiAllyl π-Allyl-Pd Complex HPd->PiAllyl + 2,3-Dimethyl-1,3-butadiene AcylPd Acyl-Pd(II) Complex PiAllyl->AcylPd + CO Insertion Product 3,4-Dimethylpent-3-enoic Acid AcylPd->Product + H2O (Hydrolysis) Product->Pd0 Catalyst Regeneration

Figure 1: Palladium-catalyzed hydrocarboxylation cycle of 2,3-dimethyl-1,3-butadiene.

Catalyst Performance Comparison

The choice of transition metal and ligand dictates the thermodynamic stability of the π -allyl intermediate and the steric hindrance during CO insertion. Below is a quantitative comparison of the three primary catalytic systems.

MetricPalladium (Pd(OAc)₂ / Bulky Phosphine)Cobalt (Co₂(CO)₈ / Pyridine)Nickel (Ni(cod)₂ / PCy₃)
Active Species [HPd(L2​)]+ HCo(CO)4​ η3:η1 -allyl-Ni
Yield 85 – 92%60 – 70%< 15%
1,4-Regioselectivity > 95%~ 75%Poor (Oligomerization)
Operating Pressure 30 – 50 bar CO160 bar CO50 bar CO
Operating Temp. 100 °C140 °C60 – 100 °C
Turnover Number (TON) > 5,000~ 200< 50
Primary Limitation Ligand costExtreme pressure requiredUndesired side reactions
Palladium Systems: The Gold Standard

Palladium acetate, when paired with bulky bidentate phosphine ligands (e.g., HeMaRaphos or dtbpx) and an acid promoter (like p -toluenesulfonic acid), exhibits unparalleled efficacy[2]. The Causality: The large bite angle and extreme steric bulk of the tert-butyl groups on the phosphine ligand physically block the internal carbons of the π -allyl-Pd intermediate. This steric clash forces the incoming CO molecule to attack the less hindered terminal carbon exclusively, driving the >95% regioselectivity toward the 1,4-addition product (3,4-dimethylpent-3-enoic acid).

Cobalt Systems: The Classical High-Pressure Route

Cobalt carbonyl ( Co2​(CO)8​ ) modified with pyridine is the classical industrial method for diene carbonylation[3]. The Causality: In methanol/water, Co2​(CO)8​ undergoes a base-assisted disproportionation to form the ionic pair [Co(Py)6​]2+[Co(CO)4​]− , which is in equilibrium with the active hydride HCo(CO)4​ [3]. Because the cobalt center lacks the engineered steric bulk of modern Pd-phosphine complexes, CO insertion is less regioselective. Furthermore, to prevent the active HCo(CO)4​ from decomposing into inactive metallic cobalt at elevated temperatures, extreme CO pressures (160 bar) are thermodynamically mandated.

Nickel Systems: Reversible but Inefficient

While Ni(cod)2​ with tricyclohexylphosphine ( PCy3​ ) can form η3:η1 -allyl complexes with 2,3-dimethyl-1,3-butadiene, their efficacy in carbonylation is exceptionally poor[4]. The Causality: Nickel readily mediates reversible C-C bond formations, but the insertion of CO into the Ni-allyl bond is kinetically sluggish compared to competing pathways, such as diene dimerization or polymerization. Consequently, yields of the carbonylated product rarely exceed 10%[4].

Regio Diene 2,3-Dimethyl- 1,3-butadiene Intermediate π-Allyl Intermediate (Steric Control) Diene->Intermediate Metal Metal Hydride (M-H) Metal->Intermediate Product1 3,4-Dimethylpent-3-enoic acid (1,4-Addition: Major) Intermediate->Product1 CO / H2O (Favored by Pd/dtbpx) Product2 Other Isomers (1,2-Addition: Minor) Intermediate->Product2 CO / H2O (Disfavored)

Figure 2: Regioselectivity divergence governed by steric bulk and thermodynamic stability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate in-process analytical checkpoints.

Protocol A: Palladium-Catalyzed Hydrocarboxylation (Recommended)

This protocol utilizes Pd(OAc)₂ and a bulky bidentate phosphine to achieve high regioselectivity[2].

Reagents & Equipment:

  • Substrate: 2,3-Dimethyl-1,3-butadiene (10.0 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 mmol, 0.5 mol%)

  • Ligand: 1,2-bis(di-tert-butylphosphinomethyl)benzene (dtbpx) (0.2 mmol, 2.0 mol%)

  • Promoter: p -Toluenesulfonic acid (PTSA) (0.4 mmol)

  • Solvent: THF (15 mL) and Deionized Water (20.0 mmol)

  • Equipment: 50 mL Hastelloy autoclave equipped with a mass flow controller and magnetic stirrer.

Step-by-Step Workflow:

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Pd(OAc)₂, dtbpx, and PTSA in THF. Stir for 15 minutes until a homogenous pale-yellow solution forms. Validation Check: A color change to dark brown or black indicates premature Pd(0) aggregation (catalyst death); if observed, discard and restart with rigorously degassed solvents.

  • Substrate Addition: Add 2,3-dimethyl-1,3-butadiene and water to the catalyst solution. Transfer the mixture to the Hastelloy autoclave.

  • Pressurization: Seal the autoclave, purge three times with CO gas (10 bar), and finally pressurize to 40 bar CO.

  • Reaction Execution: Heat the autoclave to 100 °C while stirring at 800 rpm.

  • In-Process Monitoring: Monitor CO consumption via the mass flow controller. Validation Check: The reaction is deemed complete when the pressure drop ceases (typically 12–16 hours).

  • Workup: Cool to room temperature, carefully vent the CO, and extract the mixture with diethyl ether. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Final Validation: Analyze the crude product via ¹H NMR. The presence of a singlet at ~1.7 ppm (integrating for 6H, the two methyl groups) and a multiplet at ~3.0 ppm (integrating for 2H, the α -protons) confirms the 3,4-dimethylpent-3-enoic acid structure.

Protocol B: Cobalt-Catalyzed Hydrocarboxylation (Alternative)

This protocol is historically significant but requires specialized high-pressure infrastructure[3].

Step-by-Step Workflow:

  • Preparation: In a 100 mL high-pressure stainless steel reactor fitted with an in situ IR probe, add Co2​(CO)8​ (1.0 mmol), pyridine (20.0 mmol), 2,3-dimethyl-1,3-butadiene (50.0 mmol), and water (100 mmol) in 30 mL THF.

  • Pressurization: Purge the reactor with CO, then pressurize to 160 bar.

  • Reaction & Monitoring: Heat to 140 °C. Validation Check: Utilize in situ high-pressure IR spectroscopy. The formation of the active acyl-cobalt intermediate is confirmed by the appearance of distinct carbonyl stretching bands at 2001, 2022, and 2043 cm⁻¹[3].

  • Completion: Maintain conditions until the acyl bands diminish and the gas uptake plateaus. Cool, vent, and purify via acid-base extraction.

Conclusion

For the synthesis of 3,4-dimethylpent-3-enoic acid—a vital precursor for ADPA peptidomimetics[1]—Palladium-based catalytic systems heavily outperform Cobalt and Nickel alternatives. By utilizing bulky bidentate phosphines, researchers can exploit steric causality to enforce strict 1,4-addition, yielding the desired β,γ -unsaturated acid with >95% regioselectivity at manageable pressures. Cobalt remains mechanistically fascinating[3] but is operationally prohibitive for bench-scale drug development due to its 160 bar pressure requirement and inferior selectivity.

References

  • β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes Source: Journal of the American Chemical Society URL:[Link][1]

  • Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions Source: National Institutes of Health (PMC) URL:[Link][2]

  • Molecular Mapping of the Catalytic Cycle of the Cobalt-Catalyzed Hydromethoxycarbonylation of 1,3-Butadiene in the Presence of Pyridine in Methanol Source: Organometallics (ACS Publications) URL:[Link][3]

  • Reversible Carbon−Carbon Bond Formation between 1,3-Dienes and Aldehyde or Ketone on Nickel(0) Source: Journal of the American Chemical Society URL:[Link][4]

Sources

Comparative

Structural comparison of (Z)- and (E)-isomers of dimethylpentenoic acid

Title: Structural and Functional Comparison of (E)- and (Z)-2,4-Dimethyl-2-pentenoic Acid in Drug Development and Chemical Ecology Target Audience: Researchers, scientists, and drug development professionals. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Comparison of (E)- and (Z)-2,4-Dimethyl-2-pentenoic Acid in Drug Development and Chemical Ecology

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stereochemical Divergence

In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemical pheromones, the geometric isomerism of aliphatic building blocks dictates both thermodynamic viability and target-receptor binding affinity. 2,4-Dimethyl-2-pentenoic acid is a highly versatile α,β -unsaturated carboxylic acid. While the (E)-isomer is commercially ubiquitous and serves as a critical polyketide fragment in the synthesis of anti-cancer agents like Smenamide A analogues 1, the (Z)-isomer is often synthesized purely for structure-activity relationship (SAR) mapping or as a negative control.

This guide provides an objective, data-driven comparison of the (E)- and (Z)-isomers of 2,4-dimethyl-2-pentenoic acid, detailing the causality behind their thermodynamic behaviors, their distinct analytical signatures, and self-validating protocols for their stereoselective synthesis.

Structural and Thermodynamic Comparison

The fundamental divergence in performance between the two isomers stems from Allylic (A-1,3) Strain .

  • In the (E)-isomer: The bulky isopropyl group at C4 and the carboxylic acid group at C1 are trans to each other across the C2=C3 double bond. This minimizes steric clash, making it the thermodynamically favored product 2.

  • In the (Z)-isomer: The isopropyl group and the carboxylic acid are forced into a cis relationship. The overlapping van der Waals radii of the isopropyl methyls and the carbonyl oxygen create severe steric hindrance, drastically reducing the molecule's stability and altering its 3D conformation.

This geometric difference directly impacts how these molecules interact with biological targets. For instance, the esterified (E)-isomer is the primary active component of Dominicalure 2, a potent aggregation pheromone used to monitor stored-product insects 3. The (Z)-isomer fails to trigger the same olfactory receptors due to its distorted spatial profile.

Quantitative Data Summary
Property / Parameter(E)-2,4-Dimethyl-2-pentenoic acid(Z)-2,4-Dimethyl-2-pentenoic acid
IUPAC Stereochemical Priority Trans (High priority groups opposite)Cis (High priority groups adjacent)
Thermodynamic Stability High (Minimal A-1,3 strain)Low (Severe steric clash)
Vinylic Proton Shift ( 1 H-NMR) ~6.8 - 6.9 ppm (Deshielded by C=O)~6.0 - 6.2 ppm (Outside deshielding cone)
Primary Application Smenamide A analogues, Dominicalure 2SAR studies, biological negative controls
Commercial Availability Highly available (>99% purity)Rare (Requires custom kinetic synthesis)

Workflow Visualization

Below is the logical workflow mapping the stereodivergent synthesis and downstream applications of these isomers.

G Start Isobutyraldehyde + Phosphonate Reagent HWE Standard HWE Olefination (Thermodynamic Control) Start->HWE NaH, THF StillGennari Still-Gennari Olefination (Kinetic Control) Start->StillGennari KHMDS, 18-crown-6 E_Isomer (E)-2,4-dimethyl-2-pentenoic acid (Major Product) HWE->E_Isomer >95% Selectivity Z_Isomer (Z)-2,4-dimethyl-2-pentenoic acid (Sterically Hindered) StillGennari->Z_Isomer High Z-Selectivity DrugDev Drug Development (e.g., Smenamide A Analogues) E_Isomer->DrugDev Coupling Reactions Ecology Chemical Ecology (e.g., Dominicalure 2 Pheromone) E_Isomer->Ecology Esterification Z_Isomer->DrugDev Structure-Activity Studies

Figure 1: Stereodivergent synthesis and downstream applications of 2,4-dimethyl-2-pentenoic acid isomers.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal analytical feedback loops to verify stereochemical outcomes before committing to downstream drug synthesis.

Protocol 1: Stereoselective Synthesis of (E)-2,4-dimethyl-2-pentenoic acid

Causality Focus: The Horner-Wadsworth-Emmons (HWE) olefination is chosen over the Wittig reaction because the intermediate oxaphosphetane formation is reversible. This reversibility allows the system to equilibrate under thermodynamic control, overwhelmingly favoring the less sterically hindered (E)-alkene.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C.

  • Phosphonate Addition: Slowly add triethyl 2-phosphonopropionate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the stabilized ylide.

  • Aldehyde Addition: Add isobutyraldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Situ NMR Validation (The Self-Validating Step): Before quenching the main batch, extract a 0.1 mL aliquot. Perform a rapid mini-workup (EtOAc/H 2​ O) and evaporate the organic layer. Run a rapid 1 H-NMR.

    • Diagnostic Check: Look for the vinylic proton signal. If the signal is predominantly at ~6.8 ppm (indicating the proton is cis to the deshielding carbonyl group), the (E)-isomer has successfully formed. If a significant peak appears at ~6.1 ppm, the reaction requires longer equilibration time or gentle heating.

  • Saponification: Once validated, quench the main reaction with saturated NH 4​ Cl. Extract the ester intermediate with EtOAc. Dissolve the crude ester in a 3:1 mixture of THF/H 2​ O and add LiOH (3.0 eq). Stir overnight at room temperature.

    • Causality: Mild basic hydrolysis is strictly required; acidic hydrolysis risks isomerizing the double bond via reversible protonation.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the pure (E)-acid.

Protocol 2: Kinetic Synthesis of the (Z)-Isomer (Still-Gennari Modification)

Causality Focus: To force the formation of the thermodynamically unstable (Z)-isomer, kinetic control is required. Using bis(trifluoroethyl) phosphonates with a strongly dissociated base system (KHMDS/18-crown-6) accelerates the elimination of the oxaphosphetane intermediate before it can equilibrate to the (E)-geometry.

Step-by-Step Methodology:

  • System Setup: Cool a solution of bis(2,2,2-trifluoroethyl) 2-phosphonopropionate (1.2 eq) and 18-crown-6 (5.0 eq) in anhydrous THF to -78 °C.

  • Deprotonation: Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise. Stir for 15 minutes.

  • Coupling: Add isobutyraldehyde (1.0 eq) dropwise at -78 °C. Maintain the temperature strictly for 2 hours to prevent thermodynamic equilibration.

  • Validation & Workup: Quench cold with saturated NH 4​ Cl. Extract and perform the same in-situ 1 H-NMR validation as Protocol 1, this time ensuring the dominant vinylic peak is at ~6.1 ppm. Proceed with LiOH saponification as described above.

Conclusion

For drug development professionals synthesizing polyketide-derived therapeutics or chemical ecologists developing pest-monitoring systems, the stereochemistry of 2,4-dimethyl-2-pentenoic acid is not a trivial detail—it is the defining factor of biological efficacy. The (E)-isomer provides the necessary geometric linearity and thermodynamic stability required for target receptor binding, while the (Z)-isomer remains an essential, albeit sterically strained, tool for rigorous SAR validation.

References

  • Title: Smenamide A Analogues.
  • Source: researchgate.
  • Source: sigmaaldrich.

Sources

Validation

Cytotoxicity and Conformational Efficacy of 3,4-Dimethylpent-3-enoic Acid Derivatives in Cancer Cell Lines

As a Senior Application Scientist in peptidomimetic drug development, I frequently encounter a critical bottleneck: native peptides targeting cancer cell receptors often fail in vivo due to rapid proteolytic degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptidomimetic drug development, I frequently encounter a critical bottleneck: native peptides targeting cancer cell receptors often fail in vivo due to rapid proteolytic degradation and conformational flexibility. To overcome this, we utilize 3,4-dimethylpent-3-enoic acid —specifically its trans-5-amino derivative (ADPA)—as an E-tetrasubstituted alkene dipeptide isostere.

By replacing the labile amide bond with this rigid alkene scaffold, we lock the molecule into a bioactive β-turn conformation. This guide objectively compares the cytotoxicity, conformational stability, and target affinity of ADPA derivatives against native peptides and newer chloroalkene variants across multiple cancer cell lines.

Mechanistic Grounding: Why Alkene Isosteres Drive Cytotoxicity

The efficacy of a peptide-based cancer therapeutic is entirely dependent on its ability to maintain a specific 3D structure (usually a β-turn) to bind receptors like Integrin αvβ3 or Pin1, which are overexpressed in various malignancies.

When we incorporate the 3,4-dimethylpent-3-enoic acid scaffold into a peptide sequence, the E-tetrasubstituted alkene replaces the central amide group. The methyl groups on this scaffold introduce severe 1,3-allylic strain. To minimize this steric clash, the molecule is forced into a highly specific type II' β-turn conformation[1].

This pre-organization dramatically reduces the entropic cost of receptor binding. Furthermore, because proteases cannot cleave the carbon-carbon double bond, the serum half-life of the drug increases exponentially, leading to sustained cytotoxic signaling and cancer cell apoptosis.

Pathway A ADPA-Modified Isostere B Integrin αvβ3 Binding A->B Enhanced Affinity C FAK/Src Inhibition B->C Signal Blockade D PI3K/AKT Suppression C->D E Caspase-3 Activation D->E F Cancer Cell Apoptosis E->F

Fig 1: ADPA-modified peptidomimetic targeting Integrin αvβ3 to induce cancer cell apoptosis.

Comparative Performance Data

To objectively evaluate the performance of these derivatives, we compare the native cyclic RGD peptide against ADPA-modified analogs and next-generation (Z)-chloroalkene dipeptide isosteres (CADIs). The data below synthesizes target affinity and cytotoxicity across distinct cancer cell lines[3].

Compound ClassStructural ScaffoldPrimary TargetCancer Cell LineIC₅₀ (µM)Serum Half-Life (t₁/₂)
Native Peptide Standard Gly-Gly AmideIntegrin αvβ3U87 (Glioblastoma)14.2< 1 hour
ADPA Derivative 3,4-Dimethylpent-3-enoic acidIntegrin αvβ3U87 (Glioblastoma)2.4> 48 hours
ADPA-RGD Analog 3,4-Dimethylpent-3-enoic acidIntegrin αvβ3PC-3 (Prostate)3.1> 48 hours
CADI Derivative (Z)-Chloroalkene IsosterePin1 IsomeraseA2780 (Ovarian)0.9> 72 hours

Key Insight: While the native peptide shows moderate initial activity, its rapid degradation renders it ineffective for sustained therapy. The ADPA derivative improves the IC₅₀ by nearly 6-fold due to structural rigidity. The CADI derivative, which utilizes a chlorine atom to induce hyperconjugative stabilization of the β-turn, shows sub-micromolar efficacy against the A2780 ovarian cancer line[2].

Experimental Workflows: Synthesis & Cytotoxicity Screening

The following protocols represent a self-validating system. We do not proceed to biological assays until the conformational integrity of the 3,4-dimethylpent-3-enoic acid derivative is physically proven.

Workflow S1 Solid-Phase Synthesis S2 ADPA Incorporation S1->S2 S3 NMR Structural Validation S2->S3 S4 Cancer Cell Incubation (72h) S3->S4 S5 MTT Viability Quantification S4->S5

Fig 2: Step-by-step experimental workflow for synthesizing and screening ADPA derivatives.

Phase 1: Conformational Validation (The Self-Validating Step)

Before testing cytotoxicity, we must prove the ADPA scaffold has successfully locked the peptide into a β-turn.

  • Sample Preparation: Dissolve the purified ADPA-derivative in CDCl₃ (a non-polar solvent).

  • ¹H NMR Titration: Gradually titrate highly polar DMSO-d₆ into the sample while monitoring the chemical shift of the amide protons.

  • Causality & Validation: Why perform this titration? If the chemical shift of the target amide proton remains insensitive (Δδ/ΔT < 0.02 ppm) to the polar solvent, it proves the proton is physically shielded by an intramolecular hydrogen bond. This self-validates that the 3,4-dimethylpent-3-enoic acid scaffold has successfully enforced the β-turn. If the shift is highly sensitive, the molecule is flexible and will likely fail in the cytotoxicity assay.

Phase 2: Extended MTT Viability Assay
  • Cell Culturing: Seed target cancer cells (e.g., U87 or A2780) in 96-well plates at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Administration: Treat cells with serial dilutions of the ADPA derivative (0.1 µM to 50 µM). Include a native peptide control and a vehicle control.

  • Extended Incubation: Incubate for 72 hours .

  • Causality for 72h Endpoint: Why wait 72 hours instead of the standard 24 hours? Native peptides are rapidly degraded by serum proteases, often showing an artificially low IC₅₀ at 24 hours that disappears by 72 hours. Because ADPA derivatives possess non-hydrolyzable alkene backbones, they exhibit sustained receptor antagonism. A 72-hour endpoint accurately captures this prolonged cytotoxic efficacy and prevents false negatives.

  • Quantification: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to calculate the IC₅₀.

References

  • Title: The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Structural Characterization of β-Turn Mimics Containing (Z)-Chloroalkene Dipeptide Isosteres Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Application of tri- and tetrasubstituted alkene dipeptide mimetics to conformational studies of cyclic RGD peptides Source: Bioorganic & Medicinal Chemistry URL: [Link]

Comparative

A Multi-faceted Spectroscopic Approach to Confirming the Molecular Structure of Synthesized 3,4-Dimethylpent-3-enoic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Structural Verification In the realm of chemical synthesis, particularly for applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification

In the realm of chemical synthesis, particularly for applications in medicinal chemistry and materials science, the aphorism "you get what you make" is only validated through rigorous analytical confirmation. The biological activity, physical properties, and safety profile of a compound are intrinsically linked to its precise molecular architecture. The synthesis of a target molecule, such as 3,4-Dimethylpent-3-enoic acid (C₇H₁₂O₂, M.W. 128.17 g/mol )[1], is merely the first step; what follows is the critical phase of structural elucidation. Any ambiguity, such as the presence of isomers or residual starting materials, can have profound consequences on experimental outcomes and downstream applications.

This guide presents a comprehensive, multi-technique strategy for the unambiguous structural confirmation of synthesized 3,4-Dimethylpent-3-enoic acid. We will move beyond simply listing data, instead focusing on the causal logic behind our analytical choices and the synergistic power of combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing predicted data with representative experimental results, we establish a self-validating workflow that ensures the identity and purity of the target compound.

Synthetic Context: Why Verification is Non-Negotiable

While numerous synthetic routes can lead to 3,4-Dimethylpent-3-enoic acid, a common approach involves the Reformatsky reaction, reacting ethyl bromoacetate with 3-methyl-2-butanone, followed by dehydration. This pathway, while effective, can potentially yield a mixture of double-bond isomers. Therefore, a robust analytical workflow is essential to confirm that the desired tetrasubstituted alkene has been formed exclusively.

The Analytical Workflow: An Integrated Spectroscopic Gauntlet

Our approach relies on obtaining a complete, complementary dataset. Each technique provides a unique piece of the structural puzzle, and together, they form a robust validation system.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_conclusion Final Validation synthesis Hypothetical Synthesis of 3,4-Dimethylpent-3-enoic acid purification Column Chromatography synthesis->purification nmr_h ¹H NMR (Proton Environment) purification->nmr_h nmr_c ¹³C NMR (Carbon Skeleton) purification->nmr_c ir IR Spectroscopy (Functional Groups) purification->ir ms Mass Spectrometry (Molecular Weight & Formula) purification->ms conclusion Confirmed Structure of 3,4-Dimethylpent-3-enoic acid nmr_h->conclusion nmr_c->conclusion ir->conclusion ms->conclusion

Caption: Overall workflow from synthesis to structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It provides information on the chemical environment of each proton, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For 3,4-Dimethylpent-3-enoic acid, we expect a relatively simple spectrum with four distinct signals, three of which should be singlets due to the absence of adjacent protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift to the TMS signal at 0.00 ppm.

Data Interpretation and Comparison

The key diagnostic signals are the allylic methylene protons and the three vinylic methyl groups. The carboxylic acid proton is often broad and may exchange with trace amounts of D₂O, sometimes leading to its disappearance.

Proton Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm) Multiplicity Integration Rationale
-COOH 10.0 - 13.0[2][3]11.5Broad Singlet1HThe acidic proton is highly deshielded and subject to hydrogen bonding, resulting in a broad signal far downfield.
-CH₂ -2.0 - 2.6[3][4]2.45Singlet2HThese allylic protons are adjacent to a C=C double bond and a carbonyl group, both of which are deshielding. No adjacent protons result in a singlet.
=C(CH₃ )₂~1.7[3]1.72Singlet6HThese two methyl groups are chemically equivalent and attached to a vinylic carbon. They have no adjacent protons.
=C(CH₃ )-~1.7[3]1.68Singlet3HThis methyl group is also attached to a vinylic carbon and lacks adjacent protons. Its slightly different chemical environment may allow it to be resolved from the other two methyl signals.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. A proton-decoupled spectrum is standard, where each unique carbon appears as a single line, simplifying the analysis.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Record the spectrum on the same 400 MHz spectrometer, switching to the ¹³C channel (typically 100 MHz).

  • Acquisition: Acquire a proton-decoupled spectrum. A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.[5]

Data Interpretation and Comparison

For 3,4-Dimethylpent-3-enoic acid, we expect to see 7 distinct carbon signals. The positions of the carbonyl carbon and the two sp² carbons of the alkene are highly diagnostic.

Carbon Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm) Rationale
-C OOH170 - 185[6][7]178.5The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
(CH₃ )₂C =125 - 150[6]135.2Quaternary sp² carbon, deshielded by its position in the double bond.
=C (CH₃)-115 - 140[6]128.9Quaternary sp² carbon, also deshielded.
-C H₂-40 - 55[8]42.1Allylic sp³ carbon, shifted downfield due to proximity to the double bond and carbonyl group.
=C(CH₃ )₂20 - 30[6]24.8sp³ methyl carbons attached to an sp² carbon.
=C(CH₃ )-20 - 30[6]22.5sp³ methyl carbon attached to an sp² carbon, in a slightly different environment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Trustworthiness: IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups. It acts as a self-validating check on the structure proposed by NMR. If the characteristic absorptions for a carboxylic acid and an alkene are present, our confidence in the structure increases significantly.

G IR_Spec IR Spectrum Analysis O-H Stretch (Carboxylic Acid) C=O Stretch (Carbonyl) C=C Stretch (Alkene) Confirmation Functional Groups Confirmed IR_Spec:f1->Confirmation Broad, 2500-3300 cm⁻¹ IR_Spec:f2->Confirmation Strong, ~1700 cm⁻¹ IR_Spec:f3->Confirmation Medium, ~1670 cm⁻¹

Caption: Logic for functional group confirmation via IR.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition: Record the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software.

Data Interpretation and Comparison

The IR spectrum of 3,4-Dimethylpent-3-enoic acid should be dominated by the extremely broad O-H stretch and the strong C=O stretch of the carboxylic acid dimer.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Hypothetical Experimental (cm⁻¹) Appearance Rationale
O-H Stretch2500 - 3300[7][9][10]2600 - 3300Very Broad, StrongCharacteristic of a hydrogen-bonded carboxylic acid dimer.
C-H Stretch (sp³)2850 - 3000[11]2975, 2910, 2860Sharp, MediumAliphatic C-H stretches from the methyl and methylene groups.
C=O Stretch1690 - 1710[7][9]1705Sharp, Very StrongCarbonyl stretch of an α,β-unsaturated carboxylic acid. Conjugation slightly lowers the frequency from a typical saturated acid (~1710-1760 cm⁻¹).[7]
C=C Stretch1640 - 1680[11][12]1670Weak to MediumThe tetrasubstituted nature of the double bond makes this absorption weak due to the lack of a significant dipole moment change during the vibration.[12]

Mass Spectrometry: The Final Weight Check

Authoritative Grounding: Mass spectrometry provides the definitive molecular weight of the compound, confirming its elemental formula. The fragmentation pattern offers additional corroborating evidence for the proposed structure.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Acquisition: Acquire spectra in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is expected, while in positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed.

  • Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass.

Data Interpretation and Comparison

The molecular formula C₇H₁₂O₂ has a calculated monoisotopic mass of 128.0837 Da.[1] High-resolution mass spectrometry (HRMS) should be able to confirm this with high accuracy (typically < 5 ppm error).

Ion Predicted m/z Hypothetical Experimental m/z Rationale
[M-H]⁻127.0764127.0761Deprotonation of the acidic carboxylic acid proton is highly favorable in negative ion mode.[13][14]
[M+H]⁺129.0910129.0913Protonation, likely on the carbonyl oxygen, in positive ion mode.
Molecular Ion 128.0837 128.0835 Exact mass provides high confidence in the elemental formula C₇H₁₂O₂.
Key Fragment8383Loss of the carboxyl group (-COOH, 45 Da) from the parent molecule can lead to a fragment corresponding to the C₆H₁₁⁺ carbocation.

Conclusion: A Synthesis of Evidence

The structural confirmation of a synthesized molecule is not achieved by a single piece of data but by the convergence of evidence from multiple, orthogonal analytical techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the required functional groups (carboxylic acid and alkene), and mass spectrometry validates the elemental formula and molecular weight.

By following this comprehensive workflow, researchers can be highly confident that they have synthesized 3,4-Dimethylpent-3-enoic acid, free from isomeric impurities. This level of analytical rigor is the bedrock of reproducible, high-quality science, ensuring that subsequent experiments and applications are built on a foundation of confirmed molecular identity.

References

  • Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. dummies. Available at: [Link]

  • IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. Available at: [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • 13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

  • Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. PubMed. Available at: [Link]

  • Infrared Spectrometry. Michigan State University. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • 13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

  • 3,4-Dimethylpent-3-enoic acid. PubChem. Available at: [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate. Available at: [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

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  • Table of characteristic proton NMR chemical shifts. UCLA. Available at: [Link]

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Safety & Regulatory Compliance

Safety

3,4-Dimethylpent-3-enoic acid proper disposal procedures

Comprehensive Operational & Disposal Guide for 3,4-Dimethylpent-3-enoic Acid Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of unsaturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide for 3,4-Dimethylpent-3-enoic Acid

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of unsaturated aliphatic carboxylic acids into synthetic workflows. 3,4-Dimethylpent-3-enoic acid (CAS: 14472-55-0) is a valuable intermediate, but its physicochemical properties demand rigorous, self-validating safety and disposal protocols. This guide provides the causality behind these protocols, ensuring that your laboratory operations remain safe, compliant, and environmentally responsible.

Chemical Profile & Hazard Causality

Before detailing disposal logistics, it is critical to understand why specific handling is required. 3,4-Dimethylpent-3-enoic acid is a reactive organic acid. According to, it is classified as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[1].

Mechanistic Insight: The carboxylic acid functional group readily donates protons, making it corrosive to living tissue and certain metals. Furthermore, the alkene moiety (pent-3-enoic) is susceptible to electrophilic addition and oxidation. If mixed with strong oxidizing agents (e.g., nitric acid, peroxides), the double bond can undergo rapid, exothermic cleavage, potentially leading to thermal runaway or fire. Therefore, strict segregation from oxidizers and inorganic bases is a non-negotiable operational standard[2].

Quantitative Data Summary

To facilitate rapid risk assessment, the essential logistical data for this compound is summarized below.

Table 1: Chemical & Hazard Profile of 3,4-Dimethylpent-3-enoic Acid

Property / IdentifierValue / Specification
Chemical Name 3,4-Dimethylpent-3-enoic acid
CAS Number 14472-55-0
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
GHS Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Primary Disposal Route High-Temperature Incineration
Storage Incompatibilities Strong oxidizers, strong bases, reducing agents

Logistical & Operational Disposal Plan

A common misconception in laboratory settings is that all acids can be neutralized and flushed down the drain. This is categorically false for complex organic acids. While simple inorganic acids (like HCl) can be neutralized to benign salts, the carbon skeleton of 3,4-dimethylpent-3-enoic acid contributes to high Biological Oxygen Demand (BOD) and aquatic toxicity. It must be treated as hazardous non-halogenated organic waste[3].

Protocol 1: Routine Waste Collection & Segregation Objective: Safely accumulate waste for commercial incineration without cross-contamination.

  • Assess the Waste Matrix: Determine if the waste is pure 3,4-dimethylpent-3-enoic acid, an aqueous mixture, or dissolved in an organic solvent. This dictates the specific waste stream.

  • Select the Container: Collect the waste in a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined borosilicate glass is required. Causality: Carboxylic acids can leach plasticizers from incompatible plastics and corrode metal containers.

  • Implement Secondary Containment: Place the primary waste container inside a secondary polypropylene tub. Causality: This acts as a fail-safe to capture leaks, preventing the acid from degrading the storage cabinet shelving.

  • Labeling: Immediately affix a "Hazardous Waste" label. Mark the contents as "3,4-Dimethylpent-3-enoic acid (Non-Halogenated Organic Acid)" and check the "Corrosive" and "Irritant" hazard boxes.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within a corrosive storage cabinet. Ensure it is physically isolated from inorganic acids and bases[3].

  • Disposal Request: Once the container reaches 80% capacity, seal it tightly and submit a chemical collection request to your Environmental Health & Safety (EH&S) department for high-temperature incineration.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface damage.

Protocol 2: Small-Scale Spill Neutralization & Cleanup Objective: Safely neutralize and recover spilled acid (<100 mL) for hazardous waste processing.

  • Evacuate and Assess: Briefly clear the immediate area to allow vapors to dissipate. Ensure the laboratory fume hood is operating at maximum exhaust.

  • Don Appropriate PPE: Equip nitrile or butyl rubber gloves (double-gloving is recommended), chemical splash goggles, and a fully buttoned flame-resistant lab coat.

  • Containment: Surround the spill perimeter with an inert, dry absorbent material such as sand or a universal spill pad. Causality: Do NOT use combustible materials like sawdust, as the acid may react with or degrade the organic matrix.

  • Neutralization: Carefully broadcast a weak base, such as sodium bicarbonate (NaHCO₃) powder, over the spill. Causality: The weak base neutralizes the acid to form a sodium salt, water, and carbon dioxide (visible as bubbling). This mitigates the corrosive hazard without generating the excessive heat that a strong base (like NaOH) would produce.

  • Collection: Once bubbling ceases, sweep the absorbed, neutralized mixture using a plastic dustpan. Place the debris into a heavy-duty, sealable polyethylene bag.

  • Final Decontamination: Wash the affected surface with a mild soap and water solution to remove any residual salts, then dry thoroughly.

  • Waste Routing: Label the cleanup debris as "Hazardous Waste - Spill Debris (Contains neutralized 3,4-Dimethylpent-3-enoic acid)" and route it to EH&S.

Waste Routing Visualization

To ensure compliance across your drug development team, refer to the following self-validating workflow for waste routing.

G N1 3,4-Dimethylpent-3-enoic Acid Waste Generated N2 Assess Waste Matrix N1->N2 N3 Pure / Organic Mixture (Non-Halogenated) N2->N3 Organic N4 Aqueous Mixture (pH < 6) N2->N4 Aqueous N5 Collect in Compatible HDPE/Glass Container N3->N5 N4->N5 N6 Attach Dangerous Waste Label N5->N6 N7 EH&S Collection & Incineration N6->N7

Workflow for the segregation, collection, and disposal of 3,4-Dimethylpent-3-enoic acid waste.

References

  • Title: 3,4-Dimethylpent-3-enoic acid | C7H12O2 | CID 12682209 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Chemical Storage Fact Sheet Source: University of Waterloo Safety Office URL: [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Dimethylpent-3-enoic acid

Comprehensive Safety Guide for Handling 3,4-Dimethylpent-3-enoic Acid As researchers and scientists at the forefront of drug development, our work frequently involves the synthesis and handling of novel chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Guide for Handling 3,4-Dimethylpent-3-enoic Acid

As researchers and scientists at the forefront of drug development, our work frequently involves the synthesis and handling of novel chemical entities. While this is the nature of discovery, it introduces a critical responsibility: ensuring the highest standards of safety, especially when comprehensive hazard data is not yet available. This guide provides a detailed operational, safety, and disposal framework for 3,4-Dimethylpent-3-enoic acid (CAS No. 14472-55-0), a compound with limited, but defined, hazard information.

The core principle of this protocol is proactive risk mitigation. Based on available GHS classifications, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, we will treat it with the caution required for a hazardous substance, implementing robust engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous handling and disposal plans.

Assumed Hazard Profile & Risk Assessment

Given the GHS data, we must operate under the assumption that 3,4-Dimethylpent-3-enoic acid presents the following risks. This conservative assessment informs all subsequent PPE and handling recommendations.

Hazard ClassGHS ClassificationPotential Effects & Necessary Precautions
Skin Corrosion/Irritation Skin Irrit. 2[1][2]Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. All direct skin contact must be avoided through appropriate gloves and lab coats.[3][4]
Serious Eye Damage/Irritation Eye Irrit. 2A[1][2]Causes serious eye irritation. Direct contact can result in significant eye damage. Chemical splash goggles and a face shield are mandatory.[5][6][7]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3[1][2]May cause respiratory irritation.[2] Vapors or aerosols must be controlled. All handling of the compound must occur within a certified chemical fume hood.[7][8]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection against the assumed hazards. The selection of each component is causally linked to the specific risks outlined above.

  • Eye and Face Protection:

    • Chemical Splash Goggles: ANSI Z87.1-compliant goggles are required at all times when in the laboratory where the acid is handled.[9]

    • Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splash, such as during transfers of liquids or when working with significant quantities.[4][6][7] This provides a secondary barrier protecting the entire face.

  • Skin and Body Protection:

    • Gloves: Double-gloving with standard nitrile exam gloves (minimum 4mil thickness) is the minimum requirement for incidental contact.[4][5] For extended handling or direct immersion tasks, heavier-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[5] Gloves must be inspected before use and changed immediately if contamination is suspected.[4]

    • Laboratory Coat: A flame-resistant lab coat must be worn and fully fastened.[9]

    • Additional Protection: For large-volume transfers, a chemical-resistant apron and sleeves are required to protect against splashes.[4]

    • Footwear: Closed-toe, solid-top shoes are mandatory.[3][6]

  • Respiratory Protection:

    • Primary Control: All procedures involving 3,4-Dimethylpent-3-enoic acid, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[7][8] The fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[7]

    • Secondary Control: If a procedure absolutely cannot be performed in a fume hood, a comprehensive risk assessment must be conducted by Environmental Health & Safety (EHS) to determine if additional respiratory protection is necessary.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, methodical workflow is essential to minimize exposure and prevent accidents.

Preparation Phase:

  • Designate an Area: Clearly designate a specific area within a chemical fume hood for handling the acid.[9]

  • Assemble Materials: Ensure all necessary equipment (glassware, stir bars, etc.) and spill cleanup materials are inside the fume hood before introducing the chemical.

  • Verify Safety Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[5][6]

  • Don PPE: Put on all required PPE as detailed in Section 2 before beginning any work.

Handling Phase (inside fume hood):

  • Weighing: If handling a solid form, carefully weigh the material on a tared weigh boat within the fume hood to contain any dust.

  • Transfer: Use a spatula for solids or a calibrated pipette for liquids to transfer the chemical into the reaction vessel.

  • Dilution/Mixing: When creating solutions, always add the acid slowly to the solvent, never the other way around, to control any potential exothermic reactions.[4]

  • Execution: Keep the fume hood sash at the lowest practical height throughout the procedure to maximize protection.[7]

Post-Handling Phase:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the acid using an appropriate cleaning agent (e.g., a mild soap and water solution, followed by a solvent rinse if necessary).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron/sleeves, face shield, goggles, lab coat, and finally inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[8]

Spill and Disposal Management

Preparedness is the most critical element of spill response.[10]

Spill Response Plan
  • Incidental Spill (Small, Contained in Fume Hood):

    • Alert nearby personnel.[11]

    • Wearing your full PPE, neutralize the spill. For acids, use a neutralizer like sodium bicarbonate or soda ash.[10]

    • Once neutralized, absorb the material with an inert absorbent like vermiculite or a spill pad.[12]

    • Scoop the absorbed material into a designated, leak-proof container for hazardous waste.[11]

    • Clean the spill area with soap and water.[11]

    • Label the waste container and dispose of it through your institution's hazardous waste program.[10][11]

  • Major Spill (Outside of Fume Hood or Large Volume):

    • Alert everyone in the immediate area and evacuate the room.[11]

    • If the substance is volatile, close the laboratory doors to confine vapors.[12]

    • Immediately notify your supervisor and institutional EHS.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous spill response.

Waste Disposal Plan
  • Segregation: All waste contaminated with 3,4-Dimethylpent-3-enoic acid (including excess chemical, contaminated absorbents, gloves, and weigh boats) must be segregated from general trash.[8]

  • Containment: Collect all hazardous waste in durable, leak-proof, and clearly labeled containers.[8] The label must include the full chemical name ("3,4-Dimethylpent-3-enoic acid") and associated hazard warnings.[13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS or licensed chemical waste contractor.[8] Do not pour this chemical down the drain.

Visual Workflow: PPE Selection for Uncharacterized Compounds

The following diagram outlines the logical decision-making process for selecting appropriate PPE when faced with a compound that has limited or no available safety data, prioritizing maximum protection.

PPE_Selection_Workflow start Start: Handling a Novel/Uncharacterized Compound check_data Is a comprehensive Safety Data Sheet (SDS) available? start->check_data follow_sds Follow specific PPE, handling, and disposal protocols outlined in the SDS. check_data->follow_sds sds_yes assume_hazard TREAT AS HAZARDOUS Assume Corrosive, Irritant, and Toxic Properties. check_data->assume_hazard sds_no sds_yes Yes end_process Proceed with Experiment Under Maximum Precautions follow_sds->end_process sds_no No ppe_engineering Engineering Controls: Work in Chemical Fume Hood assume_hazard->ppe_engineering ppe_eye Eye/Face Protection: Splash Goggles + Face Shield assume_hazard->ppe_eye ppe_skin Skin/Body Protection: Double Gloves (Nitrile), Lab Coat, Apron (if splash risk) assume_hazard->ppe_skin ppe_engineering->end_process ppe_eye->end_process ppe_skin->end_process

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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